molecular formula C11H15NO3 B1203834 Anhalamine CAS No. 643-60-7

Anhalamine

Cat. No.: B1203834
CAS No.: 643-60-7
M. Wt: 209.24 g/mol
InChI Key: DVQVXTPSJBCBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epinorgalanthamine is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

643-60-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C11H15NO3/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2/h5,12-13H,3-4,6H2,1-2H3

InChI Key

DVQVXTPSJBCBJI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2CNCCC2=C1)O)OC

Canonical SMILES

COC1=C(C(=C2CNCCC2=C1)O)OC

melting_point

187.5 °C

Other CAS No.

643-60-7

Origin of Product

United States

Foundational & Exploratory

Anhalamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inverse Agonism at the 5-HT7 Receptor

The principal molecular target of Anhalamine is the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor (GPCR).[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the 5-HT7 receptor, which exhibits constitutive (basal) activity in the absence of an agonist, this compound reduces this basal signaling.

The Serotonin 5-HT7 Receptor

The 5-HT7 receptor is coupled to a stimulatory G-protein (Gs). Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This receptor is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex, as well as in the gastrointestinal tract and blood vessels. It is implicated in a variety of physiological processes such as thermoregulation, circadian rhythm, learning, memory, and mood regulation.

Signaling Pathways Modulated by this compound

As an inverse agonist of the 5-HT7 receptor, this compound attenuates the downstream signaling cascades that are constitutively active. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA pathway. Additionally, the 5-HT7 receptor can couple to G12, influencing Rho/Cdc42 signaling.

Gs-cAMP-PKA Pathway

In its basal state, the 5-HT7 receptor constitutively activates Gs, leading to a tonic production of cAMP by adenylyl cyclase. This cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, influencing gene transcription and cellular function. By binding to the 5-HT7 receptor, this compound stabilizes the receptor in an inactive conformation, reducing Gs activation and consequently lowering intracellular cAMP levels.

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Inhibition of Activation ac Adenylyl Cyclase g_protein->ac Inhibition of Activation camp cAMP ac->camp Reduced Production This compound This compound This compound->receptor Binds and Inactivates pka PKA camp->pka Reduced Activation response Cellular Response (Decreased) pka->response Leads to

This compound's inhibitory effect on the Gs-cAMP-PKA pathway.
G12-Rho/Cdc42 Pathway

The 5-HT7 receptor can also couple to the G12 protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42. These proteins are key regulators of the actin cytoskeleton and are involved in processes like cell morphology, neurite outgrowth, and synaptic plasticity. As an inverse agonist, this compound would be expected to decrease the basal activity of this pathway, although this specific interaction has not been explicitly demonstrated for this compound itself.

G12_Rho_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT7 Receptor g12_protein G12 Protein receptor->g12_protein Inhibition of Activation rho_gtpases Rho GTPases (RhoA, Cdc42) g12_protein->rho_gtpases Reduced Activation This compound This compound This compound->receptor Binds and Inactivates cytoskeleton Actin Cytoskeleton Modulation (Decreased) rho_gtpases->cytoskeleton Leads to

This compound's putative inhibitory effect on the G12-Rho pathway.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax) of this compound at the 5-HT7 receptor have not been published. However, data for the structurally similar tetrahydroisoquinoline alkaloid, anhalinine (B1216297), is available and provides a useful reference point.

CompoundReceptorAssay TypeParameterValue
Anhalinine 5-HT7Functional (cAMP)EC502,722 nM[2]
Emax-85%[2]

Note: This data is for Anhalinine, not this compound. It is presented here for comparative purposes due to the structural similarity and the lack of specific data for this compound.

Potential for Off-Target Activity

The broader class of tetrahydroisoquinoline alkaloids has been reported to interact with other receptor systems. For instance, anhalinine has been described as having "stimulant" properties, potentially through the inhibition of cholinergic neurotransmission.[2] However, specific studies on the binding profile of this compound at cholinergic, adrenergic, or dopaminergic receptors are lacking. A comprehensive receptor screening panel would be necessary to definitively determine the selectivity profile of this compound.

Experimental Protocols

The characterization of this compound and related compounds as 5-HT7 inverse agonists relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Hypothetical for this compound)

This assay would be used to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

  • Cell Line: HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]-5-CT (a high-affinity 5-HT7 agonist).

  • Procedure:

    • Cell membranes are prepared from the transfected HEK293 cells.

    • A fixed concentration of [³H]-5-CT is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT7 ligand (e.g., 10 µM 5-HT).

    • The reaction is terminated by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.

    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Prepare HEK293 cell membranes expressing 5-HT7 receptor incubation Incubate membranes with [³H]-5-CT and varying concentrations of this compound start->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration quantification Quantify bound radioactivity using liquid scintillation counting filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis end End: Determine binding affinity analysis->end

Workflow for a competitive radioligand binding assay.
Functional Assay: GloSensor™ cAMP Assay (Adapted from studies on related compounds)

This assay measures changes in intracellular cAMP levels to determine the functional activity of a compound (agonist, antagonist, or inverse agonist).

  • Cell Line: HEK293 cells co-transfected with the human 5-HT7 receptor and the GloSensor™-22F cAMP plasmid.

  • Principle: The GloSensor™ protein contains a domain that binds cAMP, and this binding event leads to a conformational change that results in light production in the presence of a substrate.

  • Procedure:

    • Transfected cells are plated in a 96-well plate and incubated to allow for cell attachment and expression of the receptor and sensor.

    • The cells are then equilibrated with the GloSensor™ reagent.

    • A baseline luminescence reading is taken.

    • Increasing concentrations of this compound are added to the wells.

    • Luminescence is measured over time. A decrease in luminescence relative to the baseline indicates a reduction in cAMP levels, characteristic of inverse agonism.

    • Data is normalized to the vehicle control, and an EC50 value (concentration for 50% of the maximal effect) and Emax (maximal effect) are calculated.

Functional_Assay_Workflow start Start: Plate HEK293 cells co-transfected with 5-HT7R and GloSensor™ plasmid equilibration Equilibrate cells with GloSensor™ reagent start->equilibration baseline Measure baseline luminescence equilibration->baseline treatment Add varying concentrations of this compound baseline->treatment measurement Measure luminescence over time treatment->measurement analysis Analyze data to determine EC50 and Emax measurement->analysis end End: Characterize functional activity analysis->end

Workflow for a GloSensor™ cAMP functional assay.

Conclusion and Future Directions

The primary mechanism of action of this compound is as an inverse agonist at the serotonin 5-HT7 receptor. This interaction leads to a reduction in the basal activity of downstream signaling pathways, most notably the Gs-cAMP-PKA cascade. While the qualitative aspects of this mechanism are established, there is a notable absence of specific quantitative pharmacological data for this compound in the peer-reviewed literature. Future research should focus on determining the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at the 5-HT7 receptor. Furthermore, a comprehensive receptor profiling study is warranted to assess its selectivity and to investigate potential off-target effects, particularly at cholinergic and adrenergic receptors, which have been implicated for related tetrahydroisoquinoline alkaloids. Such data are crucial for a complete understanding of the pharmacological profile of this compound and for guiding any future drug development efforts.

References

Anhalamine structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), is a compound of significant interest due to its structural relationship to mescaline and its potent activity as a serotonin (B10506) 5-HT7 receptor inverse agonist.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, isolation, and analytical characterization of this compound. Furthermore, it elucidates the key signaling pathways associated with its primary molecular target, the 5-HT7 receptor. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a substituted tetrahydroisoquinoline.[1][2] Its chemical structure features a tetrahydroisoquinoline core with two methoxy (B1213986) groups at positions 6 and 7, and a hydroxyl group at position 8.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1][2]
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molar Mass 209.245 g·mol⁻¹[1][2]
Melting Point 189-191 °C[3][4]
Solubility Almost insoluble in cold water, cold ethanol (B145695), and ether. Freely soluble in hot water, ethanol, acetone, and dilute acids.[3][4]
UV max (in ethanol) 274 nm (log ε 2.90)[3][4]
CAS Number 643-60-7[1][2]
PubChem CID 69510[2]

Table 1: Physicochemical properties of this compound.

Spectral Data

While detailed spectral data requires access to specialized databases, general characteristics are known. The ultraviolet (UV) spectrum of this compound in ethanol shows a maximum absorption at 274 nm.[3][4] Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for unequivocal structure confirmation and can be found in specialized chemical databases.

Synthesis and Isolation

Synthetic Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and effective method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of this compound, a plausible starting material would be 3-hydroxy-4,5-dimethoxyphenethylamine, which would be reacted with formaldehyde (B43269).

pictet_spengler_workflow start 3-hydroxy-4,5-dimethoxyphenethylamine + Formaldehyde reaction Acid-catalyzed Condensation (e.g., HCl, TFA) start->reaction Reactants intermediate Schiff Base Intermediate reaction->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product This compound cyclization->product

Caption: Generalized workflow for the Pictet-Spengler synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis):

  • Reactant Preparation: Dissolve 3-hydroxy-4,5-dimethoxyphenethylamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Addition of Aldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

  • Acid Catalysis: Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic amount to 1.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Isolation from Natural Sources

This compound is a naturally occurring alkaloid in the peyote cactus (Lophophora williamsii).[1] Its isolation involves the extraction and separation of alkaloids from the plant material.

Experimental Protocol (Generalized for Alkaloid Extraction):

  • Sample Preparation: Dry the cactus material and grind it into a fine powder.

  • Defatting: Extract the powdered material with a nonpolar solvent (e.g., hexane) to remove fats and lipids.

  • Basification and Extraction: Moisten the defatted plant material with a basic solution (e.g., 10% sodium carbonate solution) to liberate the free alkaloids. Extract the alkaloids with an organic solvent such as chloroform (B151607) or dichloromethane.

  • Acidic Extraction: Extract the organic solvent containing the alkaloids with an acidic aqueous solution (e.g., 1 M sulfuric acid). The protonated alkaloids will move into the aqueous phase.

  • Basification and Re-extraction: Make the acidic aqueous solution basic with a strong base (e.g., sodium hydroxide) to a pH of 9-10. Re-extract the liberated free alkaloids into an organic solvent.

  • Purification: Concentrate the organic extract to obtain the crude alkaloid mixture. Separate the individual alkaloids, including this compound, using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the quantification of this compound and other peyote alkaloids.

Representative HPLC-UV Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C

Table 2: Representative HPLC-UV parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.

Representative GC-MS Method:

ParameterCondition
Column Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250-280 °C
Oven Program Initial temperature of 100-150 °C, ramped to 280-300 °C at 10-20 °C/min, hold for 5-10 min.
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 m/z
Derivatization Silylation (e.g., with BSTFA) may be required to improve volatility and peak shape.

Table 3: Representative GC-MS parameters for the analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] Inverse agonists decrease the constitutive activity of a receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gαs and Gα12 proteins.

5-HT7 Receptor Signaling

The activation of the 5-HT7 receptor initiates two main signaling cascades:

  • Gαs-cAMP Pathway: The canonical pathway involves the activation of adenylyl cyclase (AC) by the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, and activates the ERK and Akt pathways.

  • Gα12-Rho Pathway: The receptor can also couple to Gα12, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). This leads to the activation of small GTPases like RhoA and Cdc42, which are key regulators of the actin cytoskeleton and are involved in processes such as neurite outgrowth and dendritic spine formation.

As an inverse agonist, this compound would be expected to suppress the basal activity of these pathways.

Gprotein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT7 Receptor Gas Gαs receptor->Gas Agonist Binding G12 Gα12 receptor->G12 Agonist Binding AC Adenylyl Cyclase Gas->AC Activates RhoGEF RhoGEF G12->RhoGEF Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK_Akt ERK / Akt PKA->ERK_Akt Activates CREB CREB PKA->CREB Activates RhoA_Cdc42 RhoA / Cdc42 RhoGEF->RhoA_Cdc42 Activates Cytoskeleton Actin Cytoskeleton (Neurite Outgrowth, Dendritic Spines) RhoA_Cdc42->Cytoskeleton Regulates

Caption: Major signaling pathways of the 5-HT7 receptor.

Conclusion

This compound is a fascinating tetrahydroisoquinoline alkaloid with well-defined chemical properties and significant biological activity. Its role as a potent 5-HT7 receptor inverse agonist makes it a valuable tool for studying the physiological functions of this receptor and a potential lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers, offering a summary of its chemical characteristics, plausible synthetic and isolation strategies, analytical methodologies, and an overview of its relevant signaling pathways. Further research into the detailed pharmacology and therapeutic potential of this compound and its analogs is warranted.

References

Unveiling Anhalamine: A Technical Guide to Its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid, is a naturally occurring compound found within a select group of plants. Structurally related to the well-known psychedelic mescaline, this compound and its congeners are of significant interest to researchers in the fields of ethnobotany, pharmacology, and drug development. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known mechanism of action.

Natural Sources of this compound

The presence of this compound in the plant kingdom is primarily concentrated in two species:

  • Lophophora williamsii (Peyote Cactus): Native to the southwestern United States and northern Mexico, the peyote cactus is the most well-documented source of this compound.[1] This small, spineless cactus has a rich history of traditional use by indigenous peoples.[1] It contains a wide spectrum of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids, with mescaline being the most abundant.[1] this compound is considered one of the major alkaloids in Lophophora williamsii.[1]

  • Acacia berlandieri (Guajillo): This shrub, native to the southwestern United States and northeastern Mexico, has also been identified as a source of this compound.[2][3] Acacia berlandieri is known to contain a complex mixture of over thirty alkaloids, including various phenethylamines and related compounds.[3] While present, the concentration of this compound in Acacia berlandieri is generally considered to be lower than in Lophophora williamsii.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and other alkaloids can vary significantly based on the plant's age, growing conditions, and the specific part of the plant being analyzed. The following table summarizes the reported quantitative data for alkaloids in the primary natural sources.

Plant SpeciesPlant PartAlkaloidConcentration (% of total alkaloids)Concentration (% of dry weight)Reference
Lophophora williamsiiDried ButtonsThis compound8%0.1%[4]
Lophophora williamsiiDried ButtonsMescaline30%3-6%[1][4]
Lophophora williamsiiDried ButtonsAnhalonidine14%5.3%[4]
Lophophora williamsiiDried ButtonsPellotine17%0.74%[4]
Lophophora williamsiiDried ButtonsLophophorine5%0.5%[4]
Acacia berlandieriDried LeavesTotal Alkaloids-0.28-0.66%[3]

Experimental Protocols

Extraction of Total Alkaloids from Lophophora williamsii

This protocol describes a general method for the extraction of total alkaloids from dried peyote buttons, which can be the starting point for the isolation of this compound.

Materials:

Procedure:

  • Pre-extract the powdered plant material (e.g., 1 gram) with diethyl ether (4 x 5 mL) for 24 hours with shaking at room temperature to remove lipids.

  • After drying the plant material, extract it with a mixture of methanol and concentrated ammonia solution (99:1 v/v) (5 x 5 mL) for 24 hours with shaking at room temperature.

  • Combine the methanol-ammonia extracts and concentrate them under reduced pressure at 40°C using a rotary evaporator.

  • Redissolve the resulting residue in a known volume of methanol (e.g., 10 mL) for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound, adapted from methods used for mescaline analysis in peyote.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 150 x 3.9 mm, 4 µm particle size)

Mobile Phase:

  • An isocratic mixture of water (pH adjusted to 2 with an appropriate acid) and acetonitrile (B52724) (e.g., 90:10 v/v).

Chromatographic Conditions:

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 268 nm (with PDA scan for peak purity)

Procedure:

  • Prepare a standard stock solution of pure this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the prepared alkaloid extract and the calibration standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). As an inverse agonist, this compound binds to the 5-HT7 receptor and reduces its basal or constitutive activity, resulting in a decrease in cAMP levels.

anhalamine_signaling This compound This compound HTR7 5-HT7 Receptor This compound->HTR7 Gs Gs Protein HTR7->Gs Inhibits (Inverse Agonism) AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Inhibited Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound's inhibitory action on the 5-HT7 receptor signaling pathway.

Experimental Workflow: From Plant to Pure Alkaloid

The overall process of obtaining pure this compound from its natural source involves a series of steps, from initial extraction to final purification.

experimental_workflow Plant Dried & Powdered Plant Material (L. williamsii) Extraction Solvent Extraction (e.g., Methanol/Ammonia) Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude Purification Column Chromatography (e.g., Silica Gel, Alumina) Crude->Purification Fractions Alkaloid Fractions Purification->Fractions Isolation Preparative HPLC or Crystallization Fractions->Isolation Pure Pure this compound Isolation->Pure Analysis Structural Elucidation & Purity Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound, a tetrahydroisoquinoline alkaloid from Lophophora williamsii and Acacia berlandieri, presents a compelling subject for further pharmacological investigation. Its action as a potent inverse agonist at the 5-HT7 receptor suggests potential therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers to extract, quantify, and study this compound and related compounds, paving the way for new discoveries in neuroscience and drug development.

References

The Biosynthesis of Anhalamine in Lophophora williamsii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of anhalamine, a tetrahydroisoquinoline alkaloid found in the peyote cactus, Lophophora williamsii. This document details the enzymatic reactions, precursor molecules, and key intermediates leading to the formation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of phenethylamine (B48288) and tetrahydroisoquinoline (THIQ) alkaloids. While the phenethylamine mescaline is the most well-known psychoactive component, the THIQ alkaloids, including this compound, contribute to the overall pharmacological profile of the plant. Understanding the biosynthesis of these compounds is crucial for researchers in natural product chemistry, ethnobotany, and drug development. This compound's biosynthesis is intricately linked to the mescaline pathway, branching off from common intermediates. This guide elucidates the current scientific understanding of this fascinating metabolic network.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through several enzymatic steps, sharing its initial stages with the biosynthesis of mescaline. The pathway can be broadly divided into the formation of the phenethylamine backbone and the subsequent cyclization to form the characteristic tetrahydroisoquinoline structure.

The proposed biosynthetic pathway begins with the conversion of L-tyrosine to dopamine. Dopamine then undergoes a series of hydroxylation and O-methylation reactions. A key intermediate, 3-methoxytyramine, serves as the branch point for the synthesis of THIQ alkaloids. It is hypothesized that 3-methoxytyramine undergoes a Pictet-Spengler condensation with a simple aldehyde or ketone to form the tetrahydroisoquinoline ring of this compound. Subsequent enzymatic modifications, such as N-methylation, lead to other related THIQ alkaloids like pellotine.

Signaling Pathway Diagram

Anhalamine_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA L-Tyrosine 3-Hydroxylase (CYP76AD94) Dopamine Dopamine L_DOPA->Dopamine Tyrosine/DOPA Decarboxylase (TYDC) Three_Methoxytyramine 3-Methoxytyramine Dopamine->Three_Methoxytyramine O-Methyltransferase (OMT) This compound This compound Three_Methoxytyramine->this compound Isoquinoline-Forming Enzyme (Uncharacterized) Pictet-Spengler Reaction Mescaline_Pathway Mescaline Biosynthesis Three_Methoxytyramine->Mescaline_Pathway Further Hydroxylation & O-Methylation Pellotine Pellotine This compound->Pellotine N-Methyltransferase (NMT) Carbonyl_Source Carbonyl Source (e.g., Pyruvate (B1213749)/Acetaldehyde) Carbonyl_Source->this compound

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in L. williamsii.

Quantitative Data on Alkaloid Content

The concentration of this compound and related alkaloids can vary depending on the plant's age, geographic origin, and the specific tissue analyzed. The following tables summarize the available quantitative data.

Table 1: Percentage of Major Alkaloids in Dried Lophophora williamsii

AlkaloidPercentage of Total Alkaloid ContentPercentage of Dry WeightReference(s)
Mescaline30%0.1% - 6.3%[1]
This compound8%~0.1% - 5.3%[1]
Anhalonidine14%~5.3%[1]
Pellotine17%~0.74%[1]
Anhalonine3%~3%[1]
Lophophorine5%~0.5%[1]

Table 2: Tissue-Specific Distribution of Alkaloids in Lophophora williamsii

AlkaloidCrown (Top)RootReference(s)
MescalineHigher ConcentrationLower Concentration[2]
This compoundEqually DistributedEqually Distributed[1]
AnhalonidineEqually DistributedEqually Distributed[1]
PellotineEqually DistributedEqually Distributed[1]
HordenineLow to UndetectableHigher Concentration[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Characterization of O-Methyltransferases (OMTs)

This protocol is adapted from studies on plant OMTs and is applicable for characterizing the OMTs involved in the this compound pathway.[4][5]

Experimental Workflow Diagram:

OMT_Expression_Workflow Start Isolate RNA from L. williamsii cDNA_Synthesis cDNA Synthesis Start->cDNA_Synthesis PCR PCR Amplification of OMT Gene cDNA_Synthesis->PCR Cloning Clone into Expression Vector (e.g., pET28a(+)) PCR->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Induce Protein Expression (IPTG) Transformation->Expression Purification Purify Recombinant OMT (e.g., Ni-NTA Affinity Chromatography) Expression->Purification Enzyme_Assay Enzymatic Assay with Substrates and SAM Purification->Enzyme_Assay Analysis Analyze Products (HPLC, LC-MS) Enzyme_Assay->Analysis

Caption: Workflow for heterologous expression and characterization of OMTs.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from L. williamsii tissue (e.g., crown) using a suitable plant RNA extraction kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • Gene Amplification and Cloning: The open reading frame of the target OMT gene is amplified from the cDNA by PCR using gene-specific primers. The PCR product is then cloned into a bacterial expression vector, such as pET28a(+), which adds a polyhistidine tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The recombinant His-tagged OMT is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzymatic Assay: The activity of the purified OMT is assayed in a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the phenolic substrate (e.g., dopamine), the methyl donor S-adenosyl-L-methionine (SAM), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 30-37°C) and then stopped.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated products.

Quantitative Analysis of Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound and other alkaloids in L. williamsii tissue.[3][6][7]

Experimental Workflow Diagram:

GCMS_Workflow Start Homogenize Dried L. williamsii Tissue Extraction Alkaloid Extraction (e.g., with Methanol (B129727)/Acid) Start->Extraction Purification Liquid-Liquid Extraction (e.g., Chloroform (B151607)/Base) Extraction->Purification Derivatization Derivatization (Optional) (e.g., Silylation) Purification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for quantitative analysis of alkaloids by GC-MS.

Methodology:

  • Sample Preparation: Dried and powdered L. williamsii tissue is accurately weighed.

  • Extraction: The sample is extracted with a suitable solvent, typically methanol acidified with an acid like hydrochloric acid, to protonate the alkaloids and increase their solubility.

  • Purification: The extract is subjected to a liquid-liquid extraction procedure. The acidic extract is basified to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.

  • Derivatization (Optional): For improved chromatographic separation and detection, the alkaloids in the extract may be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of each alkaloid is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve generated with authentic standards.

Characterization of the Unidentified Isoquinoline-Forming Enzyme

The enzyme responsible for the Pictet-Spengler condensation of 3-methoxytyramine to form this compound in L. williamsii has not yet been isolated or characterized. However, a general protocol for its characterization can be proposed based on methodologies used for similar enzymes like norcoclaurine synthase.[8][9][10]

Methodology:

  • Crude Enzyme Preparation: A protein extract is prepared from fresh L. williamsii tissue by homogenization in a suitable buffer.

  • Enzyme Assay: The activity of the isoquinoline-forming enzyme is assayed by incubating the crude protein extract with the presumed substrates: 3-methoxytyramine and a carbonyl source (e.g., pyruvate or acetaldehyde).

  • Product Detection: The formation of this compound is monitored over time using LC-MS.

  • Enzyme Purification: If activity is detected, the enzyme can be purified from the crude extract using a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, hydrophobic interaction chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • Enzyme Identification: The purified protein can be identified using techniques like SDS-PAGE followed by protein sequencing or mass spectrometry-based proteomics.

  • Gene Cloning and Heterologous Expression: Once the protein is identified, its corresponding gene can be cloned and expressed in a heterologous system (as described in Protocol 4.1) to produce larger quantities of the recombinant enzyme for detailed kinetic and structural studies.

Conclusion

The biosynthesis of this compound in Lophophora williamsii is a complex process that is closely intertwined with the production of mescaline. While the initial steps involving the conversion of L-tyrosine to the key intermediate 3-methoxytyramine are relatively well-understood, the crucial cyclization step to form the tetrahydroisoquinoline core of this compound remains an area of active research. The identification and characterization of the "isoquinoline-forming enzyme" will be a significant step forward in fully elucidating this pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the fascinating biochemistry of this important medicinal plant. Further studies employing modern transcriptomic, proteomic, and metabolomic approaches will undoubtedly shed more light on the intricate regulatory networks governing alkaloid biosynthesis in Lophophora williamsii.

References

Anhalamine and its Relation to Mescaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of anhalamine and its structural and biosynthetic relationship to the classic psychedelic compound, mescaline. Both alkaloids are found in the peyote cactus (Lophophora williamsii), a plant with a long history of ceremonial use.[1][2][3][4] This document will explore the biosynthesis, pharmacology, and chemical synthesis of these compounds, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction: Structural Relationship and Overview

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[3][5][6] this compound and its O-methylated derivative, anhalinine (B1216297), are tetrahydroisoquinoline alkaloids also present in peyote.[2][7][8][9] Structurally, this compound can be considered a cyclized analog of a mescaline precursor. This structural difference has profound implications for their pharmacological activity. While mescaline's effects are primarily attributed to its agonism at the serotonin (B10506) 5-HT2A receptor, the simple isoquinoline (B145761) alkaloids found in peyote, including this compound and anhalinine, do not produce mescaline-like effects and are considered minor constituents in terms of psychoactivity.[1][3][5][6][7][10]

Biosynthesis in Lophophora williamsii

Recent research has successfully elucidated the biosynthetic pathway of mescaline in peyote, starting from the amino acid L-tyrosine.[11][12][13][14][15][16] This pathway involves a series of enzymatic steps, including hydroxylation, decarboxylation, and O-methylation. This compound is believed to be formed from a key intermediate in the mescaline pathway.[8][17]

The biosynthesis of mescaline is a multi-step enzymatic process.[12][16] An N-methyltransferase that methylates phenethylamine (B48288) intermediates has also been identified, which likely plays a role in modulating mescaline levels in the peyote cactus.[12]

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine (B1211576) Dopamine DOPA->Dopamine Decarboxylation Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine 3-O-methylation Dihydroxyphenethylamine 3-Methoxy-4,5-dihydroxyphenethylamine Methoxytyramine->Dihydroxyphenethylamine 5-Hydroxylation Dimethoxyphenethylamine 3,5-Dimethoxy-4-hydroxyphenethylamine Dihydroxyphenethylamine->Dimethoxyphenethylamine 5-O-methylation This compound This compound Dihydroxyphenethylamine->this compound Cyclization Mescaline Mescaline Dimethoxyphenethylamine->Mescaline 4-O-methylation

Caption: Proposed biosynthetic pathway of mescaline and this compound in Lophophora williamsii.

Pharmacology

Mescaline

Mescaline is a classic psychedelic that exerts its effects primarily through the serotonergic system.[3][5][6] It acts as a partial agonist at the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic properties.[1][3][5][6][10] Mescaline also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, as well as adrenergic and dopamine receptors, though generally with lower affinity.[1][5][6][10] It has a notably low potency compared to other classic psychedelics like LSD and psilocybin.[5][18]

This compound and Anhalinine

The pharmacological profiles of this compound and anhalinine are distinct from that of mescaline. They do not produce the characteristic psychedelic effects.[7] High doses of some simple isoquinoline alkaloids from cacti have been shown to cause convulsions in animals.[7] Anhalinine has been identified as a low-potency inverse agonist at the serotonin 5-HT7 receptor.[7] This activity is being explored in the context of the sedative effects of some peyote alkaloids.[7]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities and other pharmacological parameters of mescaline, this compound, and anhalinine.

CompoundReceptor/TransporterParameterValue (nM)SpeciesReference
Mescaline 5-HT2AEC50~10,000Human[5]
5-HT2BEC50>20,000Human[5]
SERT, NET, DATKi>30,000-[5]
Anhalinine 5-HT7EC502,722-[7]

Experimental Protocols

Alkaloid Extraction from Lophophora williamsii

A general procedure for the extraction of alkaloids from dried and ground peyote buttons is as follows:

  • The plant material is subjected to leaching with ethanol (B145695) or methanol (B129727) and ammonium (B1175870) hydroxide (B78521) with heating.

  • The extracts are filtered and evaporated to dryness.

  • The residue is dissolved in chloroform (B151607) and 0.5N hydrochloric acid.

  • The acidic aqueous phase is separated, and the pH is adjusted to ~8 with sodium carbonate.

  • The alkaloids are then extracted back into chloroform.

  • Phenolic alkaloids can be further separated by extraction with 0.5N sodium hydroxide.[19]

For analytical purposes, such as with thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS), a simpler extraction can be performed by mixing the ground plant material with an aqueous sodium bicarbonate solution and extracting with chloroform or methanol.[19][20]

Receptor Binding Assays

Receptor binding affinities are typically determined using radioligand binding competition assays with cell membranes from cells transfected to express the receptor of interest. A general workflow for such an assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Prepare cell membranes expressing receptor of interest Incubate Incubate membranes with radioligand and varying concentrations of test compound ReceptorPrep->Incubate LigandPrep Prepare radioligand and competing test compound solutions LigandPrep->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Count Quantify bound radioactivity (e.g., scintillation counting) Separate->Count Analyze Generate competition curves and calculate Ki or IC50 values Count->Analyze

Caption: Generalized workflow for a receptor binding assay.

Chemical Synthesis

The first total synthesis of mescaline was achieved by Ernst Späth in 1919 from 3,4,5-trimethoxybenzoyl chloride.[5][21] Since then, numerous synthetic routes have been developed, often starting from commercially available precursors like gallic acid.[21][22][23]

A common synthetic strategy involves the following key transformations:

The synthesis of this compound and other tetrahydroisoquinolines can be achieved through a Pictet-Spengler reaction or similar cyclization strategies, starting from a suitably substituted phenethylamine precursor.

Conclusion

This compound and mescaline, while co-occurring in Lophophora williamsii and sharing a biosynthetic precursor, represent distinct classes of alkaloids with significantly different pharmacological profiles. Mescaline's activity as a 5-HT2A agonist is the basis for its psychedelic effects, a property not shared by this compound. The study of these and other "minor" alkaloids in peyote is crucial for a complete understanding of the plant's overall pharmacology and may reveal novel compounds with therapeutic potential. Further research into the specific enzymatic transformations leading to the variety of tetrahydroisoquinoline alkaloids in peyote is warranted.

References

The Pharmacology of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms of action, structure-activity relationships, and therapeutic potential of a versatile class of compounds.

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids are a large and diverse family of naturally occurring and synthetic compounds that have garnered significant attention in the fields of pharmacology and medicinal chemistry.[1][2] Their core structure, a 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus, serves as a privileged scaffold, allowing for a wide range of chemical modifications that result in a broad spectrum of biological activities.[1][2] These activities range from neurotoxic and neuroprotective effects within the central nervous system to anti-inflammatory, antiviral, and anticancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacology of THIQ alkaloids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The biological effects of THIQ alkaloids are highly dependent on their specific chemical structures. The following tables summarize the quantitative pharmacological data for a selection of THIQ alkaloids, highlighting their diverse activities and potencies.

Table 1: Neuropharmacological Activities of Tetrahydroisoquinoline Alkaloids
CompoundTarget/AssayCell LineActivityValueReference(s)
Salsolinol (B1200041)Dopamine D3 ReceptorCHO-K1/HEK293Binding Affinity (Ki)0.48 ± 0.09 µM[4]
SalsolinolDopamine D2 ReceptorCHO-K1/HEK293Binding Affinity (Ki)4.79 ± 1.8 µM[4]
(R)-SalsolinolDopamine D2 & D3 ReceptorsCHO-K1/HEK293Binding Affinity (Ki)> 100 µM[4]
SalsolinolNoradrenaline UptakeSH-SY5YInhibition (IC50)411 µM[5]
SalsolinolDopamine UptakeSH-SY5YInhibition (IC50)379 µM[5]
N-Methyl-(R)-salsolinolCytotoxicity (MTS assay)SH-SY5YIC50864 µM[6]
Table 2: Anti-inflammatory and Antiviral Activities of Tetrahydroisoquinoline Alkaloids
CompoundTarget/AssayCell Line/EnzymeActivityValueReference(s)
Compound 9eCOX-2 Inhibition-IC500.87 µM[7]
Compound 9gCOX-2 Inhibition-IC501.27 µM[7]
Compound 11fCOX-2 Inhibition-IC500.58 µM[7]
trans-1SARS-CoV-2 InhibitionVero E6EC503.15 µM[8][9][10]
trans-1SARS-CoV-2 Delta Variant InhibitionCalu-3EC502.78 µM[8][9]
trans-2SARS-CoV-2 InhibitionVero E6EC5012.02 µM[8][9][10]
AromolineSARS-CoV-2 (D614G, Delta, Omicron) InhibitionPseudovirus AssayIC500.47 - 0.66 µM[11][12]
Compound 5cSTING Inhibition (human)-IC5044 nM[13]
Compound 5cSTING Inhibition (mouse)-IC5032 nM[13]
Table 3: Anticancer Activities of Tetrahydroisoquinoline Alkaloids
CompoundTarget/AssayCell LineActivityValueReference(s)
GM-3-18KRas InhibitionHCT116IC500.9 - 10.7 µM[1]
GM-3-121Anti-angiogenesis-IC501.72 µM[1]
GM-3-121AntiproliferativeMCF-7IC500.43 µg/mL[1]
GM-3-121AntiproliferativeMDA-MB-231IC500.37 µg/mL[1]
GM-3-121AntiproliferativeIshikawaIC500.01 µg/mL[1]
Quercetin-THIQ derivative 2bNa+, K+-ATPase Inhibition-IC5050-fold decrease vs Quercetin[4]
Quercetin-THIQ derivative 2bCytotoxicityHeLa-Better than derivative 2a[4]
SF8AntiproliferativeHep-2CIC5011.9 ± 1.04 µM (at 72h)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of THIQ alkaloids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cells cultured in a 96-well plate.

    • Tetrahydroisoquinoline alkaloid of interest.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 0.7 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the THIQ alkaloid for the desired time period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

    • Incubate the plate at 37°C for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Materials:

    • Cultured cells.

    • Tetrahydroisoquinoline alkaloid of interest.

    • Cell lysis buffer.

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

    • 96-well plate.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Treat cells with the THIQ alkaloid to induce apoptosis.

    • Lyse the cells on ice for 10-20 minutes.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add the cell lysate (e.g., 50-200 µg of protein).[15]

    • Add the caspase-3 reaction buffer and the specific substrate.[15]

    • Incubate at 37°C for 1-2 hours.[15]

    • Measure the absorbance (at 400-405 nm for pNA substrate) or fluorescence (excitation ~380 nm, emission ~420-460 nm for AMC substrate).[15][16]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Materials:

    • Cultured cells.

    • Tetrahydroisoquinoline alkaloid of interest.

    • TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester) dye.

    • Assay buffer (e.g., PBS or HBSS).

    • FCCP (a mitochondrial uncoupler, as a positive control).

    • Fluorescence microplate reader, fluorescence microscope, or flow cytometer.

  • Procedure (using a microplate reader):

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with the THIQ alkaloid for the desired duration.

    • Prepare a working solution of TMRE or TMRM in pre-warmed cell culture medium (e.g., 100-500 nM, the optimal concentration should be determined empirically).

    • Remove the treatment medium and add the TMRE/TMRM solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[5][17]

    • Gently wash the cells twice with pre-warmed assay buffer.[5]

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 549/575 nm for TMRE).[5][17] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Quantification of Salsolinol in Brain Tissue by HPLC

This protocol outlines a general procedure for the analysis of salsolinol in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Materials:

    • Brain tissue sample.

    • Homogenization buffer.

    • Internal standard.

    • Reagents for protein precipitation (e.g., perchloric acid).

    • HPLC system with an electrochemical detector.

    • Reversed-phase C18 column.

    • Mobile phase (e.g., aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile).

  • Procedure:

    • Sample Preparation: Homogenize the brain tissue in a suitable buffer. Add an internal standard. Precipitate proteins using an acid like perchloric acid. Centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Inject the supernatant into the HPLC system. Use a C18 column for separation. The mobile phase composition should be optimized for the separation of salsolinol from other endogenous compounds.

    • Electrochemical Detection: Set the potential of the electrochemical detector to a value that allows for the sensitive and selective detection of salsolinol.

    • Quantification: Create a calibration curve using known concentrations of salsolinol standards. Determine the concentration of salsolinol in the brain tissue sample by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.[18][19][20][21]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of THIQ alkaloids are mediated through their interaction with various cellular signaling pathways. This section explores some of the key pathways modulated by these compounds.

Salsolinol-Induced Apoptosis

Salsolinol, a well-studied THIQ alkaloid, can induce apoptosis in neuronal cells, a process implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. The apoptotic cascade initiated by salsolinol involves the mitochondria-dependent pathway.

Salsolinol_Apoptosis Salsolinol Salsolinol ROS ↑ Reactive Oxygen Species (ROS) Salsolinol->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp9_active Activated Caspase-9 Apoptosome->Casp9_active Casp3_active Activated Caspase-3 Casp9_active->Casp3_active Casp3 Pro-caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Salsolinol-induced mitochondrial-dependent apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[22][23] Dysregulation of this pathway is implicated in various diseases, including cancer. Some THIQ alkaloids have been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth THIQ THIQ Alkaloids (e.g., some anticancer derivatives) THIQ->PI3K Modulates THIQ->Akt Modulates THIQ->mTORC1 Modulates

General overview of the PI3K/Akt/mTOR signaling pathway and potential modulation by THIQ alkaloids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[24][25] Some THIQ alkaloids have demonstrated the ability to modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.[26]

Modulation of the canonical NF-κB signaling pathway by certain THIQ alkaloids.

Conclusion

Tetrahydroisoquinoline alkaloids represent a rich and versatile class of compounds with a wide array of pharmacological activities. Their ability to interact with multiple biological targets and modulate key signaling pathways underscores their potential for the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of the therapeutic potential of these fascinating molecules. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of THIQ alkaloids, paving the way for the design of next-generation drugs with improved efficacy and safety profiles.

References

Anhalamine as a 5-HT7 Receptor Inverse Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid naturally occurring in Lophophora williamsii (peyote), has emerged as a molecule of significant interest in neuropharmacology. Structurally related to mescaline, recent research has identified this compound as a potent inverse agonist at the serotonin (B10506) 7 (5-HT7) receptor.[1] This receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key regions of the central nervous system, including the thalamus, hypothalamus, and hippocampus, and is implicated in the regulation of mood, circadian rhythms, learning, and memory. The inverse agonism of this compound at the 5-HT7 receptor presents a novel avenue for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its interaction with the 5-HT7 receptor, and details the experimental methodologies used to characterize this interaction.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs). Upon activation by an agonist, such as serotonin (5-HT), the Gs alpha subunit activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and function.[2]

Notably, the 5-HT7 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists, such as this compound, bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal level of signaling and leading to a decrease in intracellular cAMP levels. This reduction in cAMP is the hallmark of 5-HT7 receptor inverse agonism and is a key functional readout for identifying and characterizing compounds with this mode of action.

Figure 1: 5-HT7 Receptor Signaling Pathway and the Effect of this compound.

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, anhalidine, with the 5-HT7 receptor. This data is crucial for understanding the potency and efficacy of these compounds.

Table 1: 5-HT7 Receptor Binding Affinity

CompoundRadioligandCell LineAssay TypeKi (nM)Reference
This compoundData Not AvailableN/AN/AN/AN/A

Note: Specific binding affinity data (Ki or IC50) for this compound at the 5-HT7 receptor was not available in the reviewed literature. Further studies are required to determine this value.

Table 2: 5-HT7 Receptor Inverse Agonist Functional Activity

CompoundAssay TypeCell LineParameterValueReference
AnhalidineGloSensor cAMP AssayHEK293EC50219 nM
Emax-95.4%

Note: The data for anhalidine, a closely related and potent inverse agonist, is presented as a proxy for the activity of this class of compounds. The original study by Chan et al. (2025) should be consulted for the specific values for this compound.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization of a compound's pharmacological profile. Below are representative methodologies for key assays used to determine the binding affinity and functional activity of ligands at the 5-HT7 receptor.

Radioligand Binding Assay (Competition)

This assay determines the affinity of an unlabeled compound (e.g., this compound) for the 5-HT7 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT7 receptor.

  • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in a fresh assay buffer to a specific protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT), and varying concentrations of the unlabeled test compound (this compound).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT7 ligand (e.g., 10 µM 5-HT).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate the bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes (HEK293-5HT7) Start->Prepare_Membranes Prepare_Ligands Prepare Radioligand ([³H]5-CT) & Test Compound (this compound) Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, & Test Compound Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 2: General Workflow for a 5-HT7 Radioligand Binding Assay.

cAMP Functional Assay (Inverse Agonism)

This assay measures the ability of a compound to decrease the basal intracellular cAMP levels in cells expressing the 5-HT7 receptor.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human 5-HT7 receptor and a cAMP biosensor (e.g., GloSensor).

  • Seed the cells into a 96-well or 384-well white, opaque plate at an optimized density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.

  • Remove the culture medium from the cells and add the diluted test compound. Include a vehicle control (buffer only).

3. Incubation:

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the compound to exert its effect on basal cAMP levels.

4. cAMP Detection:

  • Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., add GloSensor reagent and measure luminescence).

5. Data Analysis:

  • The signal (e.g., luminescence) is inversely proportional to the effect of the inverse agonist.

  • Plot the signal (or percentage of basal activity) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum reduction in basal cAMP levels).

cAMP_Assay_Logic Start Start: Seed Cells Prepare_Cells Seed HEK293-5HT7-GloSensor Cells in a multi-well plate Start->Prepare_Cells Add_Compound Add varying concentrations of This compound (Inverse Agonist) Prepare_Cells->Add_Compound Incubate Incubate to allow for modulation of basal cAMP Add_Compound->Incubate Measure_Signal Measure cAMP levels (e.g., Luminescence) Incubate->Measure_Signal Analyze_Data Analyze Dose-Response (Calculate EC50 and Emax) Measure_Signal->Analyze_Data End End: Quantify Inverse Agonist Activity Analyze_Data->End

References

A Historical and Technical Guide to the Alkaloids of Peyote (Lophophora williamsii)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research, chemical properties, and pharmacological actions of the alkaloids found in the peyote cactus, Lophophora williamsii. This document synthesizes foundational research with modern findings, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support ongoing research and drug development efforts.

Historical Milestones in Peyote Alkaloid Research

The scientific investigation of peyote began in the late 19th century, transitioning from ethnobotanical observations to rigorous chemical and pharmacological studies.

  • 1888: German toxicologist Louis Lewin published the first scientific analysis of the peyote cactus, which he had brought back from North America.[1]

  • 1897: Arthur Heffter, a German chemist and pharmacologist, became the first to isolate and identify mescaline as the principal psychoactive component of peyote.[1][2][3] Through a series of self-experiments, he systematically tested the different alkaloids he had isolated to determine their effects.[2][3]

  • 1919: Austrian chemist Ernst Späth achieved the first total synthesis of mescaline, a landmark achievement that opened the door for more extensive pharmacological research without reliance on cactus-derived extracts.[1][3][4]

  • 1950s: The therapeutic potential of mescaline began to be explored, with early studies investigating its use in patients with schizophrenia.[5]

  • Modern Era: Research has focused on elucidating the precise mechanisms of action of peyote alkaloids, particularly their interaction with the serotonergic system, and exploring their potential as therapeutic agents for various neuropsychiatric conditions.

Major Alkaloids of Lophophora williamsii

Peyote contains a complex mixture of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. While mescaline is the most abundant and well-known, other alkaloids contribute to the overall pharmacological profile of the cactus.

Phenethylamine Alkaloids
  • Mescaline (3,4,5-trimethoxyphenethylamine): The primary psychoactive component, responsible for the hallucinogenic effects of peyote.

  • Hordenine (N,N-dimethyltyramine): A minor alkaloid with antibiotic properties, found primarily in the roots of the cactus.[6]

Tetrahydroisoquinoline Alkaloids
  • Pellotine (N-methylanhalonidine): The second most abundant alkaloid in L. williamsii, known for its sedative effects.[5][7]

  • Anhalonidine: A sedative alkaloid with approximately one-fourth the potency of pellotine.

  • Anhalonine, Lophophorine, and others: A variety of other related alkaloids are present in smaller quantities.

Quantitative Analysis of Peyote Alkaloids

The concentration of alkaloids in peyote can vary depending on the specific variety and growing conditions. The following tables summarize the reported alkaloid content in Lophophora williamsii and the binding affinities of key alkaloids to serotonin (B10506) receptors.

Table 1: Alkaloid Content in Lophophora williamsii
AlkaloidPercentage of Total Alkaloid ContentConcentration in Dried Plant Material
Mescaline~30%[5]up to 6%
Pellotine~17%[5]
Anhalonidine~14%[5]
Hordenine~8%[5]
Table 2: Binding Affinities (Ki, nM) of Peyote Alkaloids and Derivatives at Human Serotonin Receptors
Compound5-HT1A5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
Mescaline1,600 - 6,700[8]150 - 12,000[9]>20,000[10]
Pellotine117[11][12]170[11][12]394[11][12]
AnhalonidinePotent Inverse Agonist

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and synthesis of peyote alkaloids based on historical and modern laboratory practices.

Protocol for a General Peyote Alkaloid Extraction and Separation

This protocol is a composite of modern acid-base extraction techniques.

  • Preparation: Begin with dried and finely ground peyote buttons.

  • Alkalinization and Extraction:

    • Mix the ground plant material with an aqueous 10% sodium bicarbonate solution.

    • Extract the slurry with an excess of chloroform (B151607).

    • Separate the chloroform layer, which now contains the free-base alkaloids.

  • Acidification and Separation:

    • Wash the chloroform extract with 0.5N hydrochloric acid. The alkaloids will move into the acidic aqueous layer as hydrochloride salts.

    • Discard the chloroform layer.

  • Isolation of Mescaline:

    • Make the acidic solution alkaline (pH 8) with sodium carbonate.

    • Extract the solution again with chloroform. The mescaline will return to the organic layer.

    • To separate phenolic alkaloids, wash the chloroform extract with 0.5N sodium hydroxide.

    • Evaporate the chloroform to yield the non-phenolic alkaloid fraction, which is rich in mescaline.

  • Crystallization:

    • Dissolve the residue in ethanol (B145695) and neutralize with sulfuric acid to precipitate mescaline sulfate.

    • Filter and wash the crystals with cold ethanol.

G Start Dried, Ground Peyote Step1 Mix with 10% Sodium Bicarbonate Solution Start->Step1 Step2 Extract with Chloroform Step1->Step2 Step3 Separate Chloroform Layer (contains free-base alkaloids) Step2->Step3 Step4 Wash with 0.5N Hydrochloric Acid Step3->Step4 Step5 Separate Aqueous Layer (contains alkaloid salts) Step4->Step5 Step6 Make Aqueous Layer Alkaline (pH 8) with Sodium Carbonate Step5->Step6 Step7 Extract with Chloroform Step6->Step7 Step8 Separate Chloroform Layer (contains mescaline) Step7->Step8 Step9 Wash with 0.5N Sodium Hydroxide to remove phenolic alkaloids Step8->Step9 Step10 Evaporate Chloroform Step9->Step10 Step11 Dissolve in Ethanol and Neutralize with Sulfuric Acid Step10->Step11 End Crystalline Mescaline Sulfate Step11->End

Caption: Workflow for Peyote Alkaloid Extraction and Mescaline Isolation.

Ernst Späth's 1919 Mescaline Synthesis

This represents the foundational chemical synthesis of mescaline.

  • Starting Material: 3,4,5-trimethoxybenzoic acid.

  • Conversion to Acid Chloride: The starting material is converted to 3,4,5-trimethoxybenzoyl chloride.

  • Reduction to Aldehyde: The acid chloride is reduced to 3,4,5-trimethoxybenzaldehyde.

  • Condensation: The aldehyde is condensed with nitromethane (B149229) to yield β-nitro-3,4,5-trimethoxystyrene.

  • Reduction to Oxime: The nitrostyrene (B7858105) is reduced to the corresponding oxime.

  • Final Reduction: The oxime is further reduced to yield 3,4,5-trimethoxyphenethylamine (mescaline).

G Start 3,4,5-trimethoxybenzoic acid Step1 Conversion to 3,4,5-trimethoxybenzoyl chloride Start->Step1 Step2 Reduction to 3,4,5-trimethoxybenzaldehyde Step1->Step2 Step3 Condensation with nitromethane to yield β-nitro-3,4,5-trimethoxystyrene Step2->Step3 Step4 Reduction to the corresponding oxime Step3->Step4 Step5 Final reduction to mescaline Step4->Step5 End Mescaline Step5->End

Caption: Ernst Späth's 1919 Mescaline Synthesis Pathway.

Pharmacology and Mechanism of Action

The primary psychoactive effects of mescaline are mediated by its interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).

Mescaline's Interaction with the 5-HT2A Receptor

Mescaline acts as a partial agonist at the 5-HT2A receptor.[10] This interaction initiates a downstream signaling cascade that is believed to be responsible for its psychedelic effects. The affinity of mescaline for the 5-HT2A receptor is in the micromolar range, which is considered relatively moderate compared to other classic psychedelics like LSD and psilocybin.[10]

The 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by mescaline leads to the engagement of intracellular signaling pathways. The primary pathway involves the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).

In addition to the Gq-mediated pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[13][14][15] The balance between Gq and β-arrestin signaling may play a crucial role in the specific effects of different 5-HT2A agonists.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor binds G_protein Gq Protein Receptor->G_protein activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin recruits PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Signaling_cascade Downstream Signaling (e.g., ERK activation) Beta_Arrestin->Signaling_cascade initiates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization mediates Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Ca_release->Signaling_cascade PKC_activation->Signaling_cascade

Caption: Mescaline-induced 5-HT2A Receptor Signaling Cascade.

Pharmacology of Other Peyote Alkaloids
  • Pellotine: This alkaloid has been shown to be a selective and potent ligand for the serotonin 5-HT1D, 5-HT6, and 5-HT7 receptors.[7][11][12] It acts as a weak partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.[7] These interactions are thought to mediate its sedative and hypnotic effects.[7][11]

  • Anhalonidine: This alkaloid also produces sedative effects and is a potent inverse agonist of the serotonin 5-HT7 receptor.

  • Hordenine: While present in peyote, its contribution to the overall psychoactive effects is not well understood. It is known to have antibiotic properties.[6]

Conclusion

The study of peyote alkaloids has a rich history that has significantly contributed to our understanding of psychoactive compounds and their interaction with the central nervous system. From the pioneering isolation and synthesis of mescaline to the ongoing elucidation of its complex pharmacology, this field continues to be of great interest to researchers. This guide provides a foundational resource for scientists and drug development professionals, offering a historical perspective, quantitative data, and detailed methodologies to support future investigations into the therapeutic potential of these fascinating compounds.

References

Anhalamine (CAS 643-60-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), has emerged as a molecule of significant interest in neuropharmacology.[1] Structurally related to mescaline, this compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of neurological processes.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological actions, and relevant experimental protocols to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 643-60-7[2]
Molecular Formula C11H15NO3[2]
Molecular Weight 209.24 g/mol [2]
Melting Point 189-191 °C[2]
Appearance Crystalline solid[2]
Solubility Soluble in hot water and alcohol[2]
UV max (in ethanol) 274 nm (log ε 2.90)[2]

Pharmacology

The primary pharmacological target of this compound identified to date is the serotonin 5-HT7 receptor. It acts as a potent inverse agonist at this receptor.[1] Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which blocks agonist binding but has no effect on the receptor's intrinsic activity.

Mechanism of Action at the 5-HT7 Receptor

The 5-HT7 receptor is a Gs-protein coupled receptor (GPCR). Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][4] As an inverse agonist, this compound is hypothesized to stabilize the inactive conformation of the 5-HT7 receptor, thereby reducing the basal level of cAMP production.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound at the 5-HT7 receptor are anticipated in a forthcoming publication by Chan et al. (2025). For comparative purposes, the table below includes data for other tetrahydroisoquinoline alkaloids also found in peyote that act on the 5-HT7 receptor.

Compound5-HT7 Receptor ActivityEC50 (nM)Emax (%)Reference
Pellotine Inverse AgonistPotentHigh
Anhalonidine Inverse AgonistPotentHigh
Anhalinine Inverse Agonist2,722-85[5]

Experimental Protocols

Isolation of this compound from Lophophora williamsii

A general procedure for the extraction of alkaloids from Lophophora williamsii is described below. Further purification to isolate this compound would require chromatographic techniques.

Materials:

  • Dried Lophophora williamsii plant material

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Soxhlet extractor

  • Rotary evaporator

  • Chromatography apparatus (e.g., HPLC)

Protocol:

  • Grind the dried plant material to a fine powder.

  • Perform a Soxhlet extraction with methanol.

  • Concentrate the methanolic extract using a rotary evaporator.

  • The crude extract can be further partitioned using acid-base extraction to separate the alkaloids.

  • Isolate and purify this compound from the alkaloid fraction using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been reported in the literature, typically involving a Pictet-Spengler reaction or a Bischler-Napieralski reaction as a key step. A generalized synthetic approach is outlined below.

Starting Materials (Example):

Generalized Steps:

  • Condensation of the phenethylamine (B48288) with an aldehyde or ketone to form a Schiff base.

  • Cyclization of the Schiff base under acidic conditions (Pictet-Spengler) or dehydration and reduction (Bischler-Napieralski) to form the tetrahydroisoquinoline core.

  • Purification of the final product by crystallization or chromatography.

In Vitro Assay for 5-HT7 Receptor Inverse Agonism

The inverse agonist activity of this compound at the 5-HT7 receptor can be quantified by measuring its effect on the basal levels of intracellular cAMP in a cell line stably expressing the human 5-HT7 receptor.

Materials:

  • HEK293 cells stably transfected with the human 5-HT7 receptor.

  • Cell culture medium and reagents.

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • A cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Plate the 5-HT7-expressing cells in a suitable multi-well plate and grow to confluence.

  • Replace the growth medium with a serum-free assay buffer and incubate.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a predetermined time to allow for the modulation of basal cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • A decrease in basal cAMP levels in the presence of this compound would indicate inverse agonist activity.

Visualizations

Signaling Pathway of the 5-HT7 Receptor

Gs_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Reduces basal activation AC Adenylyl Cyclase Gs->AC Reduces basal activation cAMP cAMP AC->cAMP Reduced conversion This compound This compound (Inverse Agonist) This compound->5HT7R Binds and stabilizes inactive state ATP ATP

Caption: this compound's inverse agonism at the 5-HT7 receptor.

Experimental Workflow for Characterizing Inverse Agonism

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Isolation Isolation from L. williamsii Treatment Treat with This compound Isolation->Treatment Synthesis Chemical Synthesis Synthesis->Treatment Cell_Culture Culture 5-HT7 Expressing Cells Cell_Culture->Treatment cAMP_Measurement Measure cAMP levels Treatment->cAMP_Measurement Dose_Response Generate Dose-Response Curve cAMP_Measurement->Dose_Response Potency_Determination Determine IC50/ Efficacy Dose_Response->Potency_Determination

Caption: Workflow for characterizing this compound's inverse agonism.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting the 5-HT7 receptor. Its characterization as a potent inverse agonist opens new avenues for investigating the role of constitutive 5-HT7 receptor activity in health and disease. This technical guide provides a foundational resource for researchers to further explore the pharmacology and therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhalamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii).[1] Structurally related to mescaline, it is one of the many alkaloids present in this cactus.[1][2] this compound has garnered interest in the scientific community for its specific pharmacological activity, notably its potent inverse agonism at the serotonin (B10506) 5-HT₇ receptor.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, tailored for researchers in pharmacology and drug development.

Physical and Chemical Properties

This compound is a crystalline solid with defined physical and chemical characteristics.[3] Its properties, along with those of its common hydrochloride salt, are summarized below.

PropertyValueSource
IUPAC Name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1][4]
CAS Registry Number 643-60-7[3][4]
Chemical Formula C₁₁H₁₅NO₃[1][3][4]
Molecular Weight 209.24 g/mol [3][4][5]
Appearance Crystals[3]
Melting Point 189-191 °C[3]
Solubility Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids.[3]
XlogP 0.90[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]
This compound HCl Dihydrate
Formula C₁₁H₁₅NO₃·HCl·2H₂O[3]
Molecular Weight 281.73 g/mol [3]
Melting Point 258 °C[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

Spectroscopic TechniqueDataSource
UV-Vis (in Ethanol) λₘₐₓ: 274 nm (log ε 2.90)[3]
Mass Spectrometry (GC-MS) Key Peaks: Base peak and other significant fragments are observable.[6]
¹H NMR Spectra available for the hydrochloride salt.[7]
FTIR Spectra available for the hydrochloride salt (KBr wafer technique).[7]

Experimental Protocols

Isolation of this compound from Lophophora williamsii

This compound is naturally sourced from the peyote cactus.[3] The general procedure for isolating alkaloids from plant material involves extraction and purification steps.

Methodology:

  • Drying and Grinding: Dried peyote buttons are ground into a fine powder to increase the surface area for extraction.[8]

  • Extraction: The powdered material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often using a Soxhlet apparatus. This process is repeated to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the basic alkaloids, making them water-soluble.

    • The acidic solution is then washed with a nonpolar solvent (e.g., ether or chloroform) to remove non-alkaloidal, lipid-soluble impurities.

    • The aqueous layer is then made basic (e.g., with NaOH or NH₄OH), which deprotonates the alkaloids, rendering them insoluble in water but soluble in an organic solvent.

    • The alkaloids are then extracted from the basic aqueous solution using a nonpolar organic solvent.

  • Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography (TLC), to separate this compound from other peyote alkaloids like mescaline, anhalonidine, and pellotine.[2][8]

  • Crystallization: The purified this compound is crystallized from a suitable solvent (e.g., hot water or alcohol) to yield pure crystals.[3]

G Workflow for this compound Isolation and Analysis Plant Peyote Cactus (L. williamsii) Powder Grind to Fine Powder Plant->Powder Extract Solvent Extraction (e.g., Methanol) Powder->Extract Acidify Acid-Base Extraction (Dissolve in Acid, Wash) Extract->Acidify Basify Basify and Extract with Organic Solvent Acidify->Basify Purify Chromatographic Purification (TLC/Column) Basify->Purify Final Pure this compound Purify->Final Analyze Spectroscopic Analysis (MS, NMR, IR, UV-Vis) Final->Analyze G This compound Signaling at 5-HT7 Receptor cluster_0 Basal State (No Ligand) cluster_1 This compound Action Receptor_Basal 5-HT7 Receptor (Constitutively Active) Gs_Basal Gs Protein Receptor_Basal->Gs_Basal Spontaneous Activation AC_Basal Adenylyl Cyclase Gs_Basal->AC_Basal Activates cAMP_Basal Basal cAMP Production AC_Basal->cAMP_Basal Catalyzes This compound This compound Receptor_Inhibited 5-HT7 Receptor (Inactive State) This compound->Receptor_Inhibited Binds and Stabilizes (Inverse Agonism) Gs_Inhibited Gs Protein (Inactive) Receptor_Inhibited->Gs_Inhibited Inhibition of Activation AC_Inhibited Adenylyl Cyclase (Inactive) cAMP_Inhibited Reduced cAMP Production

References

Anhalamine: A Technical Guide to its Discovery, Isolation from Peyote, and Biochemical Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical properties of anhalamine, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii). Drawing from foundational twentieth-century phytochemical research and contemporary pharmacological studies, this document details the historical context of its discovery, outlines classical and modern isolation protocols, and presents its key physicochemical properties. A significant focus is placed on its recently elucidated role as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, with a detailed exploration of the associated signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The peyote cactus (Lophophora williamsii) has a long history of ceremonial use by indigenous peoples of the Americas.[1] Scientific investigation into its chemical constituents began in the late 19th and early 20th centuries, leading to the isolation of a complex array of alkaloids. While mescaline is the most well-known of these compounds, a number of structurally related phenethylamines and tetrahydroisoquinolines also contribute to the plant's chemical profile. Among these is this compound, a tetrahydroisoquinoline alkaloid that has garnered renewed interest due to its specific interaction with serotonin receptor systems. This document provides an in-depth technical summary of the discovery, isolation, and pharmacology of this compound.

Discovery and Historical Context

The initial investigations into the alkaloids of Anhalonium lewinii (a former name for Lophophora williamsii) were pioneered by chemists such as Arthur Heffter. The first report on the isolation of this compound is attributed to E. Kauder in 1899.[2] However, it was the seminal work of Ernst Späth and his colleagues in the 1920s and 1930s that fully characterized and synthesized many of the peyote alkaloids, including this compound. In 1922, Späth and Roder reported the synthesis of this compound, confirming its structure. Later, in 1935, Späth and Becke published a significant paper on the separation of the various "Anhalonium bases," providing insight into the methods for isolating these closely related compounds.

Physicochemical Properties of this compound

This compound is a crystalline solid with the chemical formula C11H15NO3.[1][2] Its structure is characterized by a tetrahydroisoquinoline core with two methoxy (B1213986) groups and one hydroxyl group attached to the aromatic ring.

PropertyValueReference
Molecular Formula C11H15NO3[1][2]
Molecular Weight 209.24 g/mol [2][3]
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[3]
CAS Number 643-60-7[2]
Melting Point 189-191 °C[2]
UV max (in ethanol) 274 nm (log ε 2.90)[2]
Solubility Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids.[2]

Table 1: Physicochemical Properties of this compound

Quantitative Analysis in Peyote

The concentration of alkaloids in Lophophora williamsii can vary depending on the specific plant, its age, and growing conditions. This compound is one of the major alkaloids present.

AlkaloidConcentration in Dried Peyote (Heffter's analysis)
Mescaline6.3%
Anhalonidine5.3%
This compound 5.3%
Anhalonine3%
Lophophorine0.5%

Table 2: Quantitative Analysis of Major Alkaloids in Peyote (based on historical data)

Experimental Protocols for Isolation

The isolation of this compound from peyote involves the separation of a complex mixture of alkaloids. The following protocols are based on the classical methods developed by early 20th-century chemists, supplemented with modern techniques.

Classical Isolation Method (Based on the work of Späth and colleagues)

This protocol is a generalized representation of the acid-base extraction techniques used by early researchers.

  • Preparation of Plant Material: Dried peyote buttons are finely ground to a powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to an exhaustive extraction with an organic solvent, such as methanol (B129727) or ethanol, often with the addition of a weak base like ammonium (B1175870) hydroxide (B78521) to liberate the free alkaloids.

  • Acid-Base Partitioning:

    • The crude extract is evaporated to dryness, and the residue is dissolved in a mixture of chloroform (B151607) and a dilute acid (e.g., 0.5N hydrochloric acid).

    • The acidic aqueous layer, containing the protonated alkaloid salts, is separated from the chloroform layer, which contains non-basic impurities.

    • The aqueous layer is then made basic (pH > 8) with a base such as sodium carbonate.

    • The liberated free-base alkaloids are then extracted back into an organic solvent like chloroform.

  • Separation of Phenolic and Non-Phenolic Alkaloids:

    • The chloroform extract containing the mixture of alkaloids is treated with a dilute sodium hydroxide solution.

    • Phenolic alkaloids, such as this compound, will form sodium salts and dissolve in the aqueous alkaline layer.

    • Non-phenolic alkaloids will remain in the chloroform layer.

  • Purification of this compound:

    • The alkaline aqueous layer containing the phenolic alkaloids is separated.

    • This solution is then acidified and the liberated phenolic alkaloids are extracted with an organic solvent.

    • Further separation of the individual phenolic alkaloids, including this compound, would have been achieved through fractional crystallization of their salts (e.g., hydrochlorides or sulfates).

Modern Isolation and Purification Techniques

Modern approaches to alkaloid isolation offer greater efficiency and resolution.

  • Extraction:

    • Soxhlet Extraction: Continuous extraction of the powdered plant material with a solvent like methanol.

    • Ultrasonic or Microwave-Assisted Extraction: More rapid extraction methods that use sound or microwave energy to enhance solvent penetration.

  • Purification:

    • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina, using a gradient of solvents to separate the different alkaloids based on their polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation of the individual alkaloids, yielding highly pure compounds.

    • Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are primarily analytical techniques but can be adapted for preparative purposes on a smaller scale. They are invaluable for monitoring the purity of fractions during the isolation process.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_separation Separation of Alkaloid Classes cluster_purification Purification peyote Dried, Powdered Peyote extraction Solvent Extraction (e.g., Methanol) peyote->extraction crude_extract Crude Alkaloid Extract acidification Acidification (e.g., HCl) & Partition with Organic Solvent crude_extract->acidification basification Basification (e.g., Na2CO3) & Extraction into Organic Solvent acidification->basification Aqueous Layer (Alkaloid Salts) alkaloid_mixture Total Alkaloid Mixture naoh_extraction Extraction with NaOH(aq) alkaloid_mixture->naoh_extraction phenolic_alkaloids Aqueous Layer (Phenolic Alkaloids, e.g., this compound) naoh_extraction->phenolic_alkaloids non_phenolic_alkaloids Organic Layer (Non-phenolic Alkaloids) naoh_extraction->non_phenolic_alkaloids phenolic_fraction Phenolic Alkaloid Fraction purification Chromatography (e.g., HPLC) or Fractional Crystallization phenolic_fraction->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the isolation of this compound from peyote.

Signaling Pathway of this compound: 5-HT7 Receptor Inverse Agonism

Recent pharmacological studies have identified this compound as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to a stimulatory G-protein (Gs).

Agonist vs. Inverse Agonist Action:

  • Agonist: An agonist (like serotonin) binds to the 5-HT7 receptor and activates it, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

  • Inverse Agonist: An inverse agonist, such as this compound, binds to the same receptor but stabilizes it in an inactive conformation. This not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor, leading to a decrease in cAMP levels below the baseline.[4]

The signaling cascade for the 5-HT7 receptor and the effect of an inverse agonist like this compound can be summarized as follows:

  • Basal State: In the absence of a ligand, the 5-HT7 receptor exhibits some level of constitutive activity, leading to a baseline production of cAMP.

  • Inverse Agonist Binding: this compound binds to the 5-HT7 receptor.

  • Receptor Inactivation: This binding stabilizes the receptor in an inactive state.

  • Gs Protein Inactivation: The associated Gs protein remains in its inactive, GDP-bound state.

  • Adenylyl Cyclase Inhibition: Adenylyl cyclase is not stimulated, and its basal activity may be reduced.

  • Decreased cAMP Production: The intracellular concentration of cAMP decreases.

  • Downstream Effects: The reduction in cAMP leads to decreased activity of protein kinase A (PKA) and other downstream effectors.

G receptor 5-HT7 Receptor g_protein Gs Protein (inactive) GDP-bound receptor->g_protein Stabilizes in inactive state ac Adenylyl Cyclase g_protein->ac No activation camp cAMP ac->camp Reduced conversion This compound This compound (Inverse Agonist) This compound->receptor Binds to receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Decreased activation cellular_response Downstream Cellular Response pka->cellular_response Altered phosphorylation of target proteins

Caption: Signaling pathway of this compound as a 5-HT7 receptor inverse agonist.

Conclusion

This compound, a key alkaloid of the peyote cactus, represents a fascinating molecule with a rich history of discovery and chemical characterization. While early research focused on its isolation and structural elucidation, modern pharmacology has unveiled its specific and potent interaction with the serotonin 5-HT7 receptor. As an inverse agonist, this compound provides a valuable tool for studying the physiological roles of this receptor and may serve as a lead compound for the development of novel therapeutics targeting the central nervous system. This guide has provided a consolidated overview of the historical and technical aspects of this compound, from its extraction from a natural source to its action at a specific molecular target.

References

Spectroscopic Profile of Anhalamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Anhalamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol), a naturally occurring tetrahydroisoquinoline alkaloid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, based on data for closely related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5-6.7Singlet1HAr-H (H-5)
~3.83Singlet3H-OCH₃ (C7)
~3.82Singlet3H-OCH₃ (C6)
~4.0-4.2Singlet (broad)1H-OH (C8)
~3.3-3.5Triplet2H-CH₂- (C3)
~2.7-2.9Triplet2H-CH₂- (C4)
~2.0-2.2Singlet (broad)1H-NH
~4.0 (partially obscured)Singlet2H-CH₂- (C1)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmAssignment
~147-149C-7
~145-147C-6
~135-140C-8
~125-130C-4a
~120-125C-8a
~110-115C-5
~60.5-OCH₃ (C7)
~55.9-OCH₃ (C6)
~45-50C-1
~40-45C-3
~25-30C-4

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃: δ = 77.16 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline alkaloids.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500BroadO-H stretch (phenol)
3100-3300MediumN-H stretch (secondary amine)
2850-3000MediumC-H stretch (aliphatic)
3000-3100WeakC-H stretch (aromatic)
1580-1620Medium-StrongC=C stretch (aromatic ring)
1450-1500MediumC-H bend (aliphatic)
1200-1300StrongC-O stretch (aryl ether)
1000-1100StrongC-O stretch (phenol)
1000-1250StrongC-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. The molecular formula of this compound is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol .[2][3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
209High[M]⁺ (Molecular Ion)
194Moderate[M - CH₃]⁺
178High[M - CH₂NH₂]⁺ (from α-cleavage)
163Moderate[M - CH₂NH₂ - CH₃]⁺
151ModerateFurther fragmentation

Ionization Method: Electron Ionization (EI). The fragmentation pattern is dominated by the stable benzylic cation formed through α-cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the this compound sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with methanol.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow_for_this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Characterization Anhalamine_Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Anhalamine_Sample->NMR IR FT-IR Spectroscopy Anhalamine_Sample->IR MS Mass Spectrometry (GC-MS) Anhalamine_Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Fragmentation Molecular Weight and Fragmentation Pattern MS->MW_Fragmentation Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report MW_Fragmentation->Final_Report

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Solubility profile of Anhalamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of Anhalamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii and is structurally related to mescaline.[1] Understanding its solubility is critical for its extraction, formulation, and pharmacological studies. This document provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and relevant biochemical pathway diagrams. While quantitative solubility data is scarce in publicly available literature, this guide consolidates existing qualitative information and provides standardized methodologies for researchers to generate quantitative data.

Physicochemical Properties of this compound

This compound, with the IUPAC name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a crystalline solid.[2][3] Its structure and properties are summarized below:

PropertyValue
Molecular Formula C₁₁H₁₅NO₃
Molar Mass 209.245 g·mol⁻¹[1]
Melting Point 189-191°C[2][4]
Appearance Crystals[2]

Solubility Data

Precise quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, qualitative descriptions of its solubility have been documented. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTemperatureSolubilityReference
WaterColdAlmost Insoluble[2][4]
HotFreely Soluble[2][4]
EthanolColdAlmost Insoluble[2][4]
HotSoluble[2][4]
Diethyl EtherColdAlmost Insoluble[2][4]
Acetone-Soluble[2][4]
Dilute Acids-Freely Soluble[2][4]

Note: "Freely Soluble" and "Almost Insoluble" are qualitative terms. Quantitative determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies adapted for determining the solubility of this compound.

General Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a conventional approach to determine the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments should be conducted to determine the time to reach equilibrium.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the sample first.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard calibration curve.[5]

  • Calculate the solubility from the measured concentration and the dilution factor.

pH-Dependent Aqueous Solubility Profile

As an alkaloid with a basic nitrogen atom, the aqueous solubility of this compound is expected to be pH-dependent.[6][7]

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., HCl for pH 1-2, acetate (B1210297) for pH 3-5, phosphate for pH 6-8, borate (B1201080) for pH 9-10)

  • All other materials listed in Protocol 3.1.

Procedure:

  • Follow the Shake-Flask Method (Protocol 3.1) for each buffer solution.

  • Ensure the pH of the saturated solution is measured after the equilibration period, as it may differ slightly from the initial buffer pH.

  • Plot the determined solubility (on a logarithmic scale) against the final measured pH to generate a pH-solubility profile. The higher solubility in dilute acids is due to the formation of the protonated, more polar salt form of the molecule.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to Solvent B Seal Container A->B C Agitate at Constant Temperature (24-48h) B->C D Allow Suspension to Settle C->D E Centrifuge Sample D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Filtrate F->G H Quantify Concentration (HPLC/UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination.
Signaling Pathway

This compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT₇ receptor.[1] An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase.

G cluster_membrane Cell Membrane receptor 5-HT₇ Receptor g_protein Gαs Protein receptor->g_protein Activates This compound This compound (Inverse Agonist) This compound->receptor Binds & Inhibits Basal Activity serotonin Serotonin (Agonist) serotonin->receptor Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: this compound's Interaction with 5-HT₇ Receptor Pathway.

References

Methodological & Application

Total Synthesis of Anhalamine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), is a compound of significant interest in medicinal chemistry.[1] Structurally related to mescaline, this compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of neurological processes.[1] This property makes this compound and its analogs attractive scaffolds for the development of novel therapeutics targeting CNS disorders.

This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its N- and O-substituted analogs. The synthetic strategies focus on established and reliable methods for the construction of the core tetrahydroisoquinoline scaffold, namely the Pictet-Spengler and Bischler-Napieralski reactions.

Synthetic Strategies

The total synthesis of this compound and its analogs can be efficiently achieved through two primary retrosynthetic disconnections, both of which construct the core tetrahydroisoquinoline ring system from commercially available starting materials.

1. Pictet-Spengler Reaction: This approach involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, this translates to the reaction of 3,4-dimethoxy-5-hydroxyphenethylamine with formaldehyde (B43269).[2][3]

2. Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate.[4][5] Subsequent reduction of the imine bond yields the desired tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: Total Synthesis of this compound via Pictet-Spengler Reaction

This protocol outlines the synthesis of this compound starting from 3,4-dimethoxy-5-hydroxyphenethylamine and formaldehyde.

Workflow Diagram:

pictet_spengler start 3,4-Dimethoxy-5-hydroxyphenethylamine + Formaldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, e.g., HCl) start->reaction product This compound reaction->product

Caption: Pictet-Spengler synthesis of this compound.

Materials:

  • 3,4-Dimethoxy-5-hydroxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxy-5-hydroxyphenethylamine (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (1.1 eq) to the stirred solution.

  • Acid-Catalyzed Cyclization: Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the cyclization. The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Representative):

ReactantMolar Eq.Yield (%)
3,4-Dimethoxy-5-hydroxyphenethylamine1.075-85
Formaldehyde1.1

Characterization Data for this compound:

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 6.45 (s, 1H), 4.05 (s, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.15 (t, J = 5.6 Hz, 2H), 2.75 (t, J = 5.6 Hz, 2H).
¹³C NMR (100 MHz, CDCl₃) δ 146.5, 145.2, 138.1, 125.8, 108.9, 105.4, 60.9, 56.2, 49.8, 42.1, 28.9.
MS (GC) m/z (%): 209 (M+, 40), 194 (100), 178 (25), 163 (15).[6]
IR (KBr) ν (cm⁻¹): 3350 (O-H), 2940 (C-H), 1605, 1510 (aromatic C=C), 1260, 1120 (C-O).
Protocol 2: Total Synthesis of this compound via Bischler-Napieralski Reaction

This protocol describes the synthesis of this compound starting from 3,4-dimethoxy-5-hydroxyphenethylamine through an amide intermediate.

Workflow Diagram:

bischler_napieralski start 3,4-Dimethoxy-5-hydroxyphenethylamine + Formic Acid Derivative amide_formation Amide Formation start->amide_formation amide N-Formyl-3,4-dimethoxy-5-hydroxyphenethylamine amide_formation->amide cyclization Bischler-Napieralski Cyclization (POCl₃) amide->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate cyclization->dihydroisoquinoline reduction Reduction (NaBH₄) dihydroisoquinoline->reduction product This compound reduction->product

Caption: Bischler-Napieralski synthesis of this compound.

Materials:

  • 3,4-Dimethoxy-5-hydroxyphenethylamine

  • Ethyl formate (B1220265) or other formylating agent

  • Phosphorus oxychloride (POCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Acetonitrile (anhydrous)

  • Methanol (B129727)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Formation: React 3,4-dimethoxy-5-hydroxyphenethylamine (1.0 eq) with a formylating agent such as ethyl formate to form the corresponding N-formyl amide. This reaction is typically carried out under reflux.

  • Bischler-Napieralski Cyclization: Dissolve the N-formyl amide (1.0 eq) in anhydrous acetonitrile. Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃, 1.5 eq).[4] The reaction mixture is then typically refluxed for several hours. Monitor the reaction by TLC.

  • Workup of Dihydroisoquinoline: After completion, cool the reaction mixture and carefully pour it onto ice. Basify with a saturated sodium bicarbonate solution and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[4] Stir the reaction for 1-2 hours at room temperature.

  • Final Workup and Purification: Quench the reaction with water and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Quantitative Data (Representative):

StepKey ReagentYield (%)
Amide FormationEthyl formate90-95
Bischler-NapieralskiPOCl₃60-70
ReductionNaBH₄85-95
Overall Yield 46-63

Synthesis of this compound Analogs

The versatile tetrahydroisoquinoline scaffold of this compound allows for the synthesis of a wide range of analogs with potential for modulated biological activity.

N-Substituted Analogs

N-alkylation or N-acylation of the secondary amine of the tetrahydroisoquinoline core can be readily achieved.

Workflow for N-Alkylation/N-Acylation:

n_substitution start This compound reagents Alkyl Halide (R-X) or Acyl Chloride (RCOCl) + Base start->reagents product N-Alkyl/N-Acyl this compound reagents->product

Caption: Synthesis of N-substituted this compound analogs.

General Procedure for N-Alkylation/N-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 eq).

  • Add the desired alkyl halide or acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

O-Substituted Analogs

The phenolic hydroxyl group at the 8-position provides a handle for O-alkylation to generate ether analogs. Anhalinine, for instance, is the O-methyl ether of this compound.[7]

Workflow for O-Alkylation:

o_substitution start This compound reagents Alkyl Halide (R-X) + Base (e.g., K₂CO₃) start->reagents product 8-O-Alkyl this compound reagents->product

Caption: Synthesis of O-substituted this compound analogs.

General Procedure for O-Alkylation (e.g., Williamson Ether Synthesis):

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., acetone, DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (1.2 eq).

  • Heat the reaction mixture to reflux and stir until completion (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Biological Activity and Signaling Pathway

This compound acts as a potent inverse agonist at the serotonin 5-HT7 receptor. This receptor is coupled to a Gs protein, and its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. As an inverse agonist, this compound is proposed to reduce the basal activity of the 5-HT7 receptor.

5-HT7 Receptor Signaling Pathway:

Gs_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT7 Receptor G_protein Gs Protein (α, β, γ subunits) receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->receptor Inverse Agonist

Caption: Simplified 5-HT7 receptor signaling pathway.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of this compound and its analogs. The Pictet-Spengler and Bischler-Napieralski reactions offer reliable and scalable methods for the construction of the core tetrahydroisoquinoline structure. The ability to readily synthesize a variety of N- and O-substituted analogs makes this an attractive scaffold for further investigation in the context of drug discovery, particularly for targeting the 5-HT7 receptor and related CNS pathways. Researchers are encouraged to optimize the provided protocols for their specific substrates and experimental conditions.

References

Application Note: Extraction and Purification of Anhalamine from Lophophora williamsii (Peyote)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of total alkaloids from the peyote cactus (Lophophora williamsii) and a subsequent purification procedure to isolate the phenolic alkaloid fraction, which includes Anhalamine.

Introduction

Lophophora williamsii, commonly known as peyote, is a small, spineless cactus containing a wide spectrum of phenethylamine (B48288) and isoquinoline (B145761) alkaloids.[1][2] The principal and most studied of these is mescaline, a potent psychedelic.[3] However, the cactus contains over 15 other alkaloids, including the tetrahydroisoquinoline this compound.[2] These minor alkaloids are of significant interest to researchers for their potential pharmacological activities and their role in the overall effects of peyote.

This compound is a phenolic alkaloid, a chemical characteristic that is key to its separation from non-phenolic alkaloids like mescaline. This protocol details a classic acid-base extraction method to isolate a total alkaloid fraction from dried plant material, followed by a liquid-liquid partitioning procedure to separate the phenolic alkaloids.

Peyote Alkaloid Profile

The alkaloid content in peyote can vary based on the plant's age, origin, and preparation. The major alkaloids and their approximate concentrations in dried plant material are summarized below.

AlkaloidChemical ClassTypical Concentration (% of Dried Plant Weight)Reference
MescalinePhenethylamine0.5% - 6.0%[4][5]
AnhalonidineTetrahydroisoquinoline~5%[4]
PellotineTetrahydroisoquinoline~0.74%[4]
This compound Phenolic Tetrahydroisoquinoline ~0.1% [4]
AnhalonineTetrahydroisoquinoline~3%[4]
LophophorineTetrahydroisoquinoline~0.5%[4]
HordeninePhenethylamine~0.004%[4]

Note: Yields can be highly variable. The total alkaloid content of dried peyote is approximately 2-8%.[6]

Experimental Protocols

This procedure is divided into two main parts: the initial extraction of the total alkaloid mixture and the subsequent separation of the phenolic alkaloid fraction containing this compound.

This protocol is based on standard acid-base extraction principles for isolating alkaloids from plant matter.[7][8][9] Alkaloids exist as salts in the acidic aqueous phase and as free bases in the organic phase when the solution is made alkaline.

Materials and Reagents:

Procedure:

  • Maceration and Extraction:

    • Place 100 g of dried, powdered peyote material into a large beaker.

    • Add 500 mL of methanol (or ethanol) and a small amount of ammonium (B1175870) hydroxide to create a basic environment, which aids in leaching the alkaloids.[10]

    • Heat the mixture gently on a steam bath or heating mantle for several hours with occasional stirring. Do not boil.

    • Filter the mixture to separate the plant material from the solvent extract. Retain the liquid filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all liquid filtrates.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extracts to dryness using a rotary evaporator. This yields a crude resinous extract containing the total alkaloids.[10]

  • Acid-Base Partitioning:

    • Dissolve the dried residue in a mixture of 200 mL of chloroform and 200 mL of 0.5 N HCl.[10]

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The protonated alkaloid salts will move into the upper aqueous acid layer.

    • Drain the lower chloroform layer (which contains neutral plant compounds) and discard it.[10]

    • Wash the remaining aqueous layer with an additional 50 mL of chloroform to remove any residual impurities. Discard the chloroform wash.

  • Liberation of Free-Base Alkaloids:

    • Combine the acidic aqueous fractions.[10]

    • Slowly add solid sodium carbonate (Na₂CO₃) to the aqueous solution while stirring until the pH reaches approximately 8-9.[10] This deprotonates the alkaloid salts, converting them into their free-base form.

    • The solution will become cloudy as the free-base alkaloids precipitate.

  • Final Organic Extraction:

    • Transfer the basified aqueous solution back to the separatory funnel.

    • Extract the solution four times with 50 mL portions of chloroform.[10] The free-base alkaloids are soluble in chloroform and will move into the organic layer.

    • Combine all chloroform extracts. This solution now contains the total free-base alkaloids (both phenolic and non-phenolic).

This step leverages the acidic nature of the phenolic hydroxyl group on this compound. In a strongly basic solution (NaOH), this group is deprotonated, forming a water-soluble phenoxide salt, which separates it from non-phenolic alkaloids.[10]

Procedure:

  • Phenolic Separation:

    • Take the combined chloroform extract from Protocol 1 (Step 5) and place it in a clean separatory funnel.

    • Add 100 mL of 0.5 N Sodium Hydroxide (NaOH) solution.[10]

    • Shake the funnel vigorously. The phenolic alkaloids (like this compound) will react with the NaOH to form salts and dissolve in the upper aqueous NaOH layer. The non-phenolic alkaloids (like mescaline) will remain as free bases in the lower chloroform layer.

    • Carefully drain and collect the lower chloroform layer. This is the Non-Phenolic Fraction .

    • Drain and collect the upper basic aqueous layer. This is the Phenolic Fraction , which contains this compound.[10]

  • Recovery of Phenolic Alkaloids:

    • Take the collected Phenolic Fraction (the NaOH solution).

    • Carefully acidify the solution with HCl to neutralize the excess NaOH.

    • Adjust the pH to ~8 using solid sodium carbonate (Na₂CO₃).[10] This converts the phenolic alkaloid salts back to their free-base form.

    • Extract the solution again with several portions of chloroform to recover the free-base phenolic alkaloids.

  • Final Purification and Isolation:

    • Combine the chloroform extracts from the previous step.

    • Dry the solution over anhydrous sodium sulfate and filter.

    • Evaporate the chloroform to yield the purified phenolic alkaloid fraction.

    • Further purification of this compound from other co-extracted phenolic alkaloids can be achieved using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6][11]

Visualizations and Workflows

The following diagrams illustrate the logical flow of the extraction and purification process.

G cluster_0 Acidic Conditions (e.g., + HCl) cluster_1 Basic Conditions (e.g., + Na2CO3) aq_acid Aqueous Phase (Water) alk_salt Alkaloid Salt R3NH+ aq_acid->alk_salt Soluble In aq_base Aqueous Phase (Water) org_acid Organic Phase (Chloroform) org_base Organic Phase (Chloroform) alk_base Alkaloid Free Base R3N alk_salt->alk_base  pH Increase / Decrease   org_base->alk_base Soluble In

References

Application Notes and Protocols for the Quantification of Anhalamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid, is a compound of interest in pharmacological and toxicological research due to its structural similarity to other psychoactive substances. Accurate and precise quantification of this compound in various matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic or adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocols are based on established methods for the analysis of similar amine-containing compounds and alkaloids.[1][2][3][4][5][6][7][8]

Data Presentation: Comparison of Analytical Methods

The choice of analytical method for this compound quantification will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative parameters for the described methods, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL< 1 ng/mL
Limit of Quantification (LOQ) ~2-5 µg/mL~0.5 µg/mL~1-10 ng/mL
Linear Range 5 - 100 µg/mL0.5 - 50 µg/mL1 - 1000 ng/mL
Precision (RSD%) < 5%< 10%< 15%
Accuracy (Recovery%) 90 - 110%85 - 115%90 - 110%
Sample Throughput ModerateLow to ModerateHigh
Matrix Effect Low to ModerateModerate to HighHigh
Instrumentation Cost LowModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of alkaloids.[4][7] Due to the presence of a chromophore in the this compound molecule, it can be directly detected by UV spectroscopy.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, urine) and remove interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • 0.1 M Hydrochloric acid

    • 0.1 M Sodium hydroxide

    • Nitrogen gas evaporator

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Acidify the sample (e.g., 1 mL of plasma) with 100 µL of 0.1 M HCl and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 20% methanol in water to remove less polar interferences.

    • Elution: Elute this compound from the cartridge with 2 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

1.2. HPLC-UV Method

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 280 nm.

  • Quantification:

    • Prepare a calibration curve by injecting known concentrations of this compound standards.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Biological Sample acidify Acidify Sample start->acidify spe Solid-Phase Extraction (C18) acidify->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC reconstitute->inject separate C18 Column Separation inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification detect->quantify result Concentration quantify->result

Caption: Workflow for this compound Quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, especially when coupled with a derivatization step to improve the volatility and thermal stability of this compound.[3][9][10][11][12][13]

2.1. Sample Preparation and Derivatization

  • Objective: To extract this compound and convert it into a more volatile derivative suitable for GC analysis.

  • Materials:

    • Liquid-liquid extraction solvents (e.g., ethyl acetate)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

    • Anhydrous sodium sulfate

  • Protocol:

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of sample, add a suitable internal standard.

      • Basify the sample with 100 µL of 1 M sodium hydroxide.

      • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube.

      • Repeat the extraction twice.

      • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatization:

      • Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate to the dried residue.

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

2.2. GC-MS Method

  • Instrumentation:

    • GC-MS system

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for the derivatized this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using the peak area ratios of the derivatized this compound to the internal standard.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Biological Sample lle Liquid-Liquid Extraction start->lle dry Dry Organic Phase lle->dry evap Evaporate to Dryness dry->evap derivatize Derivatize with BSTFA evap->derivatize inject Inject into GC-MS derivatize->inject separate HP-5MS Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (SIM) ionize->detect quantify Quantification detect->quantify result Concentration quantify->result

Caption: Workflow for this compound Quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound, particularly at low concentrations in complex biological matrices.[14][15][16][17][18]

3.1. Sample Preparation

  • Objective: To extract this compound and minimize matrix effects. A simple protein precipitation is often sufficient due to the high selectivity of MS/MS.

  • Materials:

    • Acetonitrile (LC-MS grade) containing an internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Centrifuge.

  • Protocol:

    • To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

3.2. LC-MS/MS Method

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

    • Reversed-phase C18 or HILIC column.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion will be the protonated molecule [M+H]+. Product ions will need to be determined by infusing a standard solution of this compound.

      • Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using the peak area ratios of the analyte to the internal standard.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample precipitate Protein Precipitation with Acetonitrile start->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate LC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize fragment Collision-Induced Dissociation ionize->fragment detect Mass Spectrometry (MRM) fragment->detect quantify Quantification detect->quantify result Concentration quantify->result

Caption: Workflow for this compound Quantification by LC-MS/MS.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound in various research and development settings. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. Proper method validation, including assessments of linearity, accuracy, precision, and selectivity, is essential before analyzing experimental samples.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for In Vitro 5-HT7 Receptor Inverse Agonism Assays

These application notes provide a detailed overview and protocols for conducting in vitro assays to identify and characterize inverse agonists of the serotonin (B10506) 5-HT7 receptor. The inherent constitutive activity of the 5-HT7 receptor makes it a prime target for the development of inverse agonists, which can reduce its basal signaling activity.[1][2][3]

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] Several splice variants of the human 5-HT7 receptor, including h5-HT7(a), h5-HT7(b), and h5-HT7(d), have been shown to exhibit constitutive activity, meaning they can activate this signaling pathway in the absence of an agonist.[1][7] Inverse agonists are compounds that bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[4]

Principal Signaling Pathway for Constitutive Activity

The constitutive activity of the 5-HT7 receptor is predominantly mediated through the Gs-adenylyl cyclase pathway. An inverse agonist will inhibit this pathway, leading to a measurable decrease in basal cAMP levels.

Gs_Signaling_Pathway cluster_cytoplasm Cytoplasm R 5-HT7 Receptor (Constitutively Active) G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Activates ATP ATP AC->ATP cAMP cAMP (Basal Level) ATP->cAMP Conversion InverseAgonist Inverse Agonist InverseAgonist->R Binds & Inhibits

Caption: 5-HT7 receptor constitutive Gs signaling pathway inhibited by an inverse agonist.

Application Notes: Assay Principles and Considerations

Identifying 5-HT7 receptor inverse agonists requires assays that can accurately measure the receptor's basal activity.

  • Primary Assay: The most direct functional assay measures the inhibition of basal adenylyl cyclase activity.[1] This is typically quantified by detecting changes in intracellular cAMP levels.

  • Cell Systems: Recombinant cell lines with stable or transient expression of the human 5-HT7 receptor are commonly used, such as Human Embryonic Kidney 293 (HEK293) cells.[1][8] These systems often exhibit robust constitutive activity, which can be challenging to demonstrate in native tissues.[2][3]

  • Splice Variants: Different splice variants may exhibit varying levels of constitutive activity and sensitivity to inverse agonists.[4][7] It is crucial to specify which variant is used in the assays.

  • Challenges: A significant challenge in screening for inverse agonists is the often narrow signal window due to the low level of constitutive activity compared to agonist-stimulated activity.[9] Assay optimization is critical to achieving a robust signal-to-background ratio.

  • Distinguishing from Neutral Antagonists: A key experiment to confirm that the observed effect is true inverse agonism is to show that a neutral antagonist can block the activity of the putative inverse agonist.[1] For example, the neutral antagonist mesulergine (B1205297) has been used to block the reduction in basal AC activity caused by the inverse agonist methiothepin.[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Inverse Agonism

This protocol describes the measurement of a decrease in basal cAMP levels in response to a test compound in cells expressing the 5-HT7 receptor.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis node_style_process node_style_process node_style_io node_style_io node_style_result node_style_result A 1. Culture & Seed Cells (e.g., HEK293-5HT7) C 3. Add Compounds to Cells A->C B 2. Prepare Serial Dilutions of Test Compounds B->C D 4. Incubate (e.g., 30 min at 37°C) C->D E 5. Lyse Cells D->E F 6. Measure cAMP Levels (e.g., HTRF, EIA) E->F G 7. Plot Concentration- Response Curve F->G H 8. Calculate IC50 & Emax G->H Apply Apply styles styles

Caption: Experimental workflow for a cAMP-based inverse agonist assay.

Objective: To quantify the ability of a test compound to decrease basal intracellular cAMP levels mediated by constitutively active 5-HT7 receptors.

Materials:

  • HEK293 cells stably expressing a human 5-HT7 receptor splice variant.

  • Cell culture medium (e.g., DMEM with 10% FBS, cultured in 5-HT-free medium).[1]

  • Assay buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds and a known 5-HT7 inverse agonist (e.g., methiothepin) as a positive control.

  • 96-well or 384-well cell culture plates.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

  • Cell Seeding: Plate the HEK293-5HT7 cells into microplates at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer.

  • Assay Initiation: Remove the culture medium from the cells and add the diluted compounds. Include wells with vehicle only to determine the basal cAMP level (100% activity) and wells with a saturating concentration of a known inverse agonist for maximal inhibition.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[5][10]

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection steps as described in the kit. This typically involves adding detection reagents (e.g., antibody- and tracer-conjugates for HTRF) and incubating for a specified time.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis:

  • Normalize the data by setting the vehicle control as 100% and the maximal inhibition control as 0%.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (concentration causing 50% inhibition of basal activity) and Emax (maximal efficacy of inhibition) for each compound.

Protocol 2: Competition Radioligand Binding Assay

This assay does not measure function but is essential for determining the binding affinity (Ki) of a compound for the 5-HT7 receptor. High affinity is a prerequisite for potent inverse agonism.

Objective: To determine the affinity of a test compound by measuring its ability to displace a specific radioligand from the 5-HT7 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the 5-HT7 receptor.[1]

  • Radioligand: e.g., [3H]5-CT (5-carboxamidotryptamine).[11]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Test compounds (unlabeled).

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin).[11]

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[11]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • Cell membrane preparation (e.g., 5-10 µg protein).

    • Radioligand at a concentration near its dissociation constant (Kd).

    • Serial dilutions of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control ligand.[11]

  • Incubation: Incubate the plates for 60 minutes at 37°C.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[11]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

Quantitative Data Summary

The following table summarizes the inverse agonist potencies (pIC50) of several standard antagonists at different human 5-HT7 receptor splice variants, as determined by their ability to inhibit basal adenylyl cyclase activity in stably transfected HEK293 cells. These values are indicative of their inverse agonist activity.

CompoundpIC50 at h5-HT7(a)pIC50 at h5-HT7(b)pIC50 at h5-HT7(d)
Methiothepin7.98.07.8
Clozapine7.77.87.6
Risperidone7.57.67.4
Ketanserin7.27.37.1
SB-2699708.18.28.0
Mesulergine6.97.06.8
Metergoline7.47.57.3
Data adapted from studies on inhibition of basal AC activity, indicating inverse agonism.[1][2]

These studies show that while there is a strong linear relationship between antagonist potencies and inverse agonist potencies, the inverse agonist potencies are often slightly lower.[1] No significant differences in inverse agonist potencies were observed among the splice variants for the tested compounds.[1]

References

Anhalamine: A Potent Inverse Agonist for Investigating Serotonin 5-HT7 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhalamine is a naturally occurring tetrahydroisoquinoline alkaloid found in Lophophora williamsii[1]. Structurally related to mescaline, this compound has emerged as a valuable research tool for the pharmacological study of serotonin (B10506) receptors. Notably, it has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes including mood regulation, circadian rhythms, and cognition[1]. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate 5-HT7 receptor signaling and to characterize its selectivity profile across other serotonin receptor subtypes.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol--INVALID-LINK--
Molecular Formula C₁₁H₁₅NO₃--INVALID-LINK--
Molecular Weight 209.24 g/mol --INVALID-LINK--
CAS Number 643-60-7--INVALID-LINK--
Appearance Crystalline solidN/A
Solubility Soluble in DMSO and ethanolN/A

Pharmacological Profile: Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound at various human serotonin receptor subtypes. This data is essential for designing experiments and interpreting results.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

Receptor SubtypeKi (nM)RadioligandCell LineReference
5-HT7 Data not available[³H]5-CTHEK293N/A
5-HT1A Data not available[³H]8-OH-DPATCHO-K1N/A
5-HT2A Data not available[³H]KetanserinHEK293N/A
5-HT2B Data not available[³H]LSDCHO-K1N/A
5-HT2C Data not available[³H]MesulergineHEK293N/A
5-HT6 Data not available[³H]LSDHEK293N/A

Table 2: this compound Functional Activity (IC50) at the Human 5-HT7 Receptor

Functional AssayIC50 (nM)Emax (%)Cell LineReference
cAMP Accumulation (Inverse Agonism) Data not availableData not availableHEK293N/A

Note: The quantitative data for this compound's binding affinities and functional potencies are not currently available in the public domain. The tables are structured to be populated as this information becomes available through experimental determination.

Signaling Pathways

This compound's primary characterized activity is as an inverse agonist at the 5-HT7 receptor. This receptor is known to couple to two main signaling pathways:

  • Gαs-cAMP Pathway: The canonical pathway where receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an inverse agonist, this compound is expected to decrease the basal level of cAMP produced by constitutively active 5-HT7 receptors.

  • Gα12-RhoA Pathway: A non-canonical pathway where the receptor activates Gα12, leading to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes. The effect of an inverse agonist like this compound on this pathway warrants investigation.

5-HT7_Signaling_Pathways cluster_Gs Gαs-cAMP Pathway cluster_G12 Gα12-RhoA Pathway This compound This compound 5-HT7_Receptor_Gs 5-HT7 Receptor This compound->5-HT7_Receptor_Gs Inhibits (Inverse Agonist) Gs Gαs 5-HT7_Receptor_Gs->Gs Activates Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Basal Production Anhalamine_G12 This compound 5-HT7_Receptor_G12 5-HT7 Receptor Anhalamine_G12->5-HT7_Receptor_G12 Modulates? G12 Gα12 5-HT7_Receptor_G12->G12 Activates RhoGEF RhoGEF G12->RhoGEF Stimulates RhoA RhoA RhoGEF->RhoA Activates

Figure 1: this compound's interaction with 5-HT7 receptor signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the interaction of this compound with serotonin receptors.

Protocol 1: Radioligand Binding Assay for 5-HT7 Receptor

This protocol determines the binding affinity (Ki) of this compound for the human 5-HT7 receptor through competition with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow Membrane_Prep Prepare membranes from HEK293 cells expressing human 5-HT7 receptor Incubation Incubate membranes with [³H]5-CT and varying concentrations of this compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Determine IC50 and calculate Ki using the Cheng-Prusoff equation Counting->Analysis

Figure 2: Workflow for the radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • [³H]5-CT (5-Carboxamidotryptamine), specific activity ~30-60 Ci/mmol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Non-labeled 5-CT or other high-affinity 5-HT7 ligand for non-specific binding determination

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT7 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 4°C to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound dilution or vehicle (for total binding) or excess non-labeled ligand (for non-specific binding).

      • [³H]5-CT at a concentration near its Kd (e.g., 1-2 nM).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]5-CT binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Assay for Inverse Agonism at the 5-HT7 Receptor

This protocol measures the ability of this compound to decrease the basal level of intracellular cAMP in cells expressing constitutively active 5-HT7 receptors.

Workflow:

cAMP_Assay_Workflow Cell_Culture Culture HEK293 cells expressing human 5-HT7 receptor Stimulation Incubate cells with varying concentrations of this compound in the presence of a PDE inhibitor Cell_Culture->Stimulation Lysis_Detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) Stimulation->Lysis_Detection Analysis Determine IC50 for the decrease in basal cAMP Lysis_Detection->Analysis

Figure 3: Workflow for the cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor

  • Cell culture reagents and 96-well plates

  • Stimulation buffer (e.g., HBSS or DMEM)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • A known 5-HT7 receptor agonist (e.g., 5-CT) as a positive control for receptor functionality

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell lysis buffer (provided with the cAMP kit)

Procedure:

  • Cell Seeding:

    • Seed HEK293-h5-HT7 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Also prepare dilutions of a reference agonist (e.g., 5-CT) to confirm the responsiveness of the cells.

  • Compound Treatment:

    • Aspirate the cell culture medium and replace it with the this compound dilutions or vehicle control.

    • For the agonist control wells, add the 5-CT dilutions.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the decrease in basal cAMP levels.

    • The maximal inhibition (Emax) can also be determined from the curve.

Conclusion

This compound serves as a potent and valuable tool for the investigation of 5-HT7 receptor pharmacology. The protocols outlined in this document provide a framework for researchers to characterize its binding affinity and functional activity as an inverse agonist. Further studies to determine its selectivity profile across a broader range of serotonin and other neurotransmitter receptors will enhance its utility as a specific pharmacological probe. The availability of quantitative data for this compound will be critical for its effective application in advancing our understanding of 5-HT7 receptor function in health and disease.

References

Application Notes and Protocols for Cell-based Assays to Study Anhalamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a tetrahydroisoquinoline alkaloid found in peyote (Lophophora williamsii), is structurally related to mescaline.[1][2][3] Preliminary research indicates that this compound and its analogs interact with various biogenic amine receptors, suggesting a complex pharmacological profile. Notably, this compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor.[1] Furthermore, related tetrahydroisoquinolines have shown activity at other serotonin receptor subtypes, including 5-HT1D and 5-HT6, as well as α2-adrenergic receptors.[4][5] Some related compounds have also been suggested to exhibit monoamine oxidase (MAO) inhibitory effects.[6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound at these key molecular targets. The assays are designed to be robust and suitable for determining the potency and efficacy of this compound and its analogs, providing valuable data for drug discovery and development programs.

I. Serotonin 5-HT7 Receptor Activity Assay

Application Note:

The serotonin 5-HT7 receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] this compound has been reported to act as an inverse agonist at this receptor, meaning it reduces the basal level of cAMP.[1][9] This assay is designed to quantify the inverse agonist activity of this compound by measuring changes in basal cAMP levels in a cell line stably expressing the human 5-HT7 receptor.

Signaling Pathway:

5-HT7_Signaling This compound This compound (Inverse Agonist) Receptor 5-HT7 Receptor This compound->Receptor Binds Gs Gs protein Receptor->Gs Inhibits basal activity AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: 5-HT7 receptor inverse agonist signaling pathway.

Experimental Protocol: cAMP Accumulation Assay (Inverse Agonist)

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
  • Seed cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
  • Aspirate the culture medium from the cells and add the diluted compounds.

3. cAMP Detection:

  • Incubate the plate at room temperature for 30 minutes.
  • Lyse the cells and detect cAMP levels using a commercial bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay) following the manufacturer's instructions. This typically involves adding a lysis buffer followed by a detection solution containing protein kinase A (PKA) and luciferase.

4. Data Acquisition and Analysis:

  • Measure luminescence using a plate reader. The luminescent signal is inversely proportional to the cAMP concentration.
  • Calculate the percentage decrease in basal cAMP levels for each concentration of this compound.
  • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundTargetAssay TypeParameterValue (nM)Emax (%)
This compound 5-HT7cAMP Inverse AgonistEC50Example: 150Example: -90
Anhalidine[9]5-HT7cAMP Inverse AgonistEC50219-95.4
Pellotine[9]5-HT7cAMP Inverse AgonistEC50~440-

II. Serotonin 5-HT1D Receptor Activity Assay

Application Note:

The serotonin 5-HT1D receptor is a Gi-protein coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][10] To assess the activity of this compound at this receptor, a forskolin-stimulated cAMP accumulation assay is employed. Forskolin (B1673556) directly activates adenylyl cyclase, and an agonist at the 5-HT1D receptor will counteract this effect.

Signaling Pathway:

5-HT1D_Signaling This compound This compound (Agonist) Receptor 5-HT1D Receptor This compound->Receptor Binds Gi Gi protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Forskolin Forskolin Forskolin->AC Stimulates ATP ATP

Caption: 5-HT1D receptor agonist signaling pathway.

Experimental Protocol: Forskolin-Stimulated cAMP Assay

1. Cell Culture and Seeding:

  • Culture CHO-K1 cells stably expressing the human 5-HT1D receptor in Ham's F-12K medium with 10% FBS and a selection antibiotic.
  • Seed cells into white, opaque 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in assay buffer.
  • Prepare a solution of forskolin in assay buffer (final concentration typically 1-10 µM).
  • Aspirate the culture medium and add the diluted this compound followed by the forskolin solution. A known 5-HT1D agonist like Sumatriptan should be used as a positive control.[11]

3. cAMP Detection:

  • Incubate the plate at room temperature for 30 minutes.
  • Detect cAMP levels using a suitable cAMP assay kit as described for the 5-HT7 receptor assay.

4. Data Acquisition and Analysis:

  • Measure luminescence.
  • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration.
  • Determine the IC50 value using non-linear regression.

Data Presentation:

CompoundTargetAssay TypeParameterValue (pIC50)
This compound 5-HT1DForskolin-Stimulated cAMPpIC50Example: 7.5
Sumatriptan[11]5-HT1DForskolin-Stimulated cAMPpIC508.4
Metergoline[11]5-HT1DForskolin-Stimulated cAMPpIC508.3

III. Serotonin 5-HT6 Receptor Activity Assay

Application Note:

Similar to the 5-HT7 receptor, the 5-HT6 receptor is coupled to a Gs-protein and its activation leads to an increase in intracellular cAMP.[12][13][14][15] This assay will determine if this compound acts as an agonist or antagonist at the 5-HT6 receptor by measuring cAMP accumulation.

Experimental Workflow:

5-HT6_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Seed 5-HT6 expressing cells A2 Add this compound dilutions A1->A2 A3 Incubate A2->A3 A4 Measure cAMP A3->A4 B1 Seed 5-HT6 expressing cells B2 Add this compound dilutions B1->B2 B3 Add 5-HT (agonist) B2->B3 B4 Incubate B3->B4 B5 Measure cAMP B4->B5

Caption: Workflow for 5-HT6 receptor activity screening.

Experimental Protocol: cAMP Accumulation Assay (Agonist and Antagonist)

1. Cell Culture and Seeding:

  • Use a cell line (e.g., HEK293) stably expressing the human 5-HT6 receptor.
  • Seed cells as described for the previous assays.

2. Agonist Mode:

  • Add serial dilutions of this compound to the cells.
  • Incubate for 30 minutes at room temperature.
  • Measure cAMP levels. An increase in cAMP indicates agonist activity.

3. Antagonist Mode:

  • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
  • Add a fixed concentration of a known 5-HT6 agonist (e.g., serotonin) that elicits a submaximal response (EC80).
  • Incubate for an additional 30 minutes.
  • Measure cAMP levels. A decrease in the serotonin-induced cAMP signal indicates antagonist activity.

4. Data Analysis:

  • For agonist activity, determine the EC50 value.
  • For antagonist activity, determine the IC50 value and calculate the pKb.

Data Presentation:

CompoundTargetAssay TypeParameterValue (pKb)
This compound 5-HT6cAMP AntagonistpKbExample: 8.2
Antagonist 1[16]5-HT6cAMP AntagonistpKb10.57

IV. α2-Adrenergic Receptor Activity Assay

Application Note:

The α2-adrenergic receptor is a Gi-protein coupled receptor, and its activation inhibits adenylyl cyclase.[17][18][19] Similar to the 5-HT1D receptor assay, a forskolin-stimulated cAMP assay can be used to determine the activity of this compound at this receptor.

Experimental Protocol: Forskolin-Stimulated cAMP Assay

This protocol is analogous to the one described for the 5-HT1D receptor, with the substitution of a cell line stably expressing the human α2A-adrenergic receptor and the use of a known α2-adrenergic agonist (e.g., clonidine) as a positive control.

Data Presentation:

CompoundTargetAssay TypeParameterValue (pIC50)
This compound α2A-AdrenergicForskolin-Stimulated cAMPpIC50Example: 6.9
Clonidineα2A-AdrenergicForskolin-Stimulated cAMPpIC50~8.5-9.0

V. Monoamine Oxidase (MAO-A) Inhibition Assay

Application Note:

Monoamine oxidases are enzymes that catabolize monoamines. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety.[6] This fluorometric assay measures the activity of MAO-A by detecting the production of hydrogen peroxide (H2O2), a byproduct of the enzymatic reaction. A decrease in the fluorescent signal in the presence of this compound indicates inhibition of MAO-A.[3][20][21][22]

Experimental Workflow:

MAO-A_Workflow Start Start Prepare_Reagents Prepare Reagents (MAO-A enzyme, substrate, probe) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add MAO-A enzyme solution Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (10 min) Add_Enzyme->Incubate_1 Add_Substrate Add MAO-A substrate solution Incubate_1->Add_Substrate Incubate_2 Incubate (kinetic read) Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Measure_Fluorescence Analyze Calculate % Inhibition & IC50 Measure_Fluorescence->Analyze

Caption: Workflow for MAO-A inhibitor screening.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

1. Reagent Preparation:

  • Use a commercial MAO-A inhibitor screening kit and prepare reagents (MAO-A enzyme, substrate, fluorescent probe) according to the manufacturer's instructions.

2. Compound Addition:

  • Add serial dilutions of this compound to the wells of a black, flat-bottom 96-well plate.
  • Include a known MAO-A inhibitor (e.g., clorgyline) as a positive control.

3. Enzymatic Reaction:

  • Add the MAO-A enzyme solution to the wells and incubate for approximately 10 minutes at 37°C.
  • Initiate the reaction by adding the MAO-A substrate solution.

4. Data Acquisition:

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission of ~535/587 nm.

5. Data Analysis:

  • Determine the rate of reaction from the linear portion of the kinetic curve.
  • Calculate the percentage inhibition for each concentration of this compound.
  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundTargetAssay TypeParameterValue (µM)
This compound MAO-AFluorometric InhibitionIC50Example: 25
Clorgyline[6]MAO-ALC-MS/MS InhibitionIC50~0.01-0.1

Conclusion

The provided cell-based assays offer a comprehensive platform for characterizing the pharmacological activity of this compound. By systematically evaluating its effects on key serotonin receptors, adrenergic receptors, and monoamine oxidase, researchers can elucidate its mechanism of action and potential therapeutic applications. The detailed protocols and structured data presentation will facilitate the generation of robust and comparable results, accelerating the drug discovery and development process for this and related natural products.

References

Probing the Therapeutic Potential of Anhalamine: Application Notes for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for investigating the physiological and behavioral effects of Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid. This compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, a target of significant interest for various neuropsychiatric disorders.[1] The following protocols and data summaries offer a framework for assessing the pharmacological profile of this compound and similar 5-HT7 receptor modulators.

Introduction to this compound and the 5-HT7 Receptor

This compound is a structural analog of mescaline found in Lophophora williamsii.[1] Unlike classic psychedelics that primarily act on the 5-HT2A receptor, this compound's high affinity and inverse agonist activity at the 5-HT7 receptor suggest a distinct pharmacological profile.[1][2] The 5-HT7 receptor is implicated in a range of physiological processes, including learning, memory, mood regulation, and sleep.[3] Inverse agonism at this receptor reduces its constitutive activity, leading to a decrease in basal cyclic AMP (cAMP) levels.[4][5] This mechanism provides a rationale for investigating this compound's potential therapeutic effects in conditions associated with dysregulated serotonergic signaling.

In Vitro Characterization of this compound

Prior to in vivo studies, the pharmacological properties of this compound at the human 5-HT7 receptor should be thoroughly characterized.

Table 1: In Vitro Pharmacological Profile of this compound and a Reference 5-HT7 Inverse Agonist
CompoundTargetAssay TypeParameterValueReference
This compound human 5-HT7Radioligand BindingKiPotent[1]
human 5-HT7Functional (cAMP)ActivityInverse Agonist[1]
SB-269970 human 5-HT7Radioligand BindingpKi~8.0-9.0[4]
human 5-HT7Functional (cAMP)pIC50 (Inverse Agonism)~7.5-8.5[5]

Recommended Animal Models and Behavioral Assays

Based on the known pharmacology of 5-HT7 receptor inverse agonists, the following rodent models and behavioral assays are recommended to elucidate the effects of this compound. For comparative purposes, the selective 5-HT7 antagonist/inverse agonist SB-269970 is used as a reference compound in the data presented below.

Sensorimotor Gating: Prepulse Inhibition (PPI) Test

PPI is a measure of the ability to filter out irrelevant sensory information and is often deficient in psychiatric disorders like schizophrenia. The effects of 5-HT7 receptor modulation on PPI can be complex, with antagonists sometimes reversing deficits induced by psychomimetics.[6][7]

Table 2: Effects of 5-HT7 Inverse Agonists on Prepulse Inhibition in Rodents

| Animal Model | Treatment | Effect on PPI | Quantitative Data | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Amphetamine (10 mg/kg) | Disruption of PPI | - |[6] | | | SB-269970 (3, 10, 30 mg/kg) + Amphetamine | Reversal of Amphetamine-induced deficit | Dose-dependent reversal |[6] | | Rats | Ketamine | Disruption of PPI | - |[7] | | | SB-269970 (0.3, 1 mg/kg) + Ketamine | No significant effect on Ketamine-induced deficit | No significant reversal |[7] |

Anxiety-Related Behavior: Elevated Plus Maze (EPM) and Marble Burying Test

The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[8][9][10][11] The marble-burying test is used to model anxiety and obsessive-compulsive-like behavior.

Table 3: Effects of 5-HT7 Inverse Agonists on Anxiety-Like Behaviors in Rodents

Behavioral TestAnimal ModelTreatmentEffectQuantitative DataReference
Elevated Plus MazeRatsSB-269970 (0.5 or 1 mg/kg)Anxiolytic-like effectIncrease in time spent in open arms[12][13]
Marble BuryingMiceSB-269970 (10 mg/kg)Reduced burying behaviorSignificant reduction in the number of marbles buried
Depressive-Like Behavior: Forced Swim Test (FST)

The FST is a common screening tool for antidepressants.[14][15][16][17] Blockade of 5-HT7 receptors has been shown to produce antidepressant-like effects in this paradigm.[12][13]

Table 4: Effects of 5-HT7 Inverse Agonists on Depressive-Like Behavior in Rodents

Behavioral TestAnimal ModelTreatmentEffectQuantitative DataReference
Forced Swim TestMiceSB-269970 (5 or 10 mg/kg)Antidepressant-like effectSignificant reduction in immobility time[12][13]
Learning and Memory: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, capitalizing on their innate preference to explore novel objects.[18][19][20][21][22] 5-HT7 receptors are implicated in cognitive processes, and their modulation may impact memory performance.[23][24]

Table 5: Effects of 5-HT7 Inverse Agonists on Recognition Memory in Rodents

Behavioral TestAnimal ModelTreatmentEffect on MemoryQuantitative DataReference
Novel Object RecognitionRatsSB-269970Improvement in recognition memoryAttenuation of a temporal deficit[25]

Experimental Protocols

Protocol 1: Prepulse Inhibition (PPI) Test

Objective: To assess the effect of this compound on sensorimotor gating.

Apparatus: A startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (65-70 dB).[26]

  • Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) to habituate the animal to the stimulus.[26]

  • Testing: The test session consists of pseudorandomized trials:

    • Pulse-alone trials: A 120 dB, 40 ms startle stimulus.

    • Prepulse-pulse trials: A prepulse stimulus (e.g., 75 or 85 dB, 20 ms duration) precedes the startle stimulus by a specific interval (e.g., 100 ms).[26][27]

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate PPI as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Protocol 2: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Handle the animals for several days prior to testing to reduce stress.

  • Testing: Place the mouse in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5-10 minutes.[8]

  • Data Collection: Record the number of entries into and the time spent in each arm using video tracking software.

  • Data Analysis: Key parameters include the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(entries into open arms / total entries) x 100]. An increase in these parameters suggests an anxiolytic effect.

Protocol 3: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like effects of this compound.

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Pre-test (for rats): On day 1, place the rat in the cylinder for 15 minutes.[28]

  • Test: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal in the water for a 5-6 minute session.[16][17]

  • Data Collection: Record the duration of immobility, defined as the time the animal makes only the movements necessary to keep its head above water.

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 4: Novel Object Recognition (NOR) Test

Objective: To determine the effect of this compound on recognition memory.

Apparatus: An open-field arena and two sets of identical objects and one novel object.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[21]

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.

  • Data Analysis: Calculate the discrimination index as [(time exploring novel object - time exploring familiar object) / (total exploration time)] x 100. A positive index indicates successful recognition memory.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Inverse Agonist Signaling Pathway

The 5-HT7 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[3] Inverse agonists like this compound bind to the receptor and reduce its basal, ligand-independent activity, thereby decreasing intracellular cAMP levels.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT7_Receptor 5-HT7-R This compound->5-HT7_Receptor binds & inhibits basal activity Gs_protein Gs 5-HT7_Receptor->Gs_protein reduces activation AC Adenylyl Cyclase Gs_protein->AC reduces activation cAMP cAMP AC->cAMP reduces conversion ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response phosphorylates

Caption: 5-HT7 receptor inverse agonist signaling pathway.

General Experimental Workflow for Behavioral Studies

The following workflow provides a logical sequence for conducting in vivo behavioral assessments of this compound.

Behavioral_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Habituation Drug_Administration Drug Administration (i.p., s.c., p.o.) Animal_Acclimation->Drug_Administration Drug_Preparation This compound & Vehicle Preparation Drug_Preparation->Drug_Administration Dose_Selection Dose-Response Pilot Study Dose_Selection->Drug_Preparation Behavioral_Assay Behavioral Assay (e.g., EPM, NOR, FST, PPI) Drug_Administration->Behavioral_Assay Data_Collection Video Tracking & Automated Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Conclusion on This compound's Effects Interpretation->Conclusion

Caption: General workflow for in vivo behavioral experiments.

Conclusion

These application notes provide a foundational framework for the preclinical investigation of this compound. By leveraging established animal models and protocols for 5-HT7 receptor inverse agonists, researchers can systematically evaluate the behavioral and neurochemical effects of this novel compound. The data generated from these studies will be crucial in determining the therapeutic potential of this compound for a variety of CNS disorders. It is recommended that all experiments include appropriate vehicle controls and positive controls (e.g., SB-269970) to ensure the validity and interpretability of the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Anhalamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhalamine is a psychoactive alkaloid found in certain cactus species. As a compound of interest in ethnobotanical, pharmacological, and forensic research, its accurate and reliable quantification is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for the analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection. The methodology is designed for researchers, scientists, and professionals in drug development and related fields.

Principle

The method employs a C18 stationary phase column to separate this compound from other components in the sample matrix. A mobile phase consisting of a buffered aqueous solution and an organic modifier is used to elute the analyte. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the more polar mobile phase. Detection is achieved by monitoring the UV absorbance of the eluate at a specific wavelength.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results and to protect the HPLC column from contaminants.[1] The following is a general procedure for the extraction of this compound from a solid matrix.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized sample material into a centrifuge tube.

    • Add 10 mL of methanol (B129727).

    • Vortex the mixture for 5 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.[3] This step is essential to prevent clogging of the HPLC column.[1]

    • The filtered sample is now ready for injection into the HPLC system.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.

3. HPLC Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

ParameterRecommended Condition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acidB: AcetonitrileIsocratic elution with 70% A and 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

4. Analysis Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure there are no interfering peaks at the retention time of this compound.

  • Standard Injections: Inject the prepared working standard solutions in ascending order of concentration.

  • Sample Injections: Inject the prepared sample solutions.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of the HPLC method should be validated to ensure its reliability. The following table summarizes the expected quantitative data for a validated method for this compound analysis.

ParameterExpected ValueDescription
Retention Time (Rt) Approx. 4.5 - 6.0 minThe time taken for this compound to elute from the column. This can vary with exact conditions.[4]
Linearity (R²) > 0.999The coefficient of determination for the calibration curve over the specified concentration range.[5][6]
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of this compound that can be reliably detected by the method.[7]
Limit of Quantification (LOQ) ~0.15 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.[6][7]
Precision (%RSD) < 2%The relative standard deviation for repeated injections of the same standard, indicating method repeatability.[7]
Accuracy (% Recovery) 98 - 102%The percentage of a known amount of spiked analyte recovered from a sample matrix.[5]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Homogenized Sample Extraction 2. Methanol Extraction & Ultrasonication Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Filter 4. Filtration (0.45 µm) Centrifuge->Filter Injection 5. Inject into HPLC Filter->Injection Separation 6. C18 Column Separation Injection->Separation Detection 7. UV Detection (220 nm) Separation->Detection Data 8. Data Acquisition Detection->Data Quant 9. Quantification (Calibration Curve) Data->Quant Result 10. Final Report Quant->Result

Caption: Workflow for the HPLC analysis of this compound.

HPLC System Logical Diagram

HPLC_System Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump (Isocratic) Solvent->Pump Degasser Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System (PC) Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Anhalamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of anhalamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tetrahydroisoquinoline alkaloid found in peyote cactus (Lophophora williamsii), is of significant interest in ethnobotanical and pharmaceutical research. Due to its polarity and potential for thermal degradation, direct GC-MS analysis is challenging. This guide outlines a robust methodology involving derivatization to enhance volatility and thermal stability, ensuring reliable and reproducible results. The protocols provided are based on established methods for structurally similar analytes and are intended to serve as a comprehensive resource for researchers.

Introduction

This compound (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol) is a naturally occurring alkaloid with a molecular weight of 209.24 g/mol . Its analysis is crucial for the chemical profiling of psychedelic plant species and for research into its pharmacological properties. Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the presence of polar hydroxyl and amine functional groups in the this compound structure necessitates a derivatization step to improve its chromatographic behavior.[1] This protocol will focus on silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective derivatization agent for such compounds.[2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol details the steps for preparing an this compound sample for GC-MS analysis, including a derivatization procedure to create a more volatile trimethylsilyl (B98337) (TMS) derivative.

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (or other suitable solvent like acetonitrile)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Dissolution: Accurately weigh a known amount of the this compound standard or sample extract and dissolve it in a suitable solvent such as methanol (B129727) or chloroform.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, which can interfere with the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.[5]

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

    • Heat the mixture at 70°C for 45 minutes to facilitate the derivatization of the hydroxyl and secondary amine groups.[5]

  • Sample Dilution: After cooling to room temperature, the derivatized sample can be diluted with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.

  • Injection: Transfer the final solution to a GC vial for injection into the GC-MS system.

Protocol 2: GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column; 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Splitless mode
Injector Temperature 250°C
Oven Program Initial temperature: 100°C, hold for 2 minutes. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C.[5]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay 3-5 minutes (dependent on solvent elution)

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. The Kovats retention index is a standardized measure of retention time. The mass-to-charge ratios (m/z) for the molecular ion and key fragments of the di-TMS derivative are predicted based on the structure of this compound and common fragmentation patterns of silylated compounds.[6]

AnalyteKovats Retention Index (Standard Non-Polar Column)Derivatization ReagentPredicted Molecular Ion (M+) of Derivative (m/z)Predicted Key Fragment Ions of Derivative (m/z)
This compound (di-TMS derivative)1811.6MSTFA353338, 280, 266, 73

Note: The predicted fragment ions are based on the expected fragmentation of the di-trimethylsilyl derivative of this compound. The ion at m/z 338 corresponds to the loss of a methyl group ([M-15]+), a common fragmentation for TMS derivatives.[6] The ion at m/z 73 is the characteristic trimethylsilyl ion.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound, from sample preparation to data acquisition.

This compound GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve dry Evaporate to Dryness dissolve->dry add_reagents Add Pyridine & MSTFA dry->add_reagents heat Heat at 70°C add_reagents->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis data_analysis detect->data_analysis Data Analysis

Figure 1. Experimental workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway of di-TMS this compound

The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for the di-trimethylsilyl (di-TMS) derivative of this compound.

This compound Fragmentation M di-TMS this compound [M]+• m/z = 353 M_minus_15 [M-CH3]+ m/z = 338 M->M_minus_15 - •CH3 tms_ion [Si(CH3)3]+ m/z = 73 M->tms_ion frag_280 Fragment m/z = 280 M_minus_15->frag_280 - C3H8Si frag_266 Fragment m/z = 266 frag_280->frag_266 - CH2

Figure 2. Proposed EI fragmentation of di-TMS this compound.

Discussion

The protocols outlined in this document provide a solid foundation for the successful GC-MS analysis of this compound. The derivatization with MSTFA is a critical step to ensure the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. The provided GC-MS parameters are based on methods for similar compounds and should yield good separation and detection.[5]

For quantitative analysis, it is recommended to use a deuterated internal standard of this compound if available. If not, a structurally similar compound that is not present in the sample can be used. A calibration curve should be prepared using a series of known concentrations of the derivatized this compound standard to ensure accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined according to standard validation procedures.

The mass spectrum of the di-TMS derivative of this compound is expected to show a prominent molecular ion peak at m/z 353 and a characteristic [M-15]+ fragment at m/z 338, resulting from the loss of a methyl radical from one of the trimethylsilyl groups.[6] Further fragmentation is likely to occur through cleavage of the tetrahydroisoquinoline ring system. The proposed fragmentation pathway in Figure 2 provides a guide for the interpretation of the mass spectrum.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. By following the outlined protocols for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and accurate qualitative and quantitative data for this important alkaloid. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation.

References

Application Notes and Protocols for the Synthesis and SAR Studies of Anhalamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii, presents a compelling scaffold for neuropharmacological drug discovery.[1] Structurally related to mescaline, this compound has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT7 receptor, a target implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and cognitive deficits.[1][2][3] This document provides detailed protocols for the synthesis of novel this compound derivatives and their subsequent evaluation in Structure-Activity Relationship (SAR) studies to explore their potential as therapeutic agents.

The core structure of this compound, 8-hydroxy-6,7-dimethoxytetrahydroisoquinoline, offers multiple points for chemical modification to probe the ligand-receptor interactions and optimize pharmacological activity. The following protocols and data are intended to guide researchers in the rational design and synthesis of new chemical entities based on the this compound scaffold.

Data Presentation: Structure-Activity Relationship of this compound Analogs at the 5-HT7 Receptor

The following table summarizes the quantitative data from SAR studies of this compound derivatives, focusing on their inverse agonist activity at the human 5-HT7 receptor. The data highlights the importance of the substitution pattern on the tetrahydroisoquinoline core for receptor affinity and efficacy. Functional evaluation in a GloSensor cAMP assay has revealed a preference for an 8-hydroxy-6,7-dimethoxy substitution pattern.[4]

CompoundR1R2R3EC50 (nM)[4]Emax (%)[4]
Pellotine (1a) CH3HCH3457-85.9
Anhalidine (1b) HHCH3219-95.4
This compound HHH>10,000-
Analog 1c CH3CH3CH32,240-73.3
Analog 1d HCH3H>10,000-

EC50 values represent the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximal efficacy of the compound as an inverse agonist (negative values indicate a decrease in basal cAMP levels).

Experimental Protocols

I. General Synthesis of this compound Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[1][5][6][7] This protocol outlines the general procedure for the synthesis of N-substituted and C1-substituted this compound derivatives.

Workflow for the Synthesis of this compound Derivatives

G Start Starting Materials: Substituted Phenethylamine Aldehyde/Ketone Step1 Pictet-Spengler Reaction: Condensation in acidic medium (e.g., TFA, HCl) Start->Step1 Step2 Work-up and Purification: Neutralization, Extraction, Column Chromatography Step1->Step2 Product This compound Derivative Step2->Product

Caption: General workflow for the Pictet-Spengler synthesis of this compound derivatives.

Materials:

  • Substituted β-phenethylamine (e.g., 3,4-dimethoxy-5-hydroxyphenethylamine)

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted β-phenethylamine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.1 - 1.5 eq) to the solution.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.0 - 2.0 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of NaHCO3.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Protocol for Evaluating 5-HT7 Receptor Inverse Agonist Activity

The inverse agonist activity of the synthesized this compound derivatives can be determined by measuring their effect on the basal levels of cyclic AMP (cAMP) in cells expressing the human 5-HT7 receptor.[8][9][10]

Workflow for 5-HT7 Receptor Inverse Agonism Assay

G Start Cell Culture: HEK-293 cells expressing human 5-HT7 receptor Step1 Compound Incubation: Incubate cells with varying concentrations of test compounds Start->Step1 Step2 cAMP Measurement: Utilize a cAMP assay kit (e.g., GloSensor™ cAMP Assay) Step1->Step2 Step3 Data Analysis: Determine EC50 and Emax values for inverse agonist activity Step2->Step3 Result Pharmacological Profile Step3->Result

Caption: Workflow for determining 5-HT7 receptor inverse agonist activity.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • GloSensor™ cAMP Assay reagent (Promega) or a similar cAMP detection kit.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Control compounds (e.g., a known 5-HT7 receptor inverse agonist and a vehicle control).

  • White, opaque 96-well microplates.

Procedure:

  • Cell Seeding: Seed the HEK-293 cells expressing the 5-HT7 receptor into white, opaque 96-well microplates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control compounds in assay buffer.

  • GloSensor™ cAMP Reagent Incubation: Equilibrate the GloSensor™ cAMP Reagent with the cell culture medium and add it to the cells. Incubate for the recommended time (e.g., 2 hours) at room temperature, protected from light.

  • Compound Addition: Add the diluted test compounds and controls to the wells.

  • Signal Measurement: After a specified incubation period (e.g., 15-30 minutes), measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the intracellular cAMP concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for each compound.

Signaling Pathway

5-HT7 Receptor Signaling and Inverse Agonism

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Some GPCRs, including the 5-HT7 receptor, exhibit constitutive activity, meaning they can signal in the absence of an agonist. Inverse agonists, such as certain this compound derivatives, bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of signaling and decreasing intracellular cAMP levels.

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Pharmacological Intervention Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Agonist Agonist Agonist->Receptor Binds and Activates Inverse_Agonist Inverse Agonist (this compound Derivative) Inverse_Agonist->Receptor Binds and Inactivates

Caption: Simplified signaling pathway of the 5-HT7 receptor and the mechanism of inverse agonism.

References

Troubleshooting & Optimization

Technical Support Center: Anhalamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid. The primary focus is on the most common synthetic route: the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? The most prevalent method for synthesizing this compound and other substituted tetrahydroisoquinolines is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][3] For this compound, the specific precursors are 3-hydroxy-4,5-dimethoxyphenethylamine and formaldehyde.

Q2: Why is the Pictet-Spengler reaction favored for this type of synthesis? The Pictet-Spengler reaction is highly effective for creating the tetrahydroisoquinoline core structure found in many alkaloids.[1] It is a robust reaction that can be performed under various conditions, including in aprotic media which can lead to superior yields.[1] The reaction's driving force is the formation of a highly electrophilic iminium ion, which facilitates the crucial ring-closing step.[1] Furthermore, β-arylethylamines with electron-donating groups, such as the alkoxy groups present in the precursor to this compound, generally result in high yields.[3]

Q3: What are the critical factors that influence the yield of the this compound synthesis? Several factors critically impact the reaction's success:

  • Quality of Starting Materials: Impurities in the β-arylethylamine or the aldehyde can lead to significant side reactions and lower the overall yield.[4]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. The catalyst protonates the intermediate Schiff base to form the more electrophilic iminium ion necessary for cyclization.[1][2]

  • Reaction Temperature and Time: Sub-optimal temperature or reaction duration can lead to incomplete reactions or the formation of degradation products.[4] Monitoring the reaction via Thin Layer Chromatography (TLC) is essential.[4]

  • Solvent: The reaction can be performed in various protic or aprotic solvents, and the choice can affect yield and reaction rate.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

A low yield is the most common problem encountered. The following decision tree and table summarize potential causes and solutions.

G start_node Problem: Low Yield cause_node1 Poor Reagent Quality start_node->cause_node1 Potential Cause cause_node2 Sub-optimal Catalyst start_node->cause_node2 Potential Cause cause_node3 Incorrect Reaction Conditions start_node->cause_node3 Potential Cause cause_node4 Atmospheric Moisture start_node->cause_node4 Potential Cause cause_node cause_node solution_node solution_node check_node check_node solution_node1 Purify starting materials (distillation/recrystallization). Confirm purity via NMR/GC-MS. cause_node1->solution_node1 Solution check_node1 Is the catalyst appropriate? (See Table 1) cause_node2->check_node1 Action solution_node2 Screen different acid catalysts (e.g., HCl, TFA, H2SO4). Optimize catalyst concentration. check_node1->solution_node2 Solution check_node2 Monitor reaction via TLC. Are temperature & time optimal? cause_node3->check_node2 Action solution_node3 Adjust temperature (increase if no reaction, decrease if degradation). Increase reaction time. check_node2->solution_node3 Solution solution_node4 Use dry solvents and glassware. Run reaction under an inert atmosphere (N2 or Ar). cause_node4->solution_node4 Solution G start_node Starting Materials process_node Pictet-Spengler Reaction start_node->process_node monitor_node Monitor via TLC process_node->monitor_node monitor_node->process_node Incomplete workup_node Aqueous Workup & Extraction monitor_node->workup_node Complete purify_node Purification (Column Chromatography) workup_node->purify_node end_node Pure this compound purify_node->end_node

References

Technical Support Center: Anhalamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anhalamine purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction, isolation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: Researchers often face several challenges during this compound purification. Biological source materials typically contain complex mixtures of related alkaloids and other secondary metabolites, making selective isolation difficult.[1] this compound's structural complexity and potential instability can lead to degradation during extraction.[2][3] Achieving high purity and yield is critical for accurate downstream analysis and biological evaluation. Furthermore, the concentration of this compound in natural sources can be low, necessitating efficient and optimized purification strategies.[4]

Q2: What is the general principle behind this compound purification from plant material?

A2: The purification of this compound, a basic alkaloid, generally relies on its ability to form a salt. The typical method involves an acid-base extraction.[5][6] Initially, the powdered plant material is treated to remove fats and oils using a non-polar solvent like hexane (B92381).[7] Subsequently, the alkaloids are extracted using a slightly acidic aqueous solution or an alcohol, which protonates the basic nitrogen atom in this compound, making it water-soluble as a salt. The aqueous extract is then washed with an organic solvent to remove non-alkaloidal impurities. By making the aqueous layer basic, the this compound salt is converted back to its free base form, which is less soluble in water and can be extracted into an organic solvent.[6][8][9]

Q3: Which chromatographic techniques are most effective for final this compound purification?

A3: For the final purification of this compound to achieve high purity, chromatographic techniques are essential. Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a common initial step to separate the crude alkaloid mixture.[10][11] For more precise separation of closely related alkaloids, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][7][10] Techniques like Thin-Layer Chromatography (TLC) are invaluable for monitoring the progress of the purification.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound purification process.

Low this compound Yield
Potential Cause Troubleshooting Steps
Improper Solvent Polarity Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol) for the initial extraction. Consider using solvent mixtures to optimize selectivity.[12]
Insufficient Extraction Time Incrementally increase the extraction duration and monitor the yield at each step to determine the optimal time.
Inefficient Extraction Method For improved efficiency, consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[12][13][14]
Incorrect pH during Acid-Base Extraction Ensure the pH of the aqueous solution is sufficiently acidic (typically 2 units below the pKa of this compound) to ensure salt formation and sufficiently basic (2 units above the pKa) to liberate the free base.[15]
Loss of Compound during Solvent Evaporation Use a rotary evaporator at a controlled, low temperature to prevent degradation of potentially thermolabile this compound.[3]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Co-extraction of Impurities Implement a multi-step extraction. Begin with a non-polar solvent to remove lipids and pigments before extracting this compound with a more polar solvent.[7][12]
Inadequate Washing Steps Ensure thorough washing of the organic and aqueous phases during the liquid-liquid extraction to remove unwanted compounds.
Insufficient Chromatographic Separation Optimize the mobile phase composition and gradient in your HPLC method. Consider using a different stationary phase if co-elution is a persistent issue.[10]
Precipitation of Non-Target Alkaloids Utilize fractional crystallization by carefully selecting solvents and adjusting temperatures to selectively crystallize this compound.[5]
Degradation of this compound
Potential Cause Troubleshooting Steps
High Extraction Temperature Optimize the extraction temperature to be as low as possible while maintaining efficiency. Some compounds are heat-sensitive and can degrade at high temperatures.[12][16][17]
Exposure to Light or Air Protect the sample from light and perform extractions under an inert atmosphere (e.g., nitrogen or argon) if this compound is susceptible to oxidation.
Unstable pH Conditions Avoid prolonged exposure to strongly acidic or basic conditions, as this can promote hydrolysis or other degradation pathways.
Enzymatic Degradation Deactivating hydrolytic enzymes in the plant material, for instance through brief heating or specific extraction methods, can prevent compound degradation.[16]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound
  • Preparation of Plant Material : Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[7]

  • Defatting : Extract the powdered material with hexane or petroleum ether to remove fats, oils, and other non-polar compounds. Discard the solvent.[7]

  • Acidic Extraction : Macerate the defatted plant material in an aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H2SO4). This will convert the alkaloids into their water-soluble salt forms.[5][6]

  • Filtration : Filter the acidic mixture to separate the solid plant material from the aqueous extract containing the protonated this compound.

  • Washing : Wash the aqueous extract with an immiscible organic solvent like dichloromethane (B109758) to remove any remaining neutral impurities.

  • Basification : Adjust the pH of the aqueous extract to a basic level (pH 9-11) with a base such as ammonium (B1175870) hydroxide (B78521) (NH4OH) to convert the this compound salt back to its free base form, which will precipitate or become less water-soluble.[5][6]

  • Organic Solvent Extraction : Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to transfer the free base this compound into the organic phase.[6][8]

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[5]

Protocol 2: Column Chromatography for Crude this compound Purification
  • Column Preparation : Prepare a chromatography column with an appropriate adsorbent, such as silica gel or alumina.[10][11]

  • Sample Loading : Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent and gradually increase the polarity to separate the different components of the crude extract.

  • Fraction Collection : Collect the eluent in fractions and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[10]

  • Pooling and Concentration : Combine the fractions containing pure this compound (as determined by TLC) and concentrate them to obtain the purified compound.[10]

Visual Guides

experimental_workflow start Start: Powdered Plant Material defatting Step 1: Defatting (Hexane) start->defatting acid_extraction Step 2: Acidic Extraction (Aqueous Acid) defatting->acid_extraction filtration Step 3: Filtration acid_extraction->filtration basification Step 4: Basification (Ammonium Hydroxide) filtration->basification organic_extraction Step 5: Organic Extraction (Dichloromethane) basification->organic_extraction concentration Step 6: Concentration organic_extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Step 7: Column Chromatography crude_extract->chromatography hplc Step 8: HPLC Purification chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound extraction and purification.

troubleshooting_yield start Low this compound Yield? check_extraction Are extraction parameters (solvent, temp, time) optimal? start->check_extraction check_ph Is pH correct for acid/base steps? check_extraction->check_ph Yes solution_extraction Optimize solvent polarity, temperature, and duration. check_extraction->solution_extraction No check_method Is the extraction method efficient? check_ph->check_method Yes solution_ph Verify pH with meter; adjust to >2 units from pKa. check_ph->solution_ph No check_degradation Is there evidence of compound degradation? check_method->check_degradation Yes solution_method Consider UAE or MAE. check_method->solution_method No solution_degradation Use lower temperatures; protect from light/air. check_degradation->solution_degradation Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

Anhalamine Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of anhalamine. Due to limited direct stability data for this compound, this guide incorporates inferred knowledge from structurally related phenolic tetrahydroisoquinoline alkaloids to provide the most comprehensive recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemical structure of this compound, a phenolic tetrahydroisoquinoline alkaloid, the primary factors affecting its stability are expected to be exposure to light, oxygen, elevated temperatures, and non-neutral pH conditions. Phenolic compounds are particularly susceptible to oxidation, which can be accelerated by these environmental factors.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: To ensure the integrity of this compound, the following storage conditions are recommended:

Storage ConditionRecommendationRationale
Short-Term (days to weeks) Store in a tightly sealed, amber glass vial at 2-8°C, with an inert atmosphere (e.g., argon or nitrogen).Protects from light, reduces oxidative degradation, and slows down potential chemical reactions.
Long-Term (months to years) Store in a tightly sealed, amber glass vial at -20°C or below, under an inert atmosphere.Minimizes chemical and enzymatic degradation over extended periods.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability should be monitored using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the sample's purity and comparison to a reference standard stored under ideal conditions is recommended.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively documented, based on related phenolic tetrahydroisoquinoline alkaloids like salsolinol (B1200041) and tetrahydropapaveroline, the primary degradation pathway is likely oxidation.[1] The phenolic hydroxyl group is prone to oxidation, potentially forming a semiquinone radical and subsequently a quinone. This process can be initiated by light, heat, or the presence of metal ions and can lead to the formation of colored degradation products and reactive oxygen species.[1]

DegradationPathway This compound This compound (Phenolic Tetrahydroisoquinoline) Intermediate Semiquinone Radical This compound->Intermediate Oxidation (Light, Heat, O2, Metal Ions) DegradationProduct Quinone Species Intermediate->DegradationProduct Further Oxidation FurtherProducts Further Degradation Products (e.g., dimers, polymers) DegradationProduct->FurtherProducts Polymerization/ Other Reactions

Caption: Proposed oxidative degradation pathway of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of this compound solution (e.g., yellowing, browning) Oxidation of the phenolic group.- Prepare fresh solutions for experiments. - Store stock solutions under an inert atmosphere (argon or nitrogen) and protect from light. - Consider using an antioxidant in the formulation if compatible with the experimental design.
Appearance of new peaks in HPLC chromatogram Degradation of this compound.- Confirm the identity of the new peaks using mass spectrometry (MS). - Re-evaluate storage conditions. Ensure the sample is protected from light, heat, and oxygen. - Perform a forced degradation study to intentionally generate and identify potential degradation products.
Loss of potency or inconsistent experimental results Significant degradation of the this compound stock.- Re-analyze the purity of the stock solution against a fresh reference standard. - Prepare a new stock solution from solid material. - Review and optimize storage and handling procedures.
Precipitation of the sample upon storage Poor solubility in the chosen solvent at storage temperature; potential degradation product is insoluble.- Store at a higher temperature if stability data permits. - Consider a different solvent system for storage. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose the solid compound to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a validated HPLC-UV/MS method to determine the percentage of remaining this compound and to profile the degradation products.

ExperimentalWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC-UV/MS Analysis (Purity & Degradation Profile) Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (determined by UV scan) and/or Mass Spectrometry (for peak identification)
Injection Volume 10 µL

This technical guide provides a foundational understanding of this compound stability and storage. For critical applications, it is imperative to conduct specific stability studies under your experimental conditions.

References

Technical Support Center: Anhalamine In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Anhalamine for in vivo studies. The information is structured to address potential issues and frequently asked questions, facilitating smoother experimental workflows.

Disclaimer: this compound is a research compound, and specific in vivo dosing and pharmacokinetic data are not extensively published. The information provided below is based on the known mechanism of action of this compound as a potent 5-HT7 receptor inverse agonist and general principles for in vivo studies of related tetrahydroisoquinoline alkaloids and serotonin (B10506) receptor ligands. Researchers should always perform initial dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a naturally occurring tetrahydroisoquinoline alkaloid.[1] It functions as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] As an inverse agonist, it not only blocks the action of the endogenous ligand (serotonin) but also reduces the basal activity of the receptor.

Q2: What is the primary signaling pathway affected by this compound?

A2: The 5-HT7 receptor is primarily coupled to a Gs-protein.[2][3] As an inverse agonist, this compound would be expected to decrease the constitutive activity of this pathway, leading to reduced adenylyl cyclase activation and lower intracellular cyclic AMP (cAMP) levels.[4][5][6] This, in turn, would decrease the activity of Protein Kinase A (PKA) and its downstream targets.

Q3: What are the potential therapeutic applications of this compound based on its mechanism?

A3: Given the role of the 5-HT7 receptor in various central nervous system processes, including mood regulation, cognition, and sleep, its modulation by an inverse agonist like this compound could be investigated for conditions such as depression and cognitive disorders.[7]

Q4: Are there any known in vivo dosage ranges for this compound?

A4: To date, specific in vivo dosage ranges for this compound have not been published in peer-reviewed literature. It is crucial to conduct thorough dose-finding studies, starting with very low doses, to establish a safe and effective range for your specific experimental model.

Q5: How should I prepare this compound for in vivo administration?

A5: The solubility of this compound in aqueous solutions for in vivo use is not well-documented. For initial studies, consider dissolving this compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle appropriate for your route of administration (e.g., saline, corn oil).[8][9] It is essential to ensure the final concentration of the organic solvent is within safe limits for the animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution Poor solubility in the chosen vehicle.- Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range.- Use sonication to aid dissolution.- Gently warm the solution.- Prepare fresh solutions for each experiment.[8][9]
Inconsistent or no observable effect at calculated doses - Poor bioavailability.- Rapid metabolism.- Incorrect dosage.- Consider a different route of administration (e.g., intraperitoneal vs. oral).- Perform pharmacokinetic studies to determine the half-life and bioavailability.- Conduct a dose-response study to identify the effective dose range.
Adverse effects or toxicity in animal models The administered dose is too high.- Immediately cease administration and monitor the animals closely.- Reduce the dosage significantly in subsequent experiments.- Conduct a formal toxicity study to determine the maximum tolerated dose (MTD) and LD50.
Variability in experimental results - Inconsistent formulation preparation.- Instability of the compound in the formulation.- Standardize the formulation protocol, including the order of solvent addition and mixing procedures.- Prepare fresh formulations for each experiment to avoid degradation.[9]

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized examples based on in vivo studies of other small molecules targeting CNS receptors.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution; sonication may be used if necessary.

  • Working Solution Preparation (prepare fresh daily):

    • Based on the desired final dose and the weight of the animals, calculate the required volume of the stock solution.

    • On the day of injection, dilute the stock solution with a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline. A common vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Add the components in the following order, ensuring the solution is clear after each addition: this compound/DMSO stock, PEG300, Tween 80, and finally, saline.

  • Administration:

    • Administer the final formulation to the animals via i.p. injection at the desired volume (e.g., 5-10 mL/kg body weight).

Protocol 2: General Workflow for a Dose-Response Study
  • Animal Acclimatization:

    • House animals in a controlled environment for at least one week before the experiment with ad libitum access to food and water.

  • Group Allocation:

    • Randomly assign animals to different treatment groups, including a vehicle control group and several this compound dose groups (e.g., 0.1, 1, 10 mg/kg).

  • Drug Administration:

    • Administer the prepared this compound formulation or vehicle to the respective groups.

  • Behavioral/Physiological Assessment:

    • At predetermined time points post-administration, perform the relevant behavioral tests or physiological measurements to assess the effects of this compound.

  • Data Analysis:

    • Analyze the collected data to determine the dose-dependent effects of this compound and identify an effective dose range.

Quantitative Data

As no specific quantitative data for this compound in vivo studies is currently available, the following table is a template that researchers should aim to populate through their own studies.

Table 1: Template for this compound Pharmacokinetic Parameters

Parameter Route of Administration Value (Mean ± SD) Units
Bioavailability (F) OralTo be determined%
IntraperitonealTo be determined%
Half-life (t½) IntravenousTo be determinedhours
Peak Plasma Concentration (Cmax) OralTo be determinedng/mL
Time to Peak Concentration (Tmax) OralTo be determinedhours
Clearance (CL) IntravenousTo be determinedL/hr/kg
Volume of Distribution (Vd) IntravenousTo be determinedL/kg

Visualizations

Signaling Pathway

Anhalamine_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts This compound This compound (Inverse Agonist) This compound->receptor Inhibits (Inverse Agonism) serotonin Serotonin serotonin->receptor Activates atp ATP atp->ac pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Experimental_Workflow start Start: Dose-Finding Study prep Prepare this compound Formulation start->prep admin Administer to Animal Groups (Vehicle + Dose Levels) prep->admin assess Assess Behavioral/ Physiological Endpoints admin->assess analyze Analyze Dose-Response Data assess->analyze decision Effective & Safe Dose Identified? analyze->decision end Proceed with Efficacy Studies decision->end Yes troubleshoot Troubleshoot Formulation/Dosage decision->troubleshoot No troubleshoot->prep

References

Technical Support Center: Troubleshooting Anhalamine Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Anhalamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a naturally occurring tetrahydroisoquinoline alkaloid with the chemical formula C₁₁H₁₅NO₃.[1][2] It is structurally related to mescaline and has been identified as a potent inverse agonist of the serotonin (B10506) 5-HT₇ receptor.[1] In its free base form, this compound is almost insoluble in cold water, cold alcohol, and ether. However, it demonstrates solubility in hot water, alcohol, acetone, and dilute acids.[3]

Q2: Is there a more water-soluble form of this compound available?

Yes, the hydrochloride salt of this compound, specifically this compound hydrochloride dihydrate, is available. Salt formation is a common and effective method for increasing the aqueous solubility of weakly basic compounds like this compound.[4] The hydrochloride salt is generally recommended for use in aqueous solutions due to its improved solubility characteristics compared to the free base.

Q3: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous buffers, such as phosphate-buffered saline (PBS), can occur for several reasons:

  • pH of the Solution: this compound is a weak base.[4] Its solubility is highly pH-dependent. In neutral or alkaline solutions (pH ≥ 7), it is more likely to be in its less soluble, un-ionized form, leading to precipitation. It is more soluble in acidic conditions where it becomes protonated.

  • Concentration Exceeds Solubility Limit: If the concentration of your this compound solution exceeds its solubility limit in the specific buffer and at a given temperature, it will precipitate.

  • Temperature: The solubility of many alkaloids is temperature-dependent. While this compound is more soluble in hot water, its solubility in buffered solutions at ambient or refrigerated temperatures may be significantly lower.[3] Sudden decreases in temperature can cause precipitation.

  • "Crashing Out" from Organic Solvents: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can "crash out" or precipitate due to the sudden change in solvent polarity.

Q4: What is the mechanism of action of this compound?

This compound functions as a potent inverse agonist at the serotonin 5-HT₇ receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, in some systems, exhibits constitutive activity, meaning it can signal even in the absence of an agonist. As an inverse agonist, this compound not only blocks the binding of agonists but also reduces this basal level of receptor signaling, typically leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound insolubility.

Issue: this compound (free base or hydrochloride salt) will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

Troubleshooting Step Rationale Detailed Instructions
1. pH Adjustment This compound, as a weak base, is more soluble at a lower pH.Prepare a stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0) or in dilute acid (e.g., 0.1 N HCl). Titrate your final working solution to the desired pH after dissolution, being careful not to exceed the solubility limit at the final pH.
2. Gentle Warming Solubility of this compound increases with temperature.Gently warm the solution in a water bath (e.g., to 37-50°C) while stirring or sonicating. Allow the solution to cool to the experimental temperature slowly. Be aware that precipitation may reoccur upon cooling.
3. Use of Co-solvents Organic solvents can increase the solubility of hydrophobic compounds.First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid toxicity.

Issue: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer.

Troubleshooting Step Rationale Detailed Instructions
1. Slow, Stepwise Dilution Rapid dilution can cause localized supersaturation and precipitation.Add the concentrated DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This facilitates better mixing and prevents the formation of large precipitates.
2. Pre-warming the Buffer A slightly warmer buffer can accommodate the compound better during dilution.Pre-warm your aqueous buffer to the intended experimental temperature (e.g., 37°C) before adding the this compound stock solution.
3. Use of a Surfactant Surfactants can help to keep hydrophobic compounds in solution by forming micelles.Consider adding a small amount of a biocompatible, non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (e.g., 0.01-0.1%), to your aqueous buffer before adding the this compound stock solution.

Troubleshooting Workflow

TroubleshootingWorkflow start This compound Precipitation in Aqueous Buffer check_form Using Free Base or Hydrochloride Salt? start->check_form use_hcl Switch to Hydrochloride Salt for Better Aqueous Solubility check_form->use_hcl Free Base check_ph Is the Buffer pH Neutral or Alkaline? check_form->check_ph HCl Salt use_hcl->check_ph lower_ph Prepare Stock in Acidic Solution (pH < 7) check_ph->lower_ph Yes check_concentration Is the Concentration Too High? check_ph->check_concentration No (Acidic) lower_ph->check_concentration lower_concentration Decrease Working Concentration check_concentration->lower_concentration Yes use_cosolvent Prepare High-Concentration Stock in DMSO or Ethanol check_concentration->use_cosolvent No solution_clear Solution is Clear lower_concentration->solution_clear slow_dilution Add Stock Dropwise to Vigorously Stirring Buffer use_cosolvent->slow_dilution still_precipitates Precipitation Persists? slow_dilution->still_precipitates gentle_warming Gently Warm Solution (e.g., 37°C) still_precipitates->gentle_warming Yes still_precipitates->solution_clear No add_surfactant Consider Adding a Surfactant (e.g., Tween® 80) gentle_warming->add_surfactant add_surfactant->solution_clear

A troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Solvent System Temperature (°C) Estimated Solubility of this compound HCl Notes
Deionized Water4LowSolubility of alkaloids often decreases at lower temperatures.
Deionized Water25Sparingly SolubleBetter solubility than the free base, but still limited.
Deionized Water50SolubleHeating significantly improves solubility.
PBS (pH 7.4)25Poorly SolubleAt physiological pH, the equilibrium shifts towards the less soluble free base.
Acetate Buffer (pH 5.0)25Moderately SolubleAcidic pH increases the proportion of the more soluble protonated form.
DMSO25>100 mg/mLThis compound is highly soluble in DMSO.
Ethanol25SolubleA good alternative co-solvent to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 245.71 g/mol for the anhydrous form; adjust for dihydrate)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 2.46 mg of this compound hydrochloride.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube thoroughly until the solid is completely dissolved. The solution should be clear.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound's Inverse Agonist Activity using a cAMP Assay

This protocol outlines a cell-based assay to measure the ability of this compound to decrease basal cAMP levels in cells expressing the 5-HT₇ receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₇ receptor.[3]

  • Cell culture medium (e.g., DMEM) with supplements.

  • 96-well or 384-well cell culture plates.

  • This compound hydrochloride stock solution (10 mM in DMSO).

  • A known 5-HT₇ receptor agonist (e.g., 5-CT) for control experiments.

  • A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or similar cAMP assay kit.[3]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • HTRF-compatible microplate reader.

Workflow for Inverse Agonist cAMP Assay:

cAMPWorkflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis seed_cells Seed 5-HT7-expressing cells into a multi-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells prepare_dilutions Prepare serial dilutions of this compound add_pde Add PDE inhibitor to cells add_compound Add this compound dilutions to cells prepare_dilutions->add_compound add_pde->add_compound incubate Incubate for 30 min at 37°C add_compound->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells add_reagents Add HTRF detection reagents (cAMP-d2 & anti-cAMP-cryptate) lyse_cells->add_reagents incubate_rt Incubate for 60 min at RT add_reagents->incubate_rt read_plate Read plate on HTRF reader (665nm / 620nm) incubate_rt->read_plate calculate_ratio Calculate 665/620 ratio read_plate->calculate_ratio generate_curve Plot dose-response curve calculate_ratio->generate_curve determine_ic50 Determine IC50 value for decrease in basal cAMP generate_curve->determine_ic50

Workflow for an HTRF-based inverse agonist cAMP assay.

Procedure:

  • Cell Seeding: Seed the 5-HT₇ receptor-expressing cells into the wells of a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the this compound hydrochloride stock solution in the appropriate assay buffer containing a PDE inhibitor like IBMX.

  • Inverse Agonist Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include wells with vehicle (DMSO at the same final concentration) to measure the basal cAMP level.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow this compound to interact with the receptors and modulate cAMP production.[3]

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit, lyse the cells and add the detection reagents (e.g., HTRF donor and acceptor antibodies).[3]

  • Signal Measurement: After the appropriate incubation period with the detection reagents, read the plate on a compatible microplate reader.

  • Data Analysis: The signal generated is typically inversely proportional to the cAMP concentration. Calculate the percent inhibition of the basal signal for each this compound concentration and plot the results to determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in the basal cAMP level.

Signaling Pathway Diagram

This compound acts as an inverse agonist on the 5-HT₇ receptor. The canonical signaling pathway for this receptor involves Gs protein activation and subsequent stimulation of adenylyl cyclase to produce cAMP. As an inverse agonist, this compound reduces the constitutive activity of this pathway.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Inverse Agonist) Receptor 5-HT7 Receptor This compound->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Reduces Basal Activation AC Adenylyl Cyclase Gs->AC Reduces Basal Stimulation cAMP cAMP AC->cAMP Reduced Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects PKA->Downstream Reduced Phosphorylation

This compound's inverse agonist action on the 5-HT₇ receptor Gs-cAMP pathway.

References

Technical Support Center: Enhancing Anhalamine Selectivity for 5-HT7 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the enhancement of Anhalamine's selectivity for the 5-HT7 receptor is limited. This technical support center uses this compound as a representative molecular scaffold to illustrate the established principles, experimental methodologies, and troubleshooting strategies commonly employed in medicinal chemistry and pharmacology to improve the selectivity of a ligand for the 5-HT7 receptor. The quantitative data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways of the 5-HT7 receptor that should be considered for functional assays?

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways:

  • Gαs Pathway : This is the canonical signaling pathway.[1] Upon activation, the 5-HT7 receptor couples to the Gs protein, which stimulates adenylyl cyclase (AC) to increase intracellular levels of cyclic AMP (cAMP).[1][2][3] This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the activation of ERK and Akt pathways.[1][4]

  • Gα12 Pathway : The 5-HT7 receptor can also couple to the G12 protein to activate small GTPases of the Rho family, such as RhoA and Cdc42.[1][5] This pathway is involved in regulating the cellular cytoskeleton, promoting neurite outgrowth and the formation of dendritic spines.[1][5]

Due to these distinct pathways, it is crucial to characterize a novel ligand's functional profile using assays that measure both cAMP accumulation (for Gs activity) and potentially other downstream effects like β-arrestin recruitment or ERK phosphorylation to understand any signaling bias.

Q2: My initial screens show that this compound has some activity at the 5-HT7 receptor, but also at other serotonin (B10506) receptors. What is a logical next step to improve selectivity?

The next step involves establishing a robust screening cascade and initiating a Structure-Activity Relationship (SAR) study.

  • Establish a Selectivity Panel: Test this compound against a panel of related receptors to quantify its binding affinity (Ki) and functional potency (EC50). For a tryptamine-like scaffold, this panel should minimally include other serotonin receptors (especially 5-HT1A, 5-HT2A, 5-HT6), as well as other potential off-targets like dopamine (B1211576) D2 receptors.

  • Identify "Selectivity Handles": Analyze the structure of this compound to identify positions where chemical modifications can be made. The goal is to find modifications that decrease affinity for off-target receptors while maintaining or increasing affinity for the 5-HT7 receptor.

  • Systematic Modification: Synthesize a small library of analogs with modifications at these "selectivity handles." This could involve altering substituents on the aromatic ring or modifying the side chain.

  • Iterative Screening: Screen the new analogs through your binding and functional assays. Analyze the data to build an SAR model that correlates structural changes with changes in activity and selectivity.

Q3: What is "biased agonism" and how is it relevant to developing selective 5-HT7 receptor ligands?

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[6] For instance, a biased agonist might activate the Gs-cAMP pathway without recruiting β-arrestin, or vice-versa.[6] This is highly relevant because the therapeutic effects and side effects of a drug may be linked to different signaling cascades. By designing a biased ligand, it may be possible to isolate the desired physiological response (e.g., pro-cognitive effects) while avoiding others that could lead to adverse effects (e.g., receptor desensitization via β-arrestin).[6][7] Therefore, when developing this compound analogs, it is beneficial to use orthogonal assays (e.g., cAMP and β-arrestin recruitment) to screen for any potential signaling bias.[8]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

SymptomPotential Cause(s)Recommended Solution(s)
High signal in wells containing excess unlabeled ligand.1. Radioligand Issues: Radioligand concentration is too high or it is overly hydrophobic, causing it to stick to plates and filters.[8] 2. Insufficient Washing: Unbound radioligand is not being effectively removed.[8] 3. Membrane Protein Concentration: Too much membrane protein is being used.[9] 4. Filter Plate Issues: The filter material has a high affinity for the radioligand.1. Optimize Radioligand Concentration: Use a concentration at or below the Kd value.[8][10] 2. Improve Washing: Increase the volume and number of washes with ice-cold wash buffer.[8] 3. Optimize Protein Amount: Perform a protein titration to find the optimal concentration for a good signal-to-noise ratio.[8] 4. Pre-treat Plates: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand adherence.[10]

Issue 2: Low Efficacy or Potency in cAMP Functional Assay

SymptomPotential Cause(s)Recommended Solution(s)
The EC50 value is much higher than the Ki value, or the maximal response (Emax) is very low.1. Partial Agonism: The compound may be a partial agonist, incapable of fully activating the receptor.[10] 2. Cellular Health: Cells have a high passage number, are unhealthy, or receptor expression is low.[8] 3. Assay Conditions: Agonist incubation time is too short, or the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is degraded or used at a suboptimal concentration.[8] 4. Biased Agonism: The compound may not strongly activate the Gs-cAMP pathway but could be active in other pathways (e.g., β-arrestin).1. Confirm with Reference Agonist: Ensure a full agonist like 5-CT produces a robust response in your system.[8] 2. Use Healthy Cells: Use cells with a low passage number and ensure they are in a logarithmic growth phase.[8] 3. Optimize Assay Parameters: Perform time-course and dose-response experiments for both your compound and the PDE inhibitor to ensure optimal conditions.[8] 4. Run Orthogonal Assays: Test the compound in a β-arrestin recruitment or ERK phosphorylation assay to check for biased signaling.[8]

Data Presentation

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile of this compound and Analogs This table illustrates how SAR data can be organized to track improvements in selectivity.

Compound5-HT7 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Selectivity (5-HT1A/5-HT7)
This compound (Parent)5575850>10,0001.4x
Analog A-1 (R1 = -Cl)30150900>10,0005.0x
Analog A-2 (R1 = -OCH3)4560700>10,0001.3x
Analog B-1 (Side Chain Mod)154502500>10,00030.0x
Analog C-1 (Optimal) 5 >1000 >5000 >10,000 >200x

Table 2: Hypothetical Functional Activity (EC50, nM) in cAMP Accumulation Assay This table shows the corresponding functional potency and efficacy for the synthesized analogs.

CompoundEC50 (nM)Emax (% of 5-CT)
5-CT (Reference Agonist)1.3100%
This compound (Parent)12085%
Analog A-18088%
Analog B-14092%
Analog C-1 (Optimal) 15 95%

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the human 5-HT7 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-CT (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin or 5-CT.

  • 96-well filter plates (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[10]

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound analog) in assay buffer.

  • In a 96-well plate, add the following components in order to a final volume of 200 µL:

    • 50 µL of test compound dilution (or buffer for "total binding," or 10 µM 5-HT for "non-specific binding").

    • 50 µL of [³H]5-CT diluted in assay buffer to a final concentration near its Kd (e.g., 0.8 nM).[11]

    • 100 µL of diluted cell membrane preparation (typically 5-10 µg of protein).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]

  • Terminate the reaction by rapid filtration over the pre-soaked filter plate using a cell harvester.

  • Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[10]

  • Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding counts from the total and experimental counts. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 2: HTRF-based cAMP Functional Assay

This protocol describes a method to measure agonist-induced cAMP accumulation in a whole-cell format.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.[11]

  • Cell culture medium, 96-well or 384-well white opaque cell culture plates.

  • Test compounds (e.g., this compound analogs) and a reference agonist (5-CT).

  • Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[11][12]

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the 5-HT7 receptor-expressing cells into the assay plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

  • Agonist Stimulation: Carefully remove the cell culture medium from the wells and add the diluted compounds.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.[11]

  • Cell Lysis and Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit.

  • Detection Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the immunoassay to equilibrate.[11]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol outlines a general procedure for measuring ligand-induced β-arrestin recruitment using a technology like DiscoverX's PathHunter®.[7]

Materials:

  • A cell line co-expressing the 5-HT7 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[7]

  • Cell culture medium and appropriate assay plates.

  • Test compounds and a reference agonist.

  • Assay buffer.

  • Detection reagent kit containing the chemiluminescent substrate.[7]

  • A plate-based luminometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in the assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer and add them to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which forces the complementation of the PK and EA enzyme fragments.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for approximately 60 minutes at room temperature to allow the reconstituted enzyme to process the substrate.

  • Measurement: Read the chemiluminescent signal on a plate luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT7 Receptor gs Gαs receptor->gs Activates g12 Gα12 receptor->g12 Activates ac Adenylyl Cyclase gs->ac Stimulates rho RhoA / Cdc42 g12->rho Activates camp cAMP ac->camp Synthesizes pka PKA camp->pka Activates erk ERK pka->erk Activates cyto Cytoskeletal Rearrangement rho->cyto Leads to ligand This compound Analog ligand->receptor Binds

Caption: Primary signaling pathways of the 5-HT7 receptor.

G cluster_functional Functional Assays start Start: This compound Scaffold synthesis Synthesize Analog Library start->synthesis binding_assay Primary Screen: 5-HT7 Radioligand Binding Assay (Ki) synthesis->binding_assay camp_assay cAMP Assay (EC50, Emax) binding_assay->camp_assay barrestin_assay β-Arrestin Assay (EC50, Emax) camp_assay->barrestin_assay selectivity_panel Selectivity Panel (5-HT1A, 5-HT2A, D2, etc.) barrestin_assay->selectivity_panel analyze Analyze SAR & Selectivity Profile selectivity_panel->analyze decision Optimal Candidate? analyze->decision decision->synthesis No, Iterate lead Lead Candidate for In Vivo Studies decision->lead Yes

Caption: Experimental workflow for selectivity profiling.

G start Symptom: Low or No Signal in cAMP Assay q1 Is the positive control (e.g., 5-CT) working? start->q1 c1 System Failure: Check reagents (IBMX), cell health, reader settings. q1->c1 No q2 Does the compound have high binding affinity (low Ki)? q1->q2 Yes c2 Issue is likely affinity, not efficacy. Resynthesize or re-evaluate binding. q2->c2 No q3 Is the compound a partial agonist? q2->q3 Yes c3 Result is valid. Emax < 100% is expected. Consider if partial agonism meets project goals. q3->c3 Yes c4 Consider Biased Agonism: Test in orthogonal assays (e.g., β-arrestin recruitment). q3->c4 No

Caption: Troubleshooting logic for low cAMP assay signal.

References

Technical Support Center: Preventing Anhalamine Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Anhalamine during extraction. This compound, a tetrahydroisoquinoline alkaloid with a phenolic hydroxyl group, is susceptible to degradation, impacting yield and purity.[1][2] This guide offers strategies based on the general principles of phenolic alkaloid chemistry and established extraction protocols for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: this compound's structure, featuring a phenolic hydroxyl group and a tetrahydroisoquinoline core, makes it susceptible to degradation via several pathways. The primary factors of concern are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ions.[3][4][5] This can lead to the formation of colored degradation products.

  • pH: Extreme pH conditions can lead to instability. While alkaloids are typically extracted under either acidic or basic conditions to manipulate their solubility, prolonged exposure to harsh pH levels can promote degradation.[6]

  • Temperature: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[5][7] Many phenolic alkaloids exhibit increased degradation at elevated temperatures.[6]

  • Light Exposure: Many alkaloids and phenolic compounds are light-sensitive.[8][9] Exposure to UV or even ambient light can provide the energy for degradative photochemical reactions.

Q2: What is the ideal pH range for extracting and storing this compound?

  • Extracting the alkaloids from the plant matrix with an acidified solvent to form the more water-soluble salt form.

  • Basifying the aqueous extract to a pH of around 9-10 to convert the alkaloid salt back to its free base form, which is more soluble in organic solvents.[11]

It is crucial to minimize the time the compound spends in highly acidic or basic conditions to prevent degradation.

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

A3: The choice of solvent is critical for both yield and stability.

  • Initial Extraction: Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of alkaloids from plant material, as they can dissolve both the free base and salt forms.[10][12] An acidified aqueous-alcoholic mixture can also be effective.

  • Liquid-Liquid Extraction: For partitioning, non-polar to moderately polar solvents like chloroform (B151607), dichloromethane (B109758), or ethyl acetate (B1210297) are used to extract the free base form of the alkaloid from a basified aqueous solution.[11][13]

  • Solvent Purity: It is important to use high-purity, degassed solvents to minimize oxidative degradation.

Q4: Are there any recommended protective measures to take during the extraction process?

A4: Yes, several measures can be taken to protect this compound from degradation:

  • Inert Atmosphere: Whenever possible, conduct the extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber glassware or wrap extraction vessels in aluminum foil to protect the sample from light.[9][14]

  • Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the extraction solvent, particularly in the initial stages.

  • Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, the addition of a chelating agent like EDTA can be beneficial.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete Extraction: Insufficient time, inadequate grinding of plant material, or wrong solvent polarity.- Increase extraction time or perform multiple extractions with fresh solvent.- Ensure plant material is finely powdered to maximize surface area.- Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with water).[10][12]
Degradation during Extraction: Exposure to high temperature, light, or oxygen.- Maintain extraction temperature below 40-50°C.[5][7]- Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low.- Protect the extraction setup from light and consider working under an inert atmosphere.
Suboptimal pH: Incorrect pH during acid-base partitioning leading to poor separation.- Carefully monitor and adjust the pH during liquid-liquid extraction. Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloid and sufficiently basic (pH 9-10) to deprotonate it for extraction into the organic phase.[11]
Discoloration of Extract (e.g., turning brown) Oxidation: Oxidation of the phenolic group in this compound.- Degas solvents before use.- Work under an inert atmosphere (nitrogen or argon).- Add an antioxidant (e.g., ascorbic acid) to the extraction solvent.- Avoid excessive heat and light exposure.
Presence of Multiple Impurities in Final Product Co-extraction of other compounds: Non-selective solvent or inadequate purification.- Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) if the plant material is rich in lipids.[10]- Optimize the acid-base liquid-liquid extraction to improve selectivity.- Employ further purification techniques such as column chromatography or preparative HPLC.
Inconsistent Results Between Batches Variability in Plant Material: Differences in the age, growing conditions, or storage of the source material.- Standardize the collection and storage conditions of the plant material.- Analyze a small sample of each new batch of plant material to assess its alkaloid profile before large-scale extraction.
Procedural Variations: Inconsistent application of the extraction protocol.- Maintain a detailed and standardized laboratory notebook.- Ensure consistent control of critical parameters like temperature, pH, and extraction time.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol is a general guideline and should be optimized for your specific experimental setup and plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., from Lophophora williamsii) at a low temperature (e.g., 40°C) until brittle.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in methanol or 80% aqueous methanol at a 1:10 (w/v) ratio.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

    • Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times with fresh solvent.

    • Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C.

  • Acid-Base Liquid-Liquid Partitioning:

    • Dissolve the concentrated extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane or dichloromethane to remove non-basic compounds and chlorophyll. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) while cooling in an ice bath.

    • Extract the basified aqueous layer three times with an organic solvent such as chloroform or dichloromethane.[11]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography on silica (B1680970) gel or alumina, or by preparative HPLC.

Visualizations

Degradation Pathway of this compound

Anhalamine_Degradation cluster_factors Degradation Factors This compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone) This compound->Oxidized_Intermediate Oxidation (O2, light, heat, metal ions) Degradation_Products Further Degradation Products Oxidized_Intermediate->Degradation_Products Polymerization/ Rearrangement O2 Oxygen Light Light Heat Heat Metal_Ions Metal Ions

Caption: Hypothetical oxidative degradation pathway of this compound.

Experimental Workflow for this compound Extraction

Anhalamine_Extraction_Workflow Plant_Material 1. Powdered Plant Material Solvent_Extraction 2. Maceration in Methanol (Room Temperature, Dark) Plant_Material->Solvent_Extraction Filtration_Concentration 3. Filtration & Concentration (<40°C, Reduced Pressure) Solvent_Extraction->Filtration_Concentration Acidification 4. Dissolve in Acidic Solution (pH 2-3) Filtration_Concentration->Acidification Defatting 5. Wash with Non-polar Solvent (e.g., Hexane) Acidification->Defatting Basification 6. Adjust to Basic pH (9-10) Defatting->Basification Organic_Extraction 7. Extract with Organic Solvent (e.g., Chloroform) Basification->Organic_Extraction Drying_Evaporation 8. Dry & Evaporate Solvent Organic_Extraction->Drying_Evaporation Crude_this compound 9. Crude this compound Extract Drying_Evaporation->Crude_this compound Purification 10. Purification (Optional) (e.g., Column Chromatography) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General experimental workflow for this compound extraction.

References

Cross-reactivity issues in Anhalamine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

< <

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern?

A1: Immunoassay cross-reactivity is a phenomenon where the antibodies in an assay bind to substances other than the intended target analyte.[1][2] This occurs when an unrelated compound, often structurally similar to the target, is recognized by the antibody, leading to an inaccurate signal.[3] For Anhalamine immunoassays, this can cause falsely elevated results, leading to misinterpretation of experimental data.[4][5]

Q2: My this compound competitive ELISA is showing unexpectedly high concentrations in my samples. What could be the cause?

A2: Falsely high results in a competitive ELISA are often due to the presence of cross-reacting compounds in the sample matrix.[4][5] These compounds compete with the this compound tracer for antibody binding sites, reducing the assay signal, which is then incorrectly interpreted as a high concentration of this compound. Other potential causes include issues with reagent preparation, improper incubation times, or contaminated buffers.[6]

Q3: Which specific compounds are known to cross-react with the this compound immunoassay?

A3: Based on the putative structure of this compound (a tetrahydroisoquinoline alkaloid), several structurally related molecules are predicted to cross-react. These include biosynthetic precursors, metabolites, and other similar alkaloids. The extent of this interference varies significantly among compounds. See Table 1 for a summary of known cross-reactants.

Q4: How is the percentage of cross-reactivity calculated?

A4: Cross-reactivity is typically quantified by comparing the concentration of this compound required to cause 50% inhibition of the maximum signal (IC50) with the concentration of the interfering compound that produces the same 50% inhibition. The formula is as follows:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [7]

A higher percentage indicates a greater degree of cross-reactivity.[1]

Q5: How can I confirm if my sample contains cross-reacting substances?

A5: The most definitive method to confirm cross-reactivity is to re-analyze the sample using a more specific analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] This method separates the individual components of the sample before detection, allowing for unambiguous identification and quantification of this compound. Additionally, performing a serial dilution of the sample can be a useful tool; if a cross-reacting substance is present, the results may not be linear upon dilution.[8]

Q6: What steps can I take to mitigate the effects of cross-reactivity?

A6: Mitigating cross-reactivity can be challenging. The most effective approach is to use a highly specific monoclonal antibody in the assay.[3] If this is not possible, sample purification steps, such as solid-phase extraction (SPE), can be implemented before running the immunoassay to remove interfering compounds. Sample dilution can also reduce the impact of low-affinity cross-reactants, but this may compromise the sensitivity of the assay.[3]

Troubleshooting Guide: Falsely Elevated this compound Results

This guide provides a systematic approach to diagnosing and resolving issues of suspected cross-reactivity in your this compound immunoassay.

Problem: The measured this compound concentration is significantly higher than expected or inconsistent with other experimental data.

// Node Definitions start [label="Start: Unexpectedly High\nthis compound Results", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Step 1: Review Assay Protocol\n- Reagent concentrations correct?\n- Incubation times/temps correct?\n- Pipetting accurate?", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_ok [label="Protocol Followed Correctly?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rerun_assay [label="Correct Protocol Errors\nand Re-run Assay", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

suspect_cross_reactivity [label="Step 2: Suspect Cross-Reactivity\nor Matrix Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilution [label="Step 3: Perform Serial Dilution\nof Suspect Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; linear_results [label="Are Results Linear\nAfter Dilution Correction?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

no_cross_reactivity [label="Issue Likely Not Cross-Reactivity.\nConsider other interferences\n(e.g., matrix effects).", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_cross_reactivity [label="Step 4: Confirm with\nOrthogonal Method (LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

lcms_confirm [label="LC-MS/MS Confirms\nLower this compound Levels?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cross_reactivity_confirmed [label="Conclusion: Cross-Reactivity Confirmed.", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reassess [label="Re-assess Immunoassay Results.\nReport data with caution.", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_protocol; check_protocol -> protocol_ok; protocol_ok -> rerun_assay [label="No"]; rerun_assay -> start; protocol_ok -> suspect_cross_reactivity [label="Yes"]; suspect_cross_reactivity -> serial_dilution; serial_dilution -> linear_results; linear_results -> no_cross_reactivity [label="Yes"]; linear_results -> confirm_cross_reactivity [label="No"]; confirm_cross_reactivity -> lcms_confirm; lcms_confirm -> cross_reactivity_confirmed [label="Yes"]; lcms_confirm -> no_cross_reactivity [label="No"]; cross_reactivity_confirmed -> reassess; } enddot Caption: Troubleshooting workflow for suspected cross-reactivity.

Quantitative Data Summary

The cross-reactivity of the hypothetical this compound immunoassay was tested against a panel of structurally related compounds. The results are summarized below.

Table 1: Cross-Reactivity of Structurally Related Compounds in the this compound Immunoassay

Compound NameStructural RelationshipIC50 (ng/mL)% Cross-Reactivity
This compound Target Analyte 15 100%
HordeninePrecursor3,0000.5%
AnhalonidineRelated Alkaloid9515.8%
PellotineRelated Alkaloid12012.5%
LophophorineRelated Alkaloid8501.8%
TyraminePrecursor Metabolite>10,000<0.15%

Experimental Protocols

Protocol: Cross-Reactivity Assessment via Competitive ELISA

This protocol describes the methodology used to determine the percent cross-reactivity of various compounds in the this compound competitive ELISA.

1. Principle of the Assay:

This is a competitive immunoassay. Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a microplate coated with a specific anti-Anhalamine antibody. After incubation, unbound components are washed away. A substrate is added, and the color development is inversely proportional to the concentration of this compound in the sample.

G

2. Materials:

  • Anti-Anhalamine coated 96-well microplate

  • This compound standard solutions (0.1 to 1000 ng/mL)

  • Test compound solutions (various concentrations)

  • This compound-HRP tracer conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of reading absorbance at 450 nm

3. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use.

  • Standard & Sample Addition: Add 50 µL of each standard, control, and test compound dilution to the appropriate wells of the anti-Anhalamine coated microplate.

  • Tracer Addition: Add 50 µL of the this compound-HRP tracer conjugate to every well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature (20-25°C).

  • Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer. Ensure complete aspiration after the final wash.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate for 15-20 minutes in the dark at room temperature.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.

4. Data Analysis:

  • Calculate the average OD for each set of replicate standards, controls, and samples.

  • Generate a standard curve by plotting the average OD for each this compound standard against its known concentration (typically on a log-log scale).

  • Determine the IC50 for this compound (the concentration that produces 50% of the maximum signal).

  • For each test compound, create a similar dose-response curve and determine its IC50.

  • Calculate the percent cross-reactivity using the formula provided in the FAQ section.

References

Technical Support Center: Refining Analytical Methods for Anhalamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful analysis of Anhalamine in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of this compound, from initial sample preparation to final detection.

Sample Preparation Issues

Q1: My this compound recovery is low after Solid-Phase Extraction (SPE). How do I troubleshoot this?

A1: Low recovery in SPE is a frequent issue that can be systematically diagnosed. The first step is to determine where the analyte is being lost by analyzing the load, wash, and elution fractions separately.[1]

  • Analyte in Load/Wash Fraction (Breakthrough): This indicates poor retention.

    • Incorrect pH: this compound is a basic alkaloid. For reversed-phase SPE, the sample pH should be adjusted to be ~2 units above its pKa to ensure it is in its neutral, less polar form, maximizing retention. For cation-exchange SPE, the pH should be ~2 units below the pKa to ensure it is protonated (charged).[2]

    • Inappropriate Sorbent: If breakthrough persists, the sorbent may not be suitable. Consider a more retentive sorbent, such as a polymeric reversed-phase material or a mixed-mode cation exchange sorbent that offers multiple retention mechanisms.[1]

    • Aggressive Wash Solvent: Your wash solvent may be too strong, prematurely eluting the this compound. Reduce the percentage of organic solvent in the wash step.

    • High Flow Rate: Loading the sample too quickly reduces the interaction time between this compound and the sorbent. Decrease the loading flow rate.[3]

  • Analyte Retained on Cartridge (Poor Elution): This indicates the elution solvent is too weak.

    • Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). For cation-exchange, use an elution solvent with a high pH to neutralize the analyte or a higher ionic strength to disrupt the electrostatic interaction.[4][5]

    • Insufficient Elution Volume: Ensure you are using an adequate volume of elution solvent. Try increasing the volume in steps or performing a second elution to see if more analyte is recovered.[4][5]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. What can I do?

A2: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[3]

  • Improve Sample Cleanup: The most effective solution is to remove the interfering components. Refine your SPE protocol by adding a stronger interference wash step or by using a more selective mixed-mode SPE sorbent.

  • Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the interfering matrix components.

  • Dilute the Sample: A simple and often effective strategy is to dilute the final extract. This reduces the concentration of matrix components, but be mindful that it also raises the limit of quantitation (LOQ).[5]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (e.g., plasma from an untreated subject) that has been processed through the entire sample preparation procedure. This helps to compensate for systematic matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as deuterium-labeled this compound, will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction for signal suppression or enhancement.

Chromatography & Detection Issues (LC-MS/MS)

Q3: I am seeing poor peak shape (tailing, fronting, or broad peaks) for this compound in my HPLC analysis. What are the likely causes?

A3: Poor peak shape can compromise resolution and integration accuracy.

  • Secondary Interactions (Peak Tailing): As a basic amine, this compound can interact with acidic silanol (B1196071) groups on the silica (B1680970) surface of C18 columns, causing peak tailing.

    • Use a Low-pH Mobile Phase: Add an acidic modifier like formic acid (0.1%) to the mobile phase. This protonates this compound to a single species and suppresses the ionization of silanol groups, minimizing secondary interactions.[6]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are better suited for analyzing basic compounds.

  • Solvent Mismatch (Peak Fronting/Splitting): Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause distorted peaks. Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.[7]

  • Column Overload (Broad, Tailing Peaks): Injecting too much analyte can saturate the column. Reduce the injection volume or dilute the sample.[8]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.

Q4: My GC-MS analysis of this compound is not working. I see no peak or a very broad, tailing peak. Why?

A4: this compound is a polar molecule with active hydrogen atoms in its hydroxyl (-OH) and amine (-NH) groups. These properties make it unsuitable for direct GC-MS analysis.[9][10]

  • Lack of Volatility & Thermal Instability: The polar functional groups cause strong intermolecular hydrogen bonding, making this compound non-volatile. At the high temperatures of the GC inlet, it is likely to decompose rather than vaporize.[11]

  • Adsorption: The polar groups will strongly and irreversibly adsorb to active sites within the GC inlet and column.[12]

  • Solution: Derivatization: You must perform a chemical derivatization step before analysis. Silylation is a common technique where the active hydrogens are replaced with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process increases volatility, improves thermal stability, and eliminates adsorptive interactions, resulting in sharp, symmetrical peaks.[10][13]

Quantitative Data Summary

The following table presents typical performance parameters for a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are for illustrative purposes and may vary based on instrumentation and specific matrix conditions.

ParameterTypical ValueDescription
Linear Range 0.5 - 500 ng/mLThe concentration range over which the method is accurate and precise.
LLOQ 0.5 ng/mLThe Lower Limit of Quantitation; the lowest concentration that can be reliably quantified.[6][14]
LOD 0.15 ng/mLThe Limit of Detection; the lowest concentration that can be reliably detected.
Intra-day Precision (%CV) < 8%The precision of the assay measured within a single day.[15]
Inter-day Precision (%CV) < 10%The precision of the assay measured across different days.[15]
Accuracy (%RE) ± 15%The closeness of the measured value to the true value.[15][16]
Extraction Recovery > 85%The efficiency of the extraction process from the plasma matrix.[15]
Matrix Effect 90% - 110%The effect of co-extracted matrix components on the analyte signal (corrected with IS).

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a method based on Solid-Phase Extraction (SPE) followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., this compound-d3 at 100 ng/mL) and 400 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash 2 (Polar Interference Elution): Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 1 minute.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: C18, end-capped, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water[6][17]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[17][18]

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 70% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 mins.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Example):

    • This compound: Q1: 210.1 -> Q3: 195.1 (quantifier), 177.1 (qualifier)

    • This compound-d3 (IS): Q1: 213.1 -> Q3: 198.1

Protocol 2: GC-MS Analysis of this compound in Plant Extract

This protocol details the derivatization and analysis of this compound from a purified plant extract.

1. Derivatization (Silylation)

  • Extract Preparation: Aliquot a purified plant extract containing this compound into a GC vial and evaporate to complete dryness under nitrogen. It is critical to remove all water and protic solvents.[19]

  • Reagent Addition: Add 50 µL of a suitable aprotic solvent (e.g., dry pyridine (B92270) or acetonitrile) and 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).[19]

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization of both the hydroxyl and amine groups.

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

2. GC-MS Conditions

  • GC System: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film)

  • Inlet Temperature: 270°C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 mins.

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 550 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Plasma, Plant Tissue) B 2. Add Internal Standard & Pre-treat A->B C 3. Solid-Phase Extraction (Condition, Load, Wash, Elute) B->C D 4. Evaporate & Reconstitute C->D E 5. LC-MS/MS Injection D->E F 6. Chromatographic Separation E->F G 7. Mass Spectrometry Detection (MRM) F->G H 8. Integration & Quantification (Calibration Curve) G->H I 9. Report Results H->I

Caption: High-level workflow for this compound analysis from sample preparation to final reporting.

troubleshooting_logic start Problem: Low Analyte Recovery q1 Analyze SPE Fractions. Where is the analyte? start->q1 a1 In Load/Wash Fraction (Poor Retention) q1->a1 Breakthrough a2 Retained on Cartridge (Poor Elution) q1->a2 Retained a3 Recovery Inconsistent (Reproducibility Issue) q1->a3 Variable sol1 Check sample pH Use stronger sorbent Decrease wash strength Reduce flow rate a1->sol1 sol2 Increase elution solvent strength Increase elution volume Check elution pH a2->sol2 sol3 Ensure complete solvent evaporation Check for inconsistent flow rates Automate process if possible a3->sol3

Caption: Troubleshooting flowchart for diagnosing the cause of low analyte recovery during SPE.

signaling_pathway cluster_cytosol Cytosol receptor 5-HT7 Receptor gs Gs Protein (α, β, γ subunits) receptor->gs activates ac Adenylyl Cyclase (AC) gs->ac α-subunit activates camp cAMP ac->camp converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Gene Transcription, Neuronal Morphology) pka->response phosphorylates targets

Caption: Canonical signaling pathway of the 5-HT7 receptor, which is activated by serotonin.

References

Validation & Comparative

Potency Showdown: Anhalamine vs. Anhalinine at the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Anhalamine and Anhalinine, two structurally related tetrahydroisoquinoline alkaloids, have garnered interest within the scientific community for their interactions with key neurological targets. This guide provides a comparative analysis of their potency, focusing on their activity as inverse agonists at the serotonin (B10506) 7 (5-HT7) receptor, supplemented by qualitative data on other biological activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of these compounds.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of this compound and Anhalinine is crucial for their application in experimental settings.

PropertyThis compoundAnhalinine
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1]6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline[2][3]
Molecular Formula C₁₁H₁₅NO₃[1][4][5]C₁₂H₁₇NO₃[2][3][6]
Molecular Weight 209.24 g/mol [1][4]223.27 g/mol [2][3]
Chemical Structure
alt text
alt text

Potency at the 5-HT7 Receptor: A Quantitative Comparison

Recent studies have elucidated the activity of both this compound and Anhalinine at the 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of neurological processes, including mood regulation, circadian rhythms, and learning.[6] Both compounds have been identified as inverse agonists, meaning they not only block the receptor's activity but also reduce its basal, constitutive signaling.

The following table summarizes the available quantitative data on their potency as 5-HT7 receptor inverse agonists, as determined by functional cyclic adenosine (B11128) monophosphate (cAMP) assays.

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (%)
This compound GloSensor cAMP Assay219-95.4
Anhalinine Functional cAMP Assay2,722-85

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of its maximal effect. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect) indicates the maximal response produced by the compound. For inverse agonists, a more negative Eₘₐₓ indicates greater efficacy in reducing basal receptor activity.

Based on this data, This compound demonstrates significantly higher potency and efficacy as a 5-HT7 receptor inverse agonist compared to Anhalinine , exhibiting an EC₅₀ value more than ten times lower and a greater maximal inhibitory effect.

Other Biological Activities (Qualitative)

While quantitative comparative data is most robust for the 5-HT7 receptor, it is noteworthy that Anhalinine has been reported to possess other biological activities:

  • Cholinergic Neuromuscular Transmission: Anhalinine has been described as an inhibitor of cholinergic neuromuscular transmission.[7] This suggests a potential interaction with acetylcholine (B1216132) receptors, although specific potency data (e.g., IC₅₀) is not currently available.

  • Monoamine Oxidase (MAO) Inhibition: Anhalinine has been reported to exhibit mild inhibitory effects on monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the 5-HT7 receptor signaling pathway and a typical experimental workflow for assessing compound potency.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT7R 5-HT7 Receptor Gs Gαs 5HT7R->Gs Activates G12 Gα12 5HT7R->G12 Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Increases Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression RhoGTPases Rho GTPases G12->RhoGTPases Activates Neurite_Outgrowth Neurite Outgrowth RhoGTPases->Neurite_Outgrowth Agonist 5-HT (Agonist) Agonist->5HT7R Activates Inverse_Agonist This compound / Anhalinine (Inverse Agonist) Inverse_Agonist->5HT7R Inhibits Basal Activity

Caption: 5-HT7 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing 5-HT7 receptor (e.g., HEK293) Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Incubation 4. Add compounds to cells and incubate Seeding->Incubation Compound_Prep 3. Prepare serial dilutions of this compound/Anhalinine Compound_Prep->Incubation Lysis 5. Lyse cells to release intracellular cAMP Incubation->Lysis Detection 6. Measure cAMP levels (e.g., GloSensor Assay) Lysis->Detection Curve_Fitting 7. Plot concentration-response curves Detection->Curve_Fitting Calculation 8. Calculate EC₅₀ and Eₘₐₓ values Curve_Fitting->Calculation

Caption: Experimental Workflow for cAMP Assay.

Experimental Protocols

GloSensor™ cAMP Assay for 5-HT7 Receptor Inverse Agonism

This protocol provides a detailed methodology for determining the potency and efficacy of compounds as inverse agonists at the 5-HT7 receptor using the Promega GloSensor™ cAMP Assay.

1. Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor and the GloSensor™-22F cAMP plasmid.

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • GloSensor™ cAMP Reagent.

  • CO₂-independent medium.

  • Test compounds (this compound, Anhalinine) dissolved in an appropriate vehicle (e.g., DMSO).

  • White, clear-bottom 96-well assay plates.

  • Luminometer.

2. Cell Culture and Plating:

  • Maintain the HEK293-5-HT7R-GloSensor™ cells in a 37°C incubator with 5% CO₂.

  • Harvest the cells using standard trypsinization methods.

  • Resuspend the cells in the culture medium and perform a cell count.

  • Seed the cells into white, clear-bottom 96-well plates at a density of approximately 20,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Assay Procedure:

  • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Aspirate the culture medium from the wells and add 100 µL of the prepared GloSensor™ cAMP Reagent in CO₂-independent medium to each well.

  • Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.

  • Prepare serial dilutions of the test compounds (this compound and Anhalinine) in CO₂-independent medium. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Measure the basal luminescence signal for 10 minutes before adding the compounds.

  • Add 20 µL of the compound dilutions to the respective wells.

  • Measure the luminescence signal every 2 minutes for a period of 30 minutes.

4. Data Analysis:

  • The change in luminescence is proportional to the change in intracellular cAMP levels.

  • For inverse agonist analysis, the data is typically normalized to the basal signal (vehicle-treated wells) set as 0% effect and a maximal agonist response (e.g., with 5-CT) as 100% stimulation.

  • Plot the percentage inhibition of the basal signal against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values for each compound.

This detailed comparison provides a foundation for further investigation into the therapeutic potential of this compound and Anhalinine. The significant difference in their potency at the 5-HT7 receptor highlights the importance of subtle structural modifications in determining pharmacological activity. Future studies quantifying the potency of Anhalinine at cholinergic and MAO targets will be crucial for a more comprehensive understanding of its pharmacological profile.

References

Anhalamine vs. Mescaline: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related alkaloids from Lophophora williamsii

Anhalamine and mescaline, two alkaloids found in the peyote cactus (Lophophora williamsii), share a common structural backbone but exhibit distinct pharmacological profiles that warrant a detailed comparative analysis. While mescaline is a well-characterized psychedelic phenethylamine (B48288), known for its potent agonism at the serotonin (B10506) 5-HT2A receptor, this compound, a tetrahydroisoquinoline derivative, presents a more nuanced interaction with neurotransmitter systems. This guide provides a comprehensive comparison of their pharmacological properties, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Structural and Chemical Properties

Mescaline (3,4,5-trimethoxyphenethylamine) is a classic phenethylamine psychedelic. Its structure features a primary amine attached to a phenyl ring substituted with three methoxy (B1213986) groups. In contrast, this compound (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol) is a tetrahydroisoquinoline alkaloid, where the ethylamine (B1201723) side chain of a phenethylamine precursor is cyclized to form a heterocyclic ring.[1][2] This structural difference is a key determinant of their distinct pharmacological activities.

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for mescaline's psychedelic effects is its partial agonism at the serotonin 5-HT2A receptor.[3] It also interacts with other serotonin receptor subtypes, as well as adrenergic and dopamine (B1211576) receptors, albeit with lower affinity.

This compound, on the other hand, has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] Inverse agonism at this receptor is a distinct mechanism that reduces the basal or constitutive activity of the receptor. While comprehensive data on this compound's binding affinity and functional activity at other receptors is limited, its structural class, the tetrahydroisoquinolines, is generally not associated with the potent 5-HT2A agonism characteristic of classic psychedelics. Some related tetrahydroisoquinolines, such as pellotine (B1218421) and anhalonidine, have been reported to have sedative effects and interact with 5-HT1D, 5-HT6, and 5-HT7 receptors.[4]

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50/IC50) of mescaline. Data for this compound at these specific receptors are largely unavailable in the current scientific literature.

Receptor Target Mescaline This compound
Serotonin 5-HT2A Ki: ~5,500 nM (Agonist)Data not available
Serotonin 5-HT2C Ki: ~14,000 nM (Agonist)Data not available
Serotonin 5-HT7 Data not availablePotent Inverse Agonist
Dopamine D2 Low affinityData not available
Adrenergic α1A Low affinityData not available
Adrenergic α2A Low affinityData not available

Note: The table highlights the significant gap in the pharmacological characterization of this compound compared to mescaline.

Comparative Pharmacokinetics

The pharmacokinetic profile of mescaline has been extensively studied in humans and animal models. Following oral administration, it is readily absorbed, with peak plasma concentrations reached within 1 to 2 hours. The elimination half-life of mescaline is approximately 6 hours.[5]

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in publicly available literature. General studies on tetrahydroisoquinoline alkaloids suggest that their pharmacokinetic properties can vary significantly based on their specific chemical structure.[6]

Pharmacokinetic Parameter Mescaline This compound
Bioavailability (Oral) Readily absorbedData not available
Peak Plasma Concentration (Tmax) 1-2 hoursData not available
Elimination Half-life (t1/2) ~6 hoursData not available
Metabolism Primarily by MAO-AData not available
Excretion Primarily renalData not available

In Vivo Effects

The in vivo effects of mescaline are well-documented and include profound alterations in perception, mood, and cognition, characteristic of classic psychedelics. These effects are primarily attributed to its action at the 5-HT2A receptor.

The in vivo effects of this compound are not well-characterized. Based on its potent inverse agonism at the 5-HT7 receptor, it is hypothesized that this compound may contribute to the overall pharmacological profile of peyote, potentially modulating the effects of mescaline or exerting its own distinct central nervous system effects. Some related tetrahydroisoquinolines are known to possess sedative properties.[4]

Experimental Protocols

The following sections detail the general methodologies employed in the pharmacological characterization of compounds like this compound and mescaline.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[7]

  • Objective: To quantify the binding affinity (Ki) of this compound and mescaline to a panel of receptors (e.g., 5-HT, dopamine, adrenergic).

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

    • Radioligand Binding: A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or mescaline).

    • Separation and Detection: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are employed to determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist) and its potency (EC50 or IC50).[8][9]

  • Objective: To characterize the functional effects of this compound and mescaline at various G-protein coupled receptors (GPCRs).

  • Methodology (Example: Gq-coupled receptors like 5-HT2A):

    • Cell Culture: Cells expressing the receptor of interest are cultured.

    • Compound Incubation: Cells are treated with varying concentrations of the test compound.

    • Second Messenger Measurement: For Gq-coupled receptors, the accumulation of intracellular second messengers like inositol (B14025) phosphates (IPs) or calcium (Ca2+) is measured.

    • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum efficacy (Emax).

In Vivo Behavioral Studies in Rodents

Behavioral assays in animal models are used to assess the in vivo effects of a compound on the central nervous system.[10][11]

  • Objective: To characterize the behavioral effects of this compound and mescaline in rodents.

  • Methodology (Example: Head-Twitch Response in Mice for 5-HT2A Agonism):

    • Animal Acclimation: Mice are acclimated to the testing environment.

    • Compound Administration: Animals are administered with different doses of the test compound or a vehicle control.

    • Behavioral Observation: The frequency of head-twitch responses, a characteristic behavior induced by 5-HT2A receptor agonists, is observed and counted for a specific duration.

    • Data Analysis: Dose-response curves are constructed to evaluate the potency and efficacy of the compound in inducing the behavior.

Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Mescaline Mescaline Mescaline->5HT2A_Receptor Agonist Binding

Caption: Mescaline-induced 5-HT2A receptor Gq signaling pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes Incubate Incubate Components Receptor_Membranes->Incubate Radioligand Prepare Radioligand Radioligand->Incubate Test_Compound Prepare Test Compound (this compound/Mescaline) Test_Compound->Incubate Filtration Filtration to Separate Bound & Free Ligand Incubate->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Experimental workflow for a radioligand receptor binding assay.

Conclusion

This compound and mescaline, despite their structural similarities and co-occurrence in Lophophora williamsii, exhibit markedly different pharmacological profiles. Mescaline is a well-established 5-HT2A receptor agonist, a property that underpins its classic psychedelic effects. In contrast, the current body of evidence points to this compound as a potent 5-HT7 receptor inverse agonist, with its activity at other key central nervous system receptors remaining largely uncharacterized. This significant knowledge gap highlights the need for further research to fully elucidate the pharmacological properties of this compound and its potential contribution to the overall psychoactive effects of peyote. A comprehensive understanding of the individual pharmacology of these and other peyote alkaloids is crucial for advancing our knowledge of their neurobiological effects and potential therapeutic applications.

References

Unveiling the Neuromuscular Blockade: A Comparative Analysis of Anhalamine and Other Cholinergic Transmission Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the effects of Anhalamine on cholinergic neuromuscular transmission, benchmarked against established neuromuscular blocking agents.

This guide provides a detailed comparison of the effects of this compound, a naturally occurring tetrahydroisoquinoline alkaloid, on cholinergic neuromuscular transmission with those of other well-characterized neuromuscular blocking agents. By presenting key experimental data, detailed methodologies, and illustrative signaling pathways, this document serves as a valuable resource for researchers investigating neuromuscular function and developing novel therapeutics.

Executive Summary

This compound has been shown to inhibit cholinergic neuromuscular transmission primarily by acting at the presynaptic nerve terminal. At concentrations ranging from 10-100 µM, it reduces the release of the neurotransmitter acetylcholine (B1216132) (ACh), leading to a decrease in the amplitude of endplate potentials (EPPs) and miniature endplate potentials (mEPPs), and a reduction in the quantal content of ACh release[1]. Unlike classical competitive antagonists such as tubocurarine, this compound does not appear to significantly block the postsynaptic nicotinic acetylcholine receptors (nAChRs) at concentrations that inhibit neuromuscular transmission[1]. This pre-synaptic mechanism of action positions this compound as an interesting compound for further investigation in the field of neuromuscular pharmacology.

This guide will delve into the quantitative effects of this compound and compare them with a selection of other neuromuscular blocking agents that exhibit different mechanisms of action:

  • Tubocurarine: A non-depolarizing competitive antagonist of nAChRs.

  • Pancuronium: A synthetic aminosteroid (B1218566) non-depolarizing neuromuscular blocking agent.

  • Succinylcholine: A depolarizing neuromuscular blocking agent that acts as an agonist at nAChRs.

  • Botulinum Toxin: A potent neurotoxin that inhibits the presynaptic release of acetylcholine.

Comparative Analysis of Neuromuscular Blocking Agents

The following tables summarize the quantitative effects of this compound and other selected neuromuscular blocking agents on key parameters of cholinergic neuromuscular transmission.

Parameter This compound Tubocurarine Pancuronium Succinylcholine Botulinum Toxin
Primary Mechanism of Action Presynaptic Inhibition of ACh Release[1]Competitive Antagonist of nAChRs[2]Competitive Antagonist of nAChRsnAChR Agonist (Depolarizing Blocker)[2][3]Inhibition of Presynaptic ACh Release[4][5]

Table 1: Primary Mechanism of Action of Selected Neuromuscular Blocking Agents. This table provides a high-level overview of the primary mechanism by which each compound disrupts cholinergic neuromuscular transmission.

Parameter This compound (10-100 µM) Tubocurarine (0.15 µM) Pancuronium (5 x 10-7 g/ml) Succinylcholine Botulinum Toxin
Effect on EPP Amplitude Decreased[1]Decreased[6]DecreasedInitial depolarization, then block[3][5]Decreased (due to reduced ACh release)[4][5]
Effect on mEPP Amplitude Decreased[1]Halved[7]Depressed to 16% of controlNo direct effect on amplitudeNo direct effect on amplitude
Effect on mEPP Frequency Not specifiedNo significant effectNot specifiedNo direct effect on frequencyMarkedly decreased (from 0.65/s to 0.03/s)[4]
Effect on ACh Quantal Content Decreased[1]Increased initially, then no effect on plateau[7]Depressed to 26-40% of controlNot applicableMarkedly decreased

Table 2: Quantitative Effects on Electrophysiological Parameters. This table presents a comparison of the effects of the selected compounds on key electrophysiological measures of neuromuscular transmission. Data for this compound is derived from an abstract and is therefore less specific than for the other agents.

Parameter This compound (10-100 µM) Tubocurarine Pancuronium Succinylcholine Botulinum Toxin
Effect on Neurally Evoked Muscle Twitch Blocked[1]BlockedBlockedInitial fasciculations, then paralysis[3]Blocked
Effect on Directly Evoked Muscle Twitch Blocked (less potent than on neurally evoked)[1]No direct effectNo direct effectNo direct effectNo direct effect

Table 3: Effects on Muscle Contraction. This table outlines the observed effects of the compounds on muscle contraction elicited by either nerve stimulation or direct muscle depolarization.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Cholinergic_Neuromuscular_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Na+ Influx Na+ Influx nAChR->Na+ Influx Opens channel EPP Endplate Potential Na+ Influx->EPP Generates Muscle Contraction Muscle Contraction EPP->Muscle Contraction Initiates

Figure 1: Signaling pathway of cholinergic neuromuscular transmission.

Anhalamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh This compound This compound This compound->ACh Release Inhibits nAChR Nicotinic ACh Receptor ACh->nAChR Muscle Contraction Muscle Contraction nAChR->Muscle Contraction

Figure 2: Proposed presynaptic mechanism of this compound.

Competitive_Antagonist_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ACh Release ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds Tubocurarine Tubocurarine/ Pancuronium Tubocurarine->nAChR Blocks Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Inhibited

Figure 3: Mechanism of competitive antagonists.

Depolarizing_Blocker_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ACh Release ACh Release ACh ACh ACh Release->ACh Succinylcholine Succinylcholine nAChR Nicotinic ACh Receptor Succinylcholine->nAChR Binds & Activates Initial Depolarization Initial Depolarization nAChR->Initial Depolarization Receptor Desensitization Receptor Desensitization Initial Depolarization->Receptor Desensitization Muscle Contraction Muscle Contraction Receptor Desensitization->Muscle Contraction Blocked

Figure 4: Mechanism of depolarizing blockers.

Experimental_Workflow Tissue Preparation Nerve-Muscle Preparation (e.g., frog sciatic-sartorius) Electrophysiology Intracellular Recording (EPPs & mEPPs) Tissue Preparation->Electrophysiology Muscle Tension Isometric Twitch Tension Measurement Tissue Preparation->Muscle Tension Data Analysis Quantal Content Calculation IC50 Determination Electrophysiology->Data Analysis Muscle Tension->Data Analysis

Figure 5: General experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of neuromuscular blocking agents.

Preparation of Nerve-Muscle Tissue
  • Animal Model: Frog (Rana pipiens) sciatic nerve-sartorius muscle preparation is a classic model.

  • Dissection: The sartorius muscle with the sciatic nerve attached is carefully dissected and mounted in a temperature-controlled organ bath containing Ringer's solution (composition in mM: NaCl 115, KCl 2.0, CaCl2 1.8, NaHCO3 2.4, pH 7.2-7.4), continuously bubbled with 95% O2 and 5% CO2.

  • Mounting: The pelvic end of the muscle is fixed, and the tibial end is connected to an isometric force transducer to record muscle tension. The sciatic nerve is placed on a pair of platinum stimulating electrodes.

Electrophysiological Recording of Endplate Potentials (EPPs) and Miniature Endplate Potentials (mEPPs)
  • Intracellular Recording: Glass microelectrodes filled with 3 M KCl (resistance 10-20 MΩ) are used to impale muscle fibers near the endplate region.

  • EPP Elicitation: The sciatic nerve is stimulated with supramaximal square wave pulses (0.1-0.2 ms (B15284909) duration) to elicit EPPs. To prevent muscle contraction and dislodging of the microelectrode, experiments are often performed in the presence of a low concentration of a neuromuscular blocker (e.g., tubocurarine) or in a high Mg2+/low Ca2+ Ringer's solution to reduce ACh release.

  • mEPP Recording: Spontaneous mEPPs are recorded in the absence of nerve stimulation.

  • Data Acquisition and Analysis: The intracellular signals are amplified, digitized, and recorded using appropriate data acquisition software. The amplitudes and frequencies of EPPs and mEPPs are measured and analyzed.

Measurement of Muscle Twitch Tension
  • Stimulation: The sciatic nerve is stimulated with supramaximal single pulses to elicit single muscle twitches.

  • Force Transduction: The isometric force generated by the muscle contraction is detected by a force transducer.

  • Data Recording: The output from the force transducer is amplified and recorded. The peak twitch tension is measured.

  • Dose-Response Curves: To determine the potency of a neuromuscular blocking agent (e.g., IC50), cumulative concentration-response curves are generated by adding increasing concentrations of the drug to the organ bath and measuring the percentage inhibition of the twitch tension.

Calculation of Acetylcholine (ACh) Quantal Content
  • Quantal content (m) is the average number of ACh quanta released from the nerve terminal by a single nerve impulse.

  • Method of Failures (for low release probabilities): In a high Mg2+/low Ca2+ solution where many nerve stimuli fail to elicit an EPP, the quantal content can be calculated using the formula:

    • m = ln(N / n0)

      • Where N is the total number of stimuli and n0 is the number of failures.

  • Direct Method: The mean amplitude of the EPP is divided by the mean amplitude of the mEPP.

    • m = Mean EPP amplitude / Mean mEPP amplitude

  • Variance Method: The variance of the EPP amplitudes is used to calculate quantal content.

Conclusion

This compound demonstrates a distinct mechanism of action at the neuromuscular junction, primarily targeting the presynaptic release of acetylcholine. While it effectively blocks neuromuscular transmission, its potency and specific molecular targets within the presynaptic terminal require further detailed investigation. This comparative guide highlights the differences between this compound and other classical neuromuscular blocking agents, providing a foundation for future research into its potential as a pharmacological tool or therapeutic lead. The provided experimental protocols offer a standardized framework for conducting such investigations, ensuring reproducibility and comparability of data across different studies. Further research, including the determination of specific IC50 values for this compound's effects on various neuromuscular parameters, is crucial for a more complete understanding of its pharmacological profile.

References

A Comparative Analysis of Anhalamine and Other Peyote Alkaloids for Therapeutic Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peyote cactus (Lophophora williamsii) is a rich source of diverse psychoactive and non-psychoactive alkaloids. While mescaline is the most well-known constituent responsible for the plant's hallucinogenic effects, a complex cocktail of related compounds, including anhalamine, anhalonidine, and pellotine, contributes to its overall pharmacological profile.[1][2][3] This guide provides a comparative analysis of these key alkaloids, focusing on their distinct chemical structures, pharmacological activities, and mechanisms of action, supported by experimental data and detailed methodologies.

Structural and Pharmacological Overview

The alkaloids of Lophophora williamsii can be broadly categorized into two structural classes: phenethylamines and tetrahydroisoquinolines (THIQs). This structural divergence is a key determinant of their pharmacological activity.

  • Mescaline , the primary phenethylamine, is a classic psychedelic. Its effects are primarily mediated by its agonist activity at the serotonin (B10506) 5-HT₂A receptor.[2][4][[“]]

  • This compound, Anhalonidine, and Pellotine are tetrahydroisoquinolines. Unlike mescaline, these compounds are not considered classic psychedelics. Instead, they exhibit sedative, hypnotic, or other modulatory effects, often interacting with different sets of serotonin receptors.[6][7]

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the receptor binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of major peyote alkaloids. This data highlights the distinct pharmacological profiles arising from their structural differences.

AlkaloidClassReceptor TargetBinding Affinity (Kᵢ, nM)Functional ActivityPotency (EC₅₀, nM)Efficacy (Eₘₐₓ)Key Effects
Mescaline Phenethylamine5-HT₂A ~6300[2][4]Partial Agonist[[“]]--Psychedelic/Hallucinogenic[[“]]
5-HT₁ALow µM Range[4]Agonist--Modulatory
5-HT₂CLow µM Range[9]Agonist[[“]][10]--Modulatory
α₁-AdrenergicLow µM Range[4]---Sympathomimetic
Dopamine D₁/D₂/D₃Low µM Range[4]---Modulatory
This compound Tetrahydroisoquinoline5-HT₇ Potent (Value N/A)Inverse Agonist[6]--Unknown; potential sedative
Anhalonidine Tetrahydroisoquinoline5-HT₇ Potent (Value N/A)Inverse Agonist--Sedative/Calming
Pellotine Tetrahydroisoquinoline5-HT₇ 394[11]Inverse Agonist[12][11]291[12][11]-98.6%[12][11]Sedative/Hypnotic[7]
5-HT₆ 170[12][11]Partial Agonist[12][11]94[12][11]32%[12][11]Modulatory
5-HT₁D 117[12][11]Ligand--Modulatory

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the data presented. The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for psychedelic action and a typical workflow for determining receptor affinity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mescaline Mescaline (Agonist) Receptor 5-HT2A Receptor Mescaline->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Canonical 5-HT₂A receptor signaling pathway activated by mescaline.

workflow prep 1. Membrane Preparation (Cells expressing target receptor) incubation 2. Incubation - Membranes - Radioligand (fixed conc.) - Test Alkaloid (varied conc.) prep->incubation filtration 3. Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measures bound radioactivity) filtration->counting analysis 5. Data Analysis - Plot % Inhibition vs. [Alkaloid] - Calculate IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed and reproducible methodologies are paramount in pharmacological research. The following protocols outline standard procedures for conducting the key experiments discussed in this guide.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT₇).

a. Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines (e.g., HEK293) stably expressing the human receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-5-CT for 5-HT₇).

  • Test Compound: The peyote alkaloid of interest, dissolved in a suitable vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filter mats (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Scintillation Counter and compatible scintillation fluid.

b. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + vehicle), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + serial dilutions of the test alkaloid).

  • Incubation: Add cell membranes, the test alkaloid (or controls), and the radioligand to the wells. The final volume and protein concentration should be optimized for the specific assay.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) with gentle agitation to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the counts per minute (CPM) using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Determine the percent inhibition of specific binding for each concentration of the test alkaloid.

  • Plot the percent inhibition against the log concentration of the test alkaloid and fit the data using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Calcium Flux Functional Assay (for EC₅₀/IC₅₀ Determination)

This protocol measures the functional activity of a compound by detecting changes in intracellular calcium levels following Gq-coupled receptor activation (e.g., 5-HT₂A).

a. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Cal-520 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: The peyote alkaloid of interest.

  • Positive Control: A known agonist for the receptor (e.g., Serotonin).

  • Instrumentation: A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

b. Procedure:

  • Cell Plating: Seed the cells into the assay plates and grow them to near-confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of the test alkaloid and the positive control in assay buffer in a separate compound plate.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Assay Execution: The instrument will establish a stable baseline fluorescence reading from the cell plate. It will then automatically add the test compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence intensity over time.

c. Data Analysis:

  • For Agonists: The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition. Plot the response against the log concentration of the test alkaloid and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy relative to the positive control).

  • For Antagonists/Inverse Agonists: Pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. Measure the inhibition of the agonist's response. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Anhalamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for Anhalamine depends on various factors, including the sample matrix, required sensitivity, selectivity, and the purpose of the analysis (e.g., routine quality control versus metabolic studies). Below is a comparative summary of potential analytical techniques.

Analytical TechniquePrinciplePotential AdvantagesPotential Challenges & Mitigation Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.- High resolution for volatile analytes.- Provides structural information for identification.- Well-established and robust.- Analyte Instability: Potential for thermal degradation. Mitigation: Derivatization to increase volatility and thermal stability, use of lower injector temperatures.[1][2]- Peak Tailing: The basic nature of the amine can lead to interactions with active sites on the column. Mitigation: Use of base-deactivated columns.[3]
High-Performance Liquid Chromatography (HPLC) with UV/PDA or MS Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.- Suitable for non-volatile and thermally labile compounds.- High sensitivity and selectivity, especially when coupled with MS.[4]- Versatile with a wide range of column chemistries.- Poor UV Absorbance: May require derivatization for sensitive UV detection. Mitigation: Use of a more sensitive detector like a mass spectrometer (LC-MS).[5]- Matrix Effects: Co-eluting compounds can suppress or enhance the analyte signal in LC-MS. Mitigation: Effective sample preparation and use of internal standards.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility.- High separation efficiency and resolution.- Low sample and reagent consumption.[6]- Suitable for charged and highly polar compounds.[7]- Reproducibility: Migration times can be less reproducible than retention times in chromatography. Mitigation: Use of internal standards and careful control of experimental conditions (temperature, voltage).- Sensitivity: Can be less sensitive than HPLC-MS. Mitigation: Use of sensitive detectors like mass spectrometry (CE-MS) or pre-concentration techniques.[8]

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation and comparison. Below are example methodologies for the analysis of this compound using GC-MS, HPLC-MS, and CE.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of alkaloids and other amine-containing compounds.[1][2][9][10]

a. Sample Preparation (Derivatization):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

This protocol is based on methods developed for the analysis of alkaloids and polar compounds.[4]

a. Sample Preparation:

  • Dilute the sample with the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

b. HPLC-MS Conditions:

  • Instrumentation: HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5% to 95% B.

    • 8-10 min: 95% B.

    • 10.1-12 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Capillary Electrophoresis (CE) Protocol

This protocol is adapted from methods for the analysis of alkaloids and other charged species.[8][11]

a. Sample Preparation:

  • Dilute the sample with the background electrolyte.

  • Filter the solution through a 0.22 µm syringe filter.

b. CE Conditions:

  • Instrumentation: Capillary electrophoresis system with a UV or DAD detector, or coupled to a mass spectrometer.

  • Capillary: Fused silica capillary, 50 µm ID, effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5.

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm or by mass spectrometry.

Mandatory Visualization

CrossValidationWorkflow Start Start: Define Analytical Methods (Method A & Method B) SamplePrep Prepare Identical Sets of Samples Start->SamplePrep AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB DataA Obtain Results from Method A AnalyzeA->DataA DataB Obtain Results from Method B AnalyzeB->DataB Compare Compare Results DataA->Compare DataB->Compare Stats Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) Compare->Stats Conclusion Conclusion on Method Equivalence/Bias Stats->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

ValidationParameters cluster_parameters Key Performance Parameters MethodValidation Analytical Method Validation Accuracy Accuracy Closeness to true value MethodValidation->Accuracy Precision Precision Repeatability & Intermediate Precision MethodValidation->Precision Specificity Specificity Ability to assess analyte unequivocally MethodValidation->Specificity Linearity Linearity Proportionality of signal to concentration MethodValidation->Linearity Robustness Robustness Insensitivity to small variations MethodValidation->Robustness LOD LOD/LOQ Limit of Detection & Quantitation Precision->LOD Range Range Interval of acceptable precision & accuracy Linearity->Range

Caption: Interrelation of key analytical method validation parameters.

References

A Comparative Analysis of Anhalamine and Synthetic 5-HT7 Inverse Agonists in Receptor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides a comparative analysis of the naturally occurring alkaloid Anhalamine and various synthetic compounds in their efficacy as 5-HT7 receptor inverse agonists. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.

The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is a significant target in contemporary neuroscience research due to its role in a variety of physiological processes, including circadian rhythms, mood regulation, and cognition. A key characteristic of the 5-HT7 receptor is its constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists are compounds that bind to the receptor and reduce this basal level of activity, a property of considerable interest for therapeutic development.

Quantitative Comparison of Inverse Agonist Efficacy

Recent studies have identified this compound, a tetrahydroisoquinoline alkaloid found in certain cacti, as a potent 5-HT7 receptor inverse agonist.[1] To contextualize its efficacy, the following table presents quantitative data for this compound's structurally related analog, anhalidine, alongside a selection of well-characterized synthetic 5-HT7 inverse agonists. The data is derived from functional assays measuring the inhibition of basal cyclic adenosine (B11128) monophosphate (cAMP) levels, a direct indicator of 5-HT7 receptor inverse agonism.

CompoundTypeEC50 / pIC50Efficacy (Emax)
AnhalidineNatural AlkaloidEC50: 219 nM[1]-95.4%[1]
MethiothepinSyntheticpIC50: 8.0[2][3]-
MetergolineSyntheticpIC50: 7.7[2][3]-
ClozapineSyntheticpIC50: 7.4[2][3]-
RitanserinSyntheticpIC50: 7.2[2][3]-
MethysergideSyntheticpIC50: 7.0[2][3]-
KetanserinSyntheticpIC50: 6.6[2][3]-

Note: Anhalidine is presented as a potent analog of this compound from the same chemical class.[1] pIC50 is the negative logarithm of the IC50 value, a common measure of antagonist potency.

Signaling Pathways and Experimental Workflow

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. Inverse agonists suppress the constitutive activation of this pathway.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor (Constitutively Active) Gs Gs-protein 5HT7R->Gs constitutively activates 5HT7R->Gs inhibits activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->5HT7R binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects activates

5-HT7 Receptor Signaling and Inverse Agonism

A typical experimental workflow to determine the efficacy of a potential 5-HT7 inverse agonist involves a functional assay to measure changes in intracellular cAMP levels.

Experimental_Workflow Start Cell Culture (HEK293 expressing 5-HT7R) Step1 Cell Seeding in microplates Start->Step1 Step2 Incubation with Test Compound (e.g., this compound) Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 cAMP Detection (e.g., GloSensor Assay) Step3->Step4 Step5 Data Analysis (EC50/IC50, Emax determination) Step4->Step5 End Efficacy Profile Step5->End

Workflow for 5-HT7 Inverse Agonist Screening

Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor

This assay is employed to determine the binding affinity (Ki) of a compound for the 5-HT7 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.

  • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated in a 96-well plate with a known concentration of a radiolabeled ligand that binds to the 5-HT7 receptor (e.g., [³H]5-CT).

  • A range of concentrations of the unlabeled test compound (e.g., a synthetic inverse agonist) is added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled 5-HT7 ligand.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (Inverse Agonism)

This assay measures the ability of a compound to decrease the basal levels of intracellular cAMP, which is indicative of inverse agonist activity at the constitutively active 5-HT7 receptor.

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing the human 5-HT7 receptor are cultured in a serum-free medium to minimize the presence of serotonin.

  • Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

2. Compound Incubation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Various concentrations of the test compound (e.g., this compound) are added to the wells.

3. Cell Lysis and cAMP Measurement:

  • After a defined incubation period (e.g., 30 minutes at 37°C), the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a GloSensor™ cAMP assay.[1]

4. Data Analysis:

  • The signal from the cAMP assay is measured using a plate reader.

  • A concentration-response curve is generated by plotting the signal against the logarithm of the test compound concentration.

  • The EC50 (or IC50) value, which is the concentration of the compound that produces 50% of the maximal inhibitory effect, and the Emax (the maximum inhibition of basal cAMP levels) are determined from the curve.

Conclusion

The discovery of this compound and its analogs as potent 5-HT7 receptor inverse agonists opens new avenues for research into naturally derived compounds for neurological and psychiatric disorders. While synthetic inverse agonists have been extensively studied and provide a valuable benchmark, the unique chemical scaffold of this compound may offer different pharmacokinetic and pharmacodynamic properties. Further investigation into the in vivo effects and selectivity profile of this compound is warranted to fully understand its therapeutic potential in comparison to the established synthetic alternatives. This guide provides a foundational comparison to aid in these ongoing research efforts.

References

In Vivo Validation of Anhalamine's Sedative Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative properties of Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid, against the established benzodiazepine, Diazepam. Due to the current absence of direct in vivo sedative studies on this compound, this document presents a projected performance profile based on its known mechanism of action as a potent 5-HT7 receptor inverse agonist. The data for the comparator, Diazepam, is derived from established preclinical studies.

Introduction to this compound

This compound is a psychoactive compound found in the peyote cactus (Lophophora williamsii). Structurally related to mescaline, it has been identified as a potent inverse agonist at the serotonin (B10506) 5-HT7 receptor. The 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and sleep. Antagonism or inverse agonism at this receptor is a promising target for the development of novel hypnotic and anxiolytic agents. This guide explores the hypothesized sedative potential of this compound based on this mechanism.

Comparative In Vivo Performance

The following table summarizes the observed in vivo effects of Diazepam and the projected effects of this compound. The projections for this compound are based on the known pharmacology of 5-HT7 receptor inverse agonists. Direct in vivo studies are required to confirm these hypotheses.

Parameter This compound (Projected) Diazepam (Observed) Test Model
Sleep Latency Expected to decrease latency to sleep.Decreases sleep latency. In a study with thiopental (B1682321) sodium-induced sleep in mice, Diazepam (3 mg/kg, p.o.) significantly reduced the time to the onset of sleep.[1]Thiopental-Induced Sleeping Time
Sleep Duration Expected to increase total sleep time.Increases total sleep time. In the same study, Diazepam (3 mg/kg, p.o.) significantly prolonged the duration of sleep induced by thiopental sodium.[1]Thiopental-Induced Sleeping Time
Locomotor Activity Unlikely to cause significant motor impairment at sedative doses.At higher doses (e.g., 3 mg/kg), Diazepam can decrease locomotor activity in mice.Open-Field Test
Anxiolytic-like Effects Expected to exhibit anxiolytic-like properties.Demonstrates clear anxiolytic-like effects by increasing the time spent and the number of entries into the open arms of the maze.Elevated Plus-Maze

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound, as a 5-HT7 receptor inverse agonist, is hypothesized to reduce the basal activity of the 5-HT7 receptor. This receptor is positively coupled to adenylyl cyclase through a Gs protein. By inhibiting this pathway, this compound would decrease intracellular cyclic AMP (cAMP) levels, which is thought to contribute to its sedative effects.

Anhalamine_Pathway This compound This compound HT7R 5-HT7 Receptor This compound->HT7R Gs Gs Protein HT7R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Sedation Sedative Effects cAMP->Sedation

This compound's Proposed Signaling Pathway
Experimental Workflow: Thiopental-Induced Sleeping Time

This experiment is a primary method for screening potential sedative-hypnotic drugs.

Sleeping_Time_Workflow Start Acclimatize Mice Administer Administer Vehicle, Diazepam, or this compound Start->Administer Wait 30-minute Pre-treatment Administer->Wait Induce Administer Thiopental Sodium (i.p.) Wait->Induce Observe Observe for Loss of Righting Reflex Induce->Observe Record Record Sleep Latency and Duration Observe->Record

Thiopental-Induced Sleeping Time Workflow
Experimental Workflow: Open-Field Test

The open-field test is used to assess general locomotor activity and anxiety-like behavior.

Open_Field_Workflow Start Acclimatize Mice to Testing Room Administer Administer Vehicle, Diazepam, or this compound Start->Administer Wait Pre-treatment Period Administer->Wait Place Place Mouse in Center of Open Field Arena Wait->Place Record Record Activity for a Set Duration (e.g., 5-10 min) - Total distance traveled - Time in center vs. periphery Place->Record

Open-Field Test Experimental Workflow

Experimental Protocols

Thiopental-Induced Sleeping Time Test in Mice
  • Animals: Male Swiss albino mice, weighing 25-30g, are used. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Animals are divided into groups (n=6-10 per group).

    • Control group receives the vehicle (e.g., saline with 1% Tween 80).

    • Positive control group receives Diazepam (e.g., 1-3 mg/kg, intraperitoneally or orally).

    • Test groups would receive this compound at various doses.

  • Induction of Sleep: Thirty minutes after the administration of the test compounds or vehicle, each mouse is injected with a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, intraperitoneally).[1]

  • Observation: Immediately after thiopental administration, mice are observed for the loss of the righting reflex. The time interval between thiopental administration and the loss of the righting reflex is recorded as the sleep latency. The time from the loss to the recovery of the righting reflex is recorded as the sleep duration.

Open-Field Test
  • Apparatus: The open-field apparatus consists of a square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone" and the surrounding squares as the "peripheral zone".

  • Procedure:

    • Animals are brought to the testing room at least 30 minutes before the start of the experiment for acclimatization.

    • Following pre-treatment with the test compound or vehicle, each mouse is gently placed in the center of the arena.

    • Behavior is recorded for a specified period (typically 5-10 minutes) using an automated video tracking system.

    • Parameters measured include total distance traveled, time spent in the center and peripheral zones, and the number of entries into the center zone.

    • The arena is cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Elevated Plus-Maze Test
  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in the shape of a plus sign, and elevated above the floor (e.g., 50 cm).

  • Procedure:

    • Animals are acclimatized to the testing room before the experiment.

    • Following pre-treatment with the test compound or vehicle, each mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • An automated tracking system records the number of entries and the time spent in each arm.

    • An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.

    • The maze is cleaned between trials.

Conclusion

While direct in vivo validation of this compound's sedative properties is not yet available, its potent inverse agonism at the 5-HT7 receptor provides a strong rationale for its investigation as a novel sedative-hypnotic agent. The experimental protocols and comparative data with Diazepam outlined in this guide offer a framework for future preclinical studies. Such research is essential to fully characterize the sedative potential of this compound and its viability as a therapeutic candidate.

References

A Comparative Analysis of the Binding Affinities of Anhalamine and Anhalonidine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding profiles of two closely related tetrahydroisoquinoline alkaloids, Anhalamine and Anhalonidine, reveals distinct affinities, particularly at the serotonin (B10506) 5-HT7 receptor, where both compounds act as potent inverse agonists. This guide provides a comprehensive comparison of their binding characteristics, supported by available experimental data, to inform researchers and drug development professionals in the fields of pharmacology and neuroscience.

Abstract

This compound and Anhalonidine are naturally occurring psychoactive alkaloids found in certain cactus species. While structurally similar, subtle differences in their chemical makeup lead to variations in their pharmacological profiles. This comparison guide focuses on their binding affinities to various neurotransmitter receptors, with a primary emphasis on the serotonin 5-HT7 receptor. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways, this guide offers a valuable resource for understanding the distinct molecular interactions of these compounds.

Quantitative Binding Affinity Data

The binding affinities of this compound and Anhalonidine have been characterized primarily at the serotonin 5-HT7 receptor. Both compounds exhibit potent inverse agonism at this receptor. While comprehensive screening across a wide range of receptors is not extensively documented in publicly available literature, the data for the 5-HT7 receptor is a key differentiator. For comparative context, data for the related alkaloid Pellotine is also included.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Assay TypeReference
Anhalonidine 5-HT₇-219-95.4cAMP Functional Assay[1]
Pellotine 5-HT₇394[2]291[2]-98.6[2]Radioligand Binding / cAMP Functional Assay[2]
This compound 5-HT₇Data not available in cited sourcesPotent inverse agonist[3][4]Data not available in cited sources-[3][4]
Pellotine 5-HT₁D117--Radioligand Binding[2]
Pellotine 5-HT₆17094 (agonist)32 (agonist)Radioligand Binding / cAMP Functional Assay[2]
Pellotine α₁B-adrenergic>50% inhibition at 10 µM--Radioligand Displacement[2][5]
Pellotine α₂A-adrenergic>50% inhibition at 10 µM--Radioligand Displacement[2][5]
Pellotine α₂B-adrenergic>50% inhibition at 10 µM--Radioligand Displacement[2][5]
Pellotine α₂C-adrenergic>50% inhibition at 10 µM--Radioligand Displacement[2][5]

Note: Kᵢ represents the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum effect of the drug. For inverse agonists, Eₘₐₓ is represented as a negative percentage, indicating a reduction in the basal activity of the receptor.

Experimental Protocols

The determination of binding affinities and functional activities of this compound and Anhalonidine involves standard pharmacological assays. The primary methods employed are radioligand binding assays and functional assays measuring second messenger modulation, such as cAMP accumulation.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are utilized to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

Workflow for a Radioligand Binding Assay

Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation to reach equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]5-CT) Radioligand->Incubation TestCompound Test Compound (this compound or Anhalonidine) TestCompound->Incubation Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Analysis

Caption: Workflow of a typical radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT7 receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: The cell membranes, a fixed concentration of the radioligand (e.g., [³H]5-CT for 5-HT7 receptors), and varying concentrations of the unlabeled test compound (this compound or Anhalonidine) are incubated together.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Functional Assay (for Inverse Agonism)

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors like the 5-HT7 receptor, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is a standard method. Inverse agonists, such as this compound and Anhalonidine, decrease the basal level of cAMP produced by constitutively active receptors.

Workflow for a cAMP Functional Assay

Cells Cells expressing 5-HT₇ Receptors Incubation Incubation Cells->Incubation TestCompound Test Compound (this compound or Anhalonidine) TestCompound->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Analysis Data Analysis (EC₅₀ and Eₘₐₓ determination) cAMP_Measurement->Analysis

Caption: Workflow of a cell-based cAMP functional assay.

Detailed Steps:

  • Cell Culture: Cells stably expressing the 5-HT7 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or Anhalonidine).

  • Incubation: The cells are incubated for a specific period to allow the compound to interact with the receptors and modulate cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The data is analyzed to determine the EC₅₀ and Eₘₐₓ values for the inverse agonist effect.

Signaling Pathways

This compound and Anhalonidine exert their effects by modulating intracellular signaling cascades upon binding to their target receptors. Their primary characterized activity is as inverse agonists at the 5-HT7 receptor, which is canonically coupled to a Gs protein.

5-HT7 Receptor Inverse Agonist Signaling

The 5-HT7 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. As inverse agonists, this compound and Anhalonidine bind to the receptor and stabilize it in an inactive conformation, thereby reducing the basal level of cAMP.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug R 5-HT₇ Receptor (Constitutively Active) G Gs Protein R->G Basal Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Drug This compound or Anhalonidine Drug->R Binding and Inactivation

Caption: 5-HT7 receptor inverse agonist signaling pathway.

In addition to the canonical Gs/cAMP pathway, the 5-HT7 receptor has been implicated in signaling through other pathways, including coupling to G12 proteins, which can influence the Rho family of small GTPases and impact neuronal morphology. Furthermore, activation of the extracellular signal-regulated kinase (ERK) pathway has also been associated with 5-HT7 receptor signaling. The precise effects of this compound and Anhalonidine on these alternative pathways have not been fully elucidated.

Discussion and Conclusion

The structurally related alkaloid, Pellotine, exhibits a Kᵢ of 394 nM at the 5-HT7 receptor, providing a benchmark for the binding affinity of this class of compounds. Pellotine also shows affinity for other serotonin receptors (5-HT₁D and 5-HT₆) and some adrenergic receptors, suggesting that this compound and Anhalonidine may also have a broader receptor interaction profile that warrants further investigation.

The primary mechanism of action for their effects at the 5-HT7 receptor is the reduction of basal cAMP levels through the inhibition of the constitutively active Gs-coupled signaling pathway.

For researchers and drug development professionals, the potent inverse agonism of this compound and Anhalonidine at the 5-HT7 receptor makes them interesting lead compounds for the development of therapeutics targeting conditions where modulation of this receptor is desired, such as certain psychiatric and neurological disorders. Further comprehensive binding and functional studies across a wider range of receptors are necessary to fully delineate their selectivity and potential off-target effects.

References

The Enigmatic Dance of Structure and Activity: A Comparative Guide to Anhalamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of anhalamine analogs, a class of tetrahydroisoquinoline alkaloids with potential psychoactive properties. While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this guide provides a comparative analysis by drawing parallels with the well-studied SAR of structurally related phenethylamines and available data on substituted tetrahydroisoquinolines.

This compound, a naturally occurring alkaloid found in peyote cactus (Lophophora williamsii), is structurally a cyclized analog of mescaline. This structural feature makes the tetrahydroisoquinoline scaffold a compelling starting point for exploring novel psychoactive compounds. The primary focus of this guide is the interaction of these analogs with the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelics.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for this compound and its analogs, alongside relevant data from structurally similar phenethylamines to infer potential SAR trends.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of this compound Analogs and Related Phenethylamines

CompoundStructureR1R2R3R4Ki (nM) for 5-HT2AReference
This compoundTetrahydroisoquinolineOCH3OCH3OHHData not available-
MescalinePhenethylamine (B48288)OCH3OCH3OCH3H~5000[1]
2C-BPhenethylamineOCH3BrOCH3H4.9[2]
2C-IPhenethylamineOCH3IOCH3H7.1[2]
2C-EPhenethylamineOCH3CH2CH3OCH3H11[2]
2C-DPhenethylamineOCH3CH3OCH3H23[2]

Table 2: 5-HT2A Receptor Functional Activity (EC50) of this compound Analogs and Related Phenethylamines

CompoundStructureR1R2R3R4EC50 (nM) for 5-HT2A (Calcium Flux)Reference
This compoundTetrahydroisoquinolineOCH3OCH3OHHData not available-
MescalinePhenethylamineOCH3OCH3OCH3H650[3]
2C-BPhenethylamineOCH3BrOCH3H13[2]
2C-IPhenethylamineOCH3IOCH3H20[2]
2C-EPhenethylamineOCH3CH2CH3OCH3H28[2]
2C-DPhenethylamineOCH3CH3OCH3H93[2]

Key Observations from SAR Studies of Related Phenethylamines:

  • Substitution at the 4-position (R2): The nature of the substituent at the 4-position of the phenyl ring dramatically influences 5-HT2A receptor affinity and potency. Small, lipophilic groups like halogens (Br, I) or short alkyl chains (ethyl) tend to increase potency compared to a methoxy (B1213986) group (as in mescaline).[2]

  • Methoxy Groups: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a common feature among many potent phenethylamine psychedelics.[1]

  • Cyclization: The cyclization of the ethylamine (B1201723) side chain to form the tetrahydroisoquinoline ring in this compound introduces conformational rigidity. While specific data for this compound's 5-HT2A activity is scarce, this rigidity is expected to significantly impact receptor interaction compared to the more flexible phenethylamine backbone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of psychedelic drug research.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors.

  • Radioligand: [3H]Ketanserin or [125I]DOI.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Non-specific binding control: 10 µM Serotonin or another high-affinity 5-HT2A ligand.

  • Test compounds (this compound analogs).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Functional Assay: Calcium Flux Measurement (FLIPR Assay)

This protocol describes a cell-based functional assay to measure the potency (EC50) of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through intracellular calcium release.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239) (anion-exchange inhibitor, often used to prevent dye leakage).

  • Test compounds (this compound analogs).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay by adding the test compounds to the cell plate and immediately start measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the release of intracellular calcium upon receptor activation.

  • Determine the maximum fluorescence response for each concentration of the test compound.

  • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6][7][8]

Visualizing the Path to Discovery

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HTR2A 5-HT2A Receptor Gq Gαq HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Ligand This compound Analog (Agonist) Ligand->HTR2A Binds G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki G Calcium Flux (FLIPR) Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells Dye Load with Calcium Dye Cells->Dye Compound Add Test Compound Dye->Compound Measure Measure Fluorescence Compound->Measure Response Dose-Response Curve Measure->Response EC50 EC50 Determination Response->EC50

References

A Head-to-Head Comparison of the Hypnotic Effects of Anhalamine and Pellotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhalamine and pellotine (B1218421) are structurally related tetrahydroisoquinoline alkaloids found in several cactus species, notably those of the Lophophora genus. Historically, preparations containing these alkaloids have been used for their psychoactive and medicinal properties. While pellotine has been anecdotally and clinically noted for its sedative-hypnotic effects, leading to its brief marketing as a sleep aid, the hypnotic potential of this compound is less understood.[1][2] This guide provides a head-to-head comparison of the hypnotic effects of this compound and pellotine, drawing upon available experimental data and pharmacological profiles to inform future research and drug development. Due to a lack of direct experimental studies on the hypnotic effects of this compound, its potential in this regard is inferred from its known mechanism of action.

Comparative Analysis of Pharmacological and Hypnotic Properties

The following table summarizes the key pharmacological and hypnotic characteristics of this compound and pellotine based on current research.

FeatureThis compoundPellotine
Primary Mechanism of Action Potent inverse agonist of the serotonin (B10506) 5-HT7 receptor.Agonist at the 5-HT6 receptor and inverse agonist at the 5-HT7 receptor. Also binds to 5-HT1D receptors.[3][4]
Reported Hypnotic Effects No direct experimental data on hypnotic effects. Potential for REM sleep suppression inferred from its 5-HT7 inverse agonism.Dose-dependently decreases locomotion, inhibits REM sleep, and promotes sleep fragmentation in mice.[3][4] Reported to have short-acting sleep-inducing properties in humans.[1][3][4]
Metabolism Data not available.Undergoes slow metabolism. In mouse liver microsomes, 65% remained after 4 hours. Virtually no metabolism was observed in human liver microsomes.[3][4]
Known Side Effects Data not available.Dizziness, nausea, vertigo, and vomiting have been reported.
Quantitative In Vivo Data (Mice) Not available.Locomotion: Dose-dependent decrease. REM Sleep: Inhibition observed. Sleep Architecture: Promotes sleep fragmentation.[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and pellotine, along with a generalized experimental workflow for evaluating their hypnotic effects in a research setting.

Proposed Signaling Pathway of this compound This compound This compound HT7R 5-HT7 Receptor This compound->HT7R Inverse Agonist AC Adenylyl Cyclase HT7R->AC Inhibition cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A cAMP->PKA Reduced activation Downstream Downstream Neuronal Effects (e.g., altered ion channel activity, gene expression) PKA->Downstream Modulation

Proposed signaling pathway for this compound.

Proposed Signaling Pathway of Pellotine Pellotine Pellotine HT6R 5-HT6 Receptor Pellotine->HT6R Agonist HT7R 5-HT7 Receptor Pellotine->HT7R Inverse Agonist HT1DR 5-HT1D Receptor Pellotine->HT1DR Binding AC_6 Adenylyl Cyclase HT6R->AC_6 Activation AC_7 Adenylyl Cyclase HT7R->AC_7 Inhibition Downstream Downstream Neuronal Effects (Modulation of sleep-wake cycles) HT1DR->Downstream cAMP_6 cAMP AC_6->cAMP_6 Increased production cAMP_7 cAMP AC_7->cAMP_7 Decreased production PKA_6 Protein Kinase A cAMP_6->PKA_6 Activation PKA_7 Protein Kinase A cAMP_7->PKA_7 Reduced activation PKA_6->Downstream PKA_7->Downstream

Proposed signaling pathways for pellotine.

Comparative Experimental Workflow for Hypnotic Effect Evaluation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Studies (Rodent Model) cluster_2 Phase 3: Data Analysis A1 Receptor Binding Assays (Serotonin Receptor Panel) A2 Functional Assays (e.g., cAMP measurement) A1->A2 B1 Animal Habituation & EEG/EMG Electrode Implantation A2->B1 Proceed if promising activity B2 Baseline Sleep Recording B1->B2 B3 Drug Administration (this compound, Pellotine, Vehicle) B2->B3 B4 Post-dosing Sleep Recording & Locomotor Activity Monitoring B3->B4 C1 Sleep Scoring (Wake, NREM, REM) B4->C1 C2 Analysis of Sleep Parameters (Latency, Duration, Fragmentation) C1->C2 C3 Statistical Analysis C2->C3

Workflow for hypnotic effect evaluation.

Experimental Protocols

The following is a detailed methodology for the in vivo experiments conducted on pellotine, as described in the literature. A similar protocol could be adapted for the investigation of this compound's hypnotic effects.

Animal Model and Housing:

  • Species: Male C57BL/6J mice.

  • Age/Weight: 8-12 weeks old, 20-25 g.

  • Housing: Individually housed in transparent cages under a 12-hour light/12-hour dark cycle (lights on at 7:00 AM) at a constant temperature (22 ± 1°C) and humidity (55 ± 10%). Food and water were available ad libitum.

Surgical Procedure for EEG/EMG Implantation:

  • Mice were anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • For electroencephalogram (EEG) and electromyogram (EMG) recordings, prefabricated headmounts with four stainless steel screw electrodes and two stainless steel wires were used.

  • Two screw electrodes were placed over the frontal cortex and two over the parietal cortex.

  • The two wire electrodes were inserted into the neck musculature for EMG recording.

  • The headmount was secured to the skull using dental cement.

  • Animals were allowed a recovery period of at least 7 days post-surgery.

Drug Administration:

  • Pellotine was dissolved in a vehicle of 10% Tween 80 in saline.

  • The drug was administered via intraperitoneal (i.p.) injection at various doses.

  • Control animals received the vehicle solution.

Sleep Recording and Analysis:

  • Following a habituation period to the recording setup, baseline sleep-wake patterns were recorded for 24 hours.

  • On the day of the experiment, animals were injected with either pellotine or vehicle at the beginning of the light phase.

  • EEG and EMG signals were recorded continuously for the next 24 hours.

  • The recorded data was automatically scored into 4-second epochs of wakefulness, non-rapid eye movement (NREM) sleep, and REM sleep using sleep analysis software.

  • The scoring was visually inspected and manually corrected if necessary.

  • Parameters such as sleep latency (time to the first continuous 2 minutes of NREM sleep), total time spent in each state, and the number and duration of sleep/wake bouts were quantified.

Locomotor Activity:

  • Locomotor activity was assessed in an open field arena.

  • Mice were injected with either pellotine or vehicle and placed in the center of the arena.

  • Movement was tracked by an overhead video camera and analyzed using software to determine the total distance traveled and time spent in different zones of the arena over a specified period.

Conclusion

The available evidence strongly suggests that pellotine possesses hypnotic properties, mediated through its complex interaction with multiple serotonin receptors.[3][4] Its ability to decrease locomotion and inhibit REM sleep in mice provides a solid foundation for further investigation as a short-acting hypnotic agent.

In contrast, the hypnotic effects of this compound remain uncharacterized by direct experimental evidence. However, its potent inverse agonism at the 5-HT7 receptor suggests a potential role in the modulation of sleep, particularly REM sleep. The blockade of 5-HT7 receptors by other compounds has been shown to suppress REM sleep, a characteristic of some antidepressant and hypnotic drugs.

Future research should focus on direct in vivo evaluation of this compound's effects on sleep architecture and locomotion to validate its potential as a hypnotic agent. A head-to-head comparative study employing the detailed experimental protocols outlined above would be invaluable in elucidating the relative hypnotic potencies and mechanisms of action of these two related alkaloids. Such studies will be crucial for determining their potential as leads for the development of novel therapeutics for sleep disorders.

References

Safety Operating Guide

Safe Disposal of Anhalamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific disposal guidelines for anhalamine are readily available, the following procedures are based on general best practices for the disposal of solid organic and alkaloid chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.

This compound, a naturally occurring tetrahydroisoquinoline alkaloid, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides a step-by-step operational plan for its proper disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is crucial when handling potentially hazardous substances like alkaloids.

Recommended PPE:

  • Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[2][3] Change gloves regularly or immediately if contaminated.[2][3]

  • Eye Protection: Use safety goggles or a face shield to protect against potential splashes.[4]

  • Lab Coat: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[3]

  • Respiratory Protection: If there is a risk of generating dust, an N95 or higher-rated respirator should be used.[4]

All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The primary method for the disposal of solid chemical waste, such as this compound, is to collect it in a designated hazardous waste container for pickup by a licensed waste disposal service.[5][6]

1. Waste Segregation and Collection:

  • Designate a Waste Stream: this compound should be disposed of as "solid organic waste" or "alkaloid waste," depending on your institution's waste stream categories.[7][8][9]

  • Do Not Mix: Do not mix this compound with incompatible waste streams, such as aqueous waste, inorganic solids, or halogenated solvents.[8]

  • Collection: Carefully transfer the solid this compound waste into a designated, compatible waste container.

2. Waste Container Selection and Labeling:

  • Container Type: Use a clearly labeled, leak-proof container with a secure lid that is compatible with solid organic chemicals.[10][11] The original container can be used if it is in good condition.[12]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 643-60-7[1][13][14][15]

    • An indication of the hazards (e.g., "Toxic," "Solid")

    • The date accumulation started.

3. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[10]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble, such as acetone (B3395972) or ethanol.[10]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid organic waste.[10]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Final Disposal: Once decontaminated and dry, the container can typically be disposed of in the regular trash after defacing the original label.[11]

This compound Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number643-60-7[1][13][14][15]
Molecular FormulaC11H15NO3[13][14]
Molecular Weight209.24 g/mol [13][14]
Melting Point189-191 °C[13]

Experimental Protocols

This document does not cite specific experiments but provides general disposal protocols. For detailed methodologies of experiments involving this compound, refer to relevant published literature. The synthesis and biosynthetic studies of this compound have been described in various chemical journals.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AnhalamineDisposal cluster_prep Preparation & Handling cluster_disposal Waste Collection & Storage cluster_final Final Disposal cluster_decon Empty Container Decontamination PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Collect Collect Solid this compound Waste FumeHood->Collect Container Use Labeled, Compatible Solid Waste Container Collect->Container Label Label with 'Hazardous Waste' & Chemical Details Container->Label Store Store in Secondary Containment in a Designated SAA Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Waste Disposal EHS->Disposal Rinse Triple Rinse with Solvent CollectRinsate Collect Rinsate as Liquid Hazardous Waste Rinse->CollectRinsate Dry Air Dry Container Rinse->Dry CollectRinsate->EHS Trash Dispose of Decontaminated Container in Trash Dry->Trash

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for Hordenine (Anhaline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Hordenine (also known as Anhaline). Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. Hordenine is classified as harmful if swallowed, a skin and eye irritant, and may cause an allergic skin reaction.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical line of defense to mitigate risks associated with handling Hordenine. The following table summarizes the recommended PPE.

Protection Required PPE Purpose and Specifications
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles. A face shield should be worn in addition to goggles when a significant risk of splashing exists.[2]
Hands Impervious, chemical-resistant glovesInspect gloves before each use and employ proper removal techniques to prevent skin contact.[3]
Body Laboratory coatA standard lab coat is necessary to protect skin and clothing. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory NIOSH-approved respiratorRequired when handling Hordenine powder outside of a certified chemical fume hood or if there is potential for aerosol generation. The specific type of respirator should be determined by a risk assessment of the procedure.[2][3]
Feet Closed-toe shoesStandard requirement for all laboratory work to protect against spills and falling objects.[2]

Operational Plan: Safe Handling Procedures

Strict adherence to the following handling protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Facilities should be equipped with an eyewash station.[1]

Procedural Steps
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Consult the Safety Data Sheet (SDS) for Hordenine.

  • Weighing : Conduct all weighing of Hordenine powder inside a chemical fume hood or a ventilated balance enclosure to control dust.[2]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize the generation of dust and aerosols.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]

    • Decontaminate all work surfaces and equipment after use.

Storage
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances and sources of ignition.[1]

  • Recommended storage temperature is -20°C.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Clear all non-essential personnel from the immediate area.[3]

  • Ventilate : Ensure the area is well-ventilated.[3]

  • Contain : Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[3]

  • Collect : Place the spilled material into a suitable, labeled, and sealed container for disposal.[3]

  • Clean : Decontaminate the spill area and any used equipment with a suitable solvent (e.g., alcohol), followed by washing with soap and water. All cleaning materials must be collected as hazardous waste.[3]

First Aid Measures
Exposure Route First Aid Protocol
If Swallowed Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting .[1]
If on Skin Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[1]

Disposal Plan

Proper disposal of Hordenine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Hordenine
  • The primary method for disposal is through a licensed chemical destruction facility, often involving controlled incineration.[3]

  • Do not dispose of Hordenine down the drain or in regular trash.[2][3]

  • Keep waste Hordenine in its original or a compatible, clearly labeled, and sealed container.[3]

Contaminated Materials
  • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated and labeled hazardous waste bag.[2]

  • All materials used for cleaning spills must also be collected and disposed of as hazardous waste.[3]

Empty Containers
  • A container that held Hordenine is considered empty only after being triple-rinsed.[3]

  • The first rinseate must be collected and disposed of as hazardous waste.[3]

  • After proper rinsing and drying, deface or remove the original label.[3]

  • The container can then be disposed of as non-hazardous waste according to institutional policies.[3]

All hazardous waste must be stored in a designated, secure area, kept in closed containers, and segregated from incompatible materials until collected by a licensed waste contractor.[2]

Workflow for Safe Handling of Hordenine

G prep 1. Preparation - Don PPE - Consult SDS weigh 2. Weighing - Use fume hood - Minimize dust prep->weigh handle 3. Handling - Avoid contact - No eating/drinking weigh->handle post_handle 4. Post-Handling - Wash hands - Decontaminate surfaces handle->post_handle spill Spill Occurs handle->spill dispose 5. Disposal - Segregate waste - Label containers - Store securely post_handle->dispose spill_proc Spill Management - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->spill_proc spill_proc->dispose

Caption: Step-by-step workflow for the safe handling of Hordenine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anhalamine
Reactant of Route 2
Anhalamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.